Ammonium saccharin
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6381-61-9 |
|---|---|
Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
azane;1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H5NO3S.H3N/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);1H3 |
InChI Key |
XTPLQANXHDDXIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O.N |
Origin of Product |
United States |
Foundational & Exploratory
Ammonium saccharin chemical structure and properties
Ammonium (B1175870) saccharin (B28170), the ammonium salt of saccharin, is a non-nutritive artificial sweetener with a long history of use in the food and pharmaceutical industries. This guide provides an in-depth overview of its chemical structure, properties, synthesis, and applications, with a focus on technical details relevant to researchers, scientists, and drug development professionals.
Chemical Structure
Ammonium saccharin is an organic salt composed of an ammonium cation (NH₄⁺) and a saccharin anion (C₇H₄NO₃S⁻).[1] The saccharin anion, also known as o-sulfobenzimidate, is the deprotonated form of saccharin.[1] The structure consists of a benzothiazole (B30560) core, which is a benzene (B151609) ring fused to a thiazole (B1198619) ring.[2] The IUPAC name for the saccharin component is 1,1-dioxo-1,2-benzothiazol-3-one.[3]
The crystal structure of this compound reveals that the ammonium and o-sulfobenzimidate ion pairs are linked by hydrogen bonds, forming a two-dimensional layer structure.[1]
Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃S | [3][4] |
| Molecular Weight | 200.22 g/mol | [3][4] |
| CAS Number | 6381-61-9 | [3][4] |
| Appearance | White crystals or crystalline powder | [5] |
| Taste | Intense sweet taste | [5] |
| Odor | Odorless | [4] |
| Solubility | Soluble in water | [5] |
| pKa (of Saccharin) | 1.6 | [6] |
| Boiling Point (est.) | 438.90 °C @ 760.00 mm Hg | [7] |
| Flash Point (est.) | 219.30 °C | [7] |
| Vapor Pressure (est.) | 0.000000 mmHg @ 25.00 °C | [7] |
Synthesis and Manufacturing
The synthesis of this compound typically involves the preparation of saccharin followed by its neutralization with ammonium hydroxide (B78521).[1][5] One common industrial synthesis of saccharin, developed at the Maumee Chemical Company, starts from methyl anthranilate.[6]
Experimental Protocol: Synthesis of Saccharin from Methyl Anthranilate
This process involves several key steps: diazotization, sulfonation, chlorination, and amidation followed by cyclization.
-
Diazotization of Methyl Anthranilate:
-
Methyl anthranilate is dissolved in an acidic medium, typically aqueous hydrochloric acid.
-
The solution is cooled to a low temperature (e.g., -5° to +10°C).
-
An aqueous solution of sodium nitrite (B80452) is added gradually while maintaining the low temperature to form the diazonium salt.[8]
-
-
Sulfonation:
-
Amidation and Cyclization:
-
The organic phase containing the methyl benzoate-o-sulfonyl chloride is separated.
-
Aqueous ammonia (B1221849) is added to the organic phase. This reaction leads to the formation of a sulfonamide, which then undergoes cyclization to form saccharin.[8][10] The saccharin, being acidic, dissolves in the excess aqueous ammonia.
-
-
Isolation of Saccharin:
-
The aqueous phase containing the dissolved saccharin is separated.
-
Saccharin is precipitated from the aqueous solution by acidification with a strong acid, such as hydrochloric acid.[8]
-
The resulting white crystalline solid is then isolated by filtration and dried.
-
-
Formation of this compound:
-
Saccharin is dissolved in ethanol (B145695).
-
Aqueous ammonium hydroxide is added to the ethanolic solution to precipitate this compound.[1]
-
The resulting this compound is collected and can be recrystallized from ethanol for purification.[1]
-
Caption: Synthesis pathway of this compound from Methyl Anthranilate.
Applications in Research and Drug Development
While primarily known as a sweetener, saccharin and its derivatives have been explored for various other applications.
-
Catalysis: Saccharin and its derivatives have been used as catalysts in organic synthesis, including in reactions like the Biginelli reaction and Paal-Knorr pyrrole (B145914) synthesis.[11] Sodium saccharin has been employed as a catalyst for multicomponent reactions.[11]
-
Pharmaceutical Formulations: this compound is used as a non-nutritive sweetener in various pharmaceutical products to improve palatability.[12]
-
Antibacterial and Anticancer Research: Recent studies have investigated novel saccharin analogs for their potential as antibacterial and anticancer agents.[13] Saccharin has been shown to inhibit the growth of several multidrug-resistant pathogens and disrupt biofilm formation.[14] Some research suggests that saccharin can re-sensitize certain bacteria to antibiotics.[14]
-
Chemical Synthesis: The saccharin moiety has been incorporated into various biologically active compounds.[13]
Safety and Toxicology
The safety of saccharin has been a subject of extensive research and debate.
-
Historical Context: In the 1970s, studies linked high doses of saccharin to bladder tumors in male rats, leading to regulatory actions and warning labels.[15][16]
-
Re-evaluation: Subsequent research, including numerous epidemiological studies in humans, has not found a conclusive link between saccharin consumption and an increased risk of bladder cancer.[15][16][17] The mechanism observed in rats is now considered to be species-specific and not directly applicable to humans.[17]
-
Current Regulatory Status: Based on the extensive body of evidence, major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA), have concluded that saccharin is safe for human consumption.[6][15] In 2010, the EPA removed saccharin and its salts from its list of hazardous substances.[6]
It is important to note that while generally recognized as safe, some studies continue to investigate the long-term effects of artificial sweeteners on human health.[15][16]
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Showing Compound Saccharin, ammonium salt (FDB010214) - FooDB [foodb.ca]
- 3. Saccharin ammonium | C7H8N2O3S | CID 22877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. echemi.com [echemi.com]
- 6. Saccharin - Wikipedia [en.wikipedia.org]
- 7. This compound, 6381-61-9 [thegoodscentscompany.com]
- 8. US4464537A - Preparation of saccharin - Google Patents [patents.google.com]
- 9. EP0052750B1 - Process for the preparation of saccharin - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05974A [pubs.rsc.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. Saccharin. Review of safety issues. Council on Scientific Affairs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ammonium Saccharin
This technical guide provides a comprehensive overview of the primary synthesis pathways for ammonium (B1175870) saccharin (B28170), intended for researchers, scientists, and professionals in drug development. The synthesis of ammonium saccharin is predicated on the initial production of saccharin, for which two major industrial methods have been established: the Remsen-Fahlberg process and the Maumee process. This document details the methodologies for these core processes, followed by the subsequent conversion to the ammonium salt.
Synthesis of Saccharin: The Precursor
Saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide) is a weak organic acid and the essential precursor for producing this compound.[1] Its synthesis can be achieved through various routes, with the Remsen-Fahlberg and Maumee processes being the most historically significant.[1][2][3]
The Remsen-Fahlberg Process
The original and classic route to saccharin synthesis starts from toluene.[3][4] This process involves the chlorosulfonation of toluene, followed by amination and oxidation.
Experimental Protocol:
-
Chlorosulfonation of Toluene: Toluene is reacted with chlorosulfonic acid. This reaction yields a mixture of ortho- and para-toluenesulfonyl chloride.[4]
-
Separation of Isomers: The ortho- and para-toluenesulfonyl chloride isomers are separated. The desired ortho-isomer is carried forward.[4]
-
Ammonolysis: The purified ortho-toluenesulfonyl chloride is treated with ammonia (B1221849) to form ortho-toluenesulfonamide.[4][5] In a typical laboratory-scale procedure, ortho-toluenesulfonyl chloride is added to an excess of aqueous ammonia at a controlled temperature (e.g., 60°C) and reacted for a period of about 2 hours.[5]
-
Oxidation: The methyl group of ortho-toluenesulfonamide is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) in an alkaline medium.[6] This forms the potassium salt of ortho-sulfamoylbenzoic acid.
-
Cyclization: Upon heating and acidification, the ortho-sulfamoylbenzoic acid cyclizes to form saccharin, which precipitates from the solution as it is insoluble in acidic conditions.[4][7]
Logical Workflow for the Remsen-Fahlberg Process
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. finetechitg.com [finetechitg.com]
- 3. Saccharin - Wikipedia [en.wikipedia.org]
- 4. Saccharin and its salts - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Use and preparation of Saccharin sodium_Chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Saccharin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of ammonium (B1175870) saccharin (B28170). The information is curated for professionals in research, science, and drug development who require detailed data for formulation, analysis, and understanding its biological interactions.
Chemical Identity and Structure
Ammonium saccharin is the ammonium salt of saccharin (o-sulfobenzimide), a non-nutritive artificial sweetener.
-
IUPAC Name: azane; 1,1-dioxo-1,2-benzothiazol-3-one
-
CAS Number: 6381-61-9
-
Molecular Formula: C₇H₈N₂O₃S
-
Molecular Weight: 200.22 g/mol [1]
-
Synonyms: Daramin, Saccharin ammonium, Ammonium O-benzosulfimide[1]
Physical Properties
Quantitative data for the physical properties of this compound are summarized in Table 1. It is important to note that some data points are estimated or are for the parent compound, saccharin, due to the limited availability of specific experimental data for the ammonium salt.
Table 1: Physical Properties of this compound
| Property | Value | Remarks |
| Molecular Weight | 200.22 g/mol | Computed[1] |
| Melting Point | Not Available | Data for saccharin is 228.8-229.7 °C[2] |
| Boiling Point | 438.90 °C (estimated) | At 760.00 mm Hg |
| Solubility in Water | Soluble | Specific quantitative data not available. Saccharin is slightly soluble (1 g per 290 mL)[2]. Sodium and calcium salts are highly water-soluble (0.67 g/mL)[2]. |
| pKa (Strongest Acidic) | 1.94 (for Saccharin) | |
| logP (o/w) | 0.910 (estimated) | |
| Vapor Pressure | 0.000000 mmHg @ 25.00 °C (estimated) | |
| Appearance | White crystals or crystalline powder | |
| Odor | Odorless or faintly aromatic | |
| Taste | Intensely sweet with a bitter or metallic aftertaste |
Chemical Properties
This compound's chemical behavior is largely defined by the saccharin anion and the ammonium cation.
Table 2: Chemical Properties of this compound
| Property | Description |
| Stability | Saccharin and its salts are generally stable under typical food and beverage processing conditions, including heat and a range of pH values.[3] However, prolonged exposure to highly acidic (pH < 2) or alkaline conditions, especially at elevated temperatures, can lead to hydrolysis. |
| Hygroscopicity | Data specific to this compound is not readily available. However, as an ammonium salt, it is expected to have some hygroscopic tendencies. |
| Reactivity | The saccharin moiety is relatively inert. The ammonium ion can participate in acid-base reactions. |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the neutralization of saccharin with an ammonium base.
Principle: Saccharin, being acidic, reacts with a base like ammonium hydroxide (B78521) in a neutralization reaction to form the ammonium salt and water.
Materials:
-
Saccharin
-
Ammonium hydroxide solution (e.g., 28-30% NH₃ in water)
-
Deionized water
-
Ethanol (for recrystallization, optional)
-
Stirring apparatus
-
pH meter or pH indicator strips
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolution: Suspend a known quantity of saccharin in a minimal amount of deionized water.
-
Neutralization: While stirring, slowly add ammonium hydroxide solution dropwise to the saccharin suspension.
-
pH Monitoring: Monitor the pH of the solution. Continue adding ammonium hydroxide until the pH reaches approximately 7.0-7.5, indicating complete neutralization.
-
Crystallization: The this compound may precipitate out of the solution upon cooling, or the solution can be concentrated by gentle heating under reduced pressure to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Purification (Optional): The crude this compound can be recrystallized from a suitable solvent, such as an ethanol-water mixture, to improve purity.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of saccharin, which can be adapted for this compound.
Principle: Reversed-phase HPLC separates saccharin from other components in a sample matrix based on its polarity. Detection is typically achieved using a UV detector.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: A mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). A common mobile phase is a gradient of methanol and an ammonium acetate solution.[4]
-
This compound standard
-
Sample preparation solvents (e.g., water, methanol)
Chromatographic Conditions:
-
Mobile Phase: Methanol and 0.005-0.1 mol/L ammonium acetate solution. The gradient can be optimized for specific sample matrices.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm[4]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the saccharin peak versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Determination of Hygroscopicity
This is a general protocol for assessing the hygroscopicity of a powder, which can be applied to this compound.
Principle: The hygroscopicity of a substance is determined by measuring its moisture uptake when exposed to a controlled high-humidity environment.
Materials:
-
This compound sample
-
Desiccator
-
Saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of ammonium chloride creates a relative humidity of approximately 79.5% at 25°C).
-
Analytical balance
-
Weighing dishes
Procedure:
-
Sample Preparation: Dry the this compound sample to a constant weight in a vacuum oven to remove any initial moisture.
-
Initial Weighing: Accurately weigh a sample of the dried this compound in a pre-weighed dish.
-
Exposure to Humidity: Place the weighing dish with the sample in a desiccator containing a saturated salt solution.
-
Equilibration and Weighing: Store the desiccator at a constant temperature. At regular time intervals (e.g., 24, 48, 72 hours), remove the sample and quickly weigh it.
-
Constant Weight: Continue this process until the sample reaches a constant weight, indicating that it has equilibrated with the humid environment.
-
Calculation: Calculate the percentage of moisture absorbed using the following formula: % Moisture Absorption = [(Final Weight - Initial Weight) / Initial Weight] x 100
Signaling Pathways and Biological Interactions
Sweet Taste Receptor Signaling
Saccharin, the active sweetening component of this compound, exerts its effect through the activation of the T1R2/T1R3 G-protein coupled receptor, also known as the sweet taste receptor.
Caption: Saccharin-induced sweet taste signaling pathway.
Ammonium Ion Cellular Transport and Metabolism
The ammonium ion from this compound can be transported into cells and participate in various metabolic pathways.
Caption: Cellular transport and primary metabolic fates of the ammonium ion.
Conclusion
This technical guide has provided a detailed summary of the physical and chemical properties of this compound, along with experimental protocols for its synthesis and analysis, and an overview of its relevant biological signaling pathways. While comprehensive data is available for the parent compound, saccharin, further experimental investigation into the specific properties of the ammonium salt, such as its precise melting point, solubility profile, and hygroscopicity, would be beneficial for its application in research and development. The provided methodologies and diagrams offer a solid foundation for professionals working with this compound.
References
Technical Guide: Solubility of Ammonium Saccharin in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of ammonium (B1175870) saccharin (B28170) in a variety of common solvents. Given the limited availability of public-facing quantitative solubility data for ammonium saccharin, this document focuses on equipping researchers with the necessary experimental protocols to generate this critical data in-house. Understanding the solubility of this compound is paramount for its application in pharmaceutical formulations, food and beverage manufacturing, and other industrial uses where it serves as a non-nutritive sweetener.
Introduction to this compound and its Solubility
This compound, the ammonium salt of o-sulfobenzimide, is a high-intensity artificial sweetener. Its solubility characteristics are a critical determinant of its utility in various applications. In drug development, solubility data is essential for formulation design, ensuring proper dosage and bioavailability. In the food and beverage industry, solubility dictates how it can be incorporated into different product matrices, affecting taste, stability, and shelf-life. Factors such as the choice of solvent, temperature, and pH can significantly influence the solubility of this compound.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis | Observations |
| Water | 20 | HPLC-UV | ||
| Water | 40 | HPLC-UV | ||
| Water | 60 | HPLC-UV | ||
| Ethanol | 20 | HPLC-UV | ||
| Ethanol | 40 | HPLC-UV | ||
| Propylene (B89431) Glycol | 20 | HPLC-UV | ||
| Acetone | 20 | HPLC-UV | ||
| User-defined solvent | User-defined temp. | User-defined method |
Experimental Protocol for Solubility Determination
The following protocol details the equilibrium solubility method, a robust and widely accepted technique for determining the solubility of a compound in a given solvent. This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (high purity, >99%)
-
Selected solvents (e.g., deionized water, ethanol, propylene glycol, acetone) of analytical grade
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
pH meter
Experimental Workflow Diagram
Crystal structure of ammonium saccharin
An In-depth Technical Guide on the Crystal Structure of Ammonium (B1175870) Saccharin (B28170)
This guide presents a comprehensive analysis of the crystal structure of ammonium saccharin, NH₄⁺·C₇H₄NO₃S⁻. It is intended for researchers, scientists, and drug development professionals, providing detailed crystallographic data, experimental methodologies, and a visual representation of the structural determination workflow.
Core Crystallographic Data
The crystal structure of this compound has been elucidated through single-crystal X-ray diffraction, revealing a triclinic crystal system. The fundamental crystallographic data are summarized in the table below for precise and convenient reference.
| Parameter | Value |
| Chemical Formula | C₇H₈N₂O₃S |
| Formula Weight | 200.21 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 7.1513(6) Å |
| b | 8.2054(6) Å |
| c | 8.3385(6) Å |
| α | 117.264(6)° |
| β | 96.049(6)° |
| γ | 100.497(6)° |
| Volume | 405.89(6) ų |
| Z (Formula units per unit cell) | 2 |
| Temperature | 298(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Experimental Protocols
The determination of the crystal structure of this compound involves several key experimental stages, from synthesis to data analysis. The methodologies employed are detailed below.
Synthesis and Crystallization
This compound is synthesized through the reaction of saccharin with aqueous ammonia.[1] In a typical procedure, saccharin is dissolved in a suitable solvent, and a stoichiometric amount of ammonium hydroxide (B78521) is added. This solution is then allowed to undergo slow evaporation at room temperature. Over a period of several days, this process yields single crystals of sufficient size and quality for X-ray diffraction analysis.
X-ray Data Collection
A selected single crystal of this compound, with approximate dimensions of 0.55 x 0.55 x 0.55 mm, is mounted on a goniometer head of a diffractometer. For the published structure, data were collected on an Enraf-Nonius CAD-4 VAX/PC diffractometer.[2] The instrument was equipped with graphite-monochromated Mo Kα radiation. The unit cell parameters were determined and refined using 25 reflections. Data collection is performed by a series of scans to measure the intensities of a large number of reflections.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods with the SHELXS86 program.[2] This program determines the phases of the structure factors, which allows for the calculation of an initial electron density map and the identification of atomic positions.
The structural model is then refined using a full-matrix least-squares method on F² with the SHELXL93 software.[2] During refinement, the atomic coordinates and anisotropic displacement parameters for non-hydrogen atoms are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from a difference Fourier map and refined isotropically.
Structural Determination Workflow
The logical progression from chemical synthesis to the final, validated crystal structure is a multi-step process. The following diagram illustrates this experimental and computational workflow.
Caption: The workflow for determining the crystal structure of this compound.
Structural Insights
The crystal structure of this compound is characterized by the ionic pairing of ammonium cations and saccharinate anions. These ions are interconnected through a network of hydrogen bonds, forming a two-dimensional layered arrangement.[2] The ammonium ion participates in hydrogen bonding with the oxygen atoms of the sulfonyl and carbonyl groups, as well as the nitrogen atom of the saccharinate anion, which contributes to the overall stability of the crystal lattice.
References
The Discovery and History of Ammonium Saccharin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and key scientific aspects of ammonium (B1175870) saccharin (B28170). It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development and food science. This document details the serendipitous discovery of saccharin, the development of its ammonium salt, its physicochemical properties, the biological pathways it interacts with, and the pivotal experimental protocols that have defined its regulatory journey.
Discovery and Historical Development
The story of saccharin, the first commercially successful artificial sweetener, began in 1879 in the laboratory of Professor Ira Remsen at Johns Hopkins University.[1][2][3] Constantin Fahlberg, a Russian chemist working in Remsen's lab on coal tar derivatives, accidentally discovered the intense sweetness of a compound he had been working with, benzoic sulfimide.[1][3][4] The discovery was serendipitous, with accounts suggesting Fahlberg noticed the sweet taste on his hands after returning home from the lab.[3][5]
Fahlberg and Remsen jointly published their findings on this new compound, which Fahlberg named saccharin.[4][5] However, in 1884, Fahlberg patented and began mass-producing saccharin without acknowledging Remsen's contribution, leading to a strained relationship between the two chemists.[2][5]
Saccharin's use became widespread during sugar shortages in World War I and later gained popularity among dieters in the 1960s and 1970s.[1] Its history has been marked by controversy, most notably studies in the 1970s that linked high doses of saccharin to bladder cancer in rats.[1][6] This led to a legal requirement for a warning label on saccharin-containing products in the United States.[1][6] However, further research in 2000 revealed that the mechanism of cancer development in rats was not relevant to humans, leading to the removal of the warning label and a re-affirmation of its safety for human consumption.[1][6]
Ammonium saccharin (C₇H₈N₂O₃S) is one of the salt forms of saccharin used as a non-nutritive sweetener.[7][8][9] Like other salts of saccharin, such as sodium and calcium saccharin, the ammonium salt is used to improve its solubility in water, as the acidic form of saccharin is not very water-soluble.[10] The preparation of this compound involves neutralizing saccharin with ammonium hydroxide (B78521).[8]
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for formulation development and understanding its behavior in various applications.
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂O₃S | [7][11] |
| Molecular Weight | 200.22 g/mol | [7][11][12][13][14] |
| CAS Number | 6381-61-9 | [7][11][13] |
| Appearance | White crystalline powder | [8][14] |
| Taste | Intensely sweet | [8][14] |
| Water Solubility | Freely soluble in water | [9] |
| pKa of Saccharin (free acid) | 1.6 | [15] |
| Relative Sweetness (compared to sucrose) | 300-550 times sweeter | [10][14] |
Key Experimental Protocols
This section details the methodologies for the synthesis of saccharin and its ammonium salt, as well as the toxicological studies that have been pivotal in its history.
Synthesis of Saccharin and this compound
Two primary methods have been historically significant for the synthesis of saccharin: the Remsen-Fahlberg process and the Maumee process.
3.1.1. Remsen-Fahlberg Synthesis of Saccharin
The original synthesis of saccharin begins with toluene. The key steps are outlined below:
-
Sulfonation of Toluene: Toluene is reacted with chlorosulfonic acid to produce a mixture of ortho- and para-toluenesulfonyl chloride.
-
Separation of Isomers: The ortho and para isomers are separated. The ortho isomer is the desired precursor for saccharin.
-
Amidation: The ortho-toluenesulfonyl chloride is reacted with ammonia (B1221849) to form ortho-toluenesulfonamide.
-
Oxidation: The methyl group of ortho-toluenesulfonamide is oxidized, typically using potassium permanganate, to a carboxylic acid, which then cyclizes to form saccharin.
3.1.2. Maumee Process for Saccharin Synthesis
An improved synthesis was developed that starts with methyl anthranilate:
-
Diazotization: Methyl anthranilate is reacted with nitrous acid (generated from sodium nitrite (B80452) and hydrochloric acid) to form a diazonium salt.
-
Sulfonylation: The diazonium salt is reacted with sulfur dioxide and chlorine to introduce a sulfonyl chloride group.
-
Amidation and Cyclization: The resulting intermediate is reacted with ammonia, which displaces the chlorine and cyclizes to form saccharin.
3.1.3. Preparation of this compound
This compound is prepared by the neutralization of saccharin with ammonium hydroxide:
-
Dissolution: Saccharin is dissolved in a suitable solvent, such as ethanol (B145695).
-
Neutralization: An aqueous solution of ammonium hydroxide is added to the saccharin solution.
-
Precipitation and Isolation: The this compound salt precipitates from the solution and is collected by filtration.
-
Recrystallization: The collected solid can be further purified by recrystallization from a suitable solvent like ethanol to obtain a product of high purity.
Toxicological and Epidemiological Study Protocols
The safety of saccharin has been extensively studied through animal models and human epidemiological studies.
3.2.1. Two-Generation Carcinogenicity Study in Rats
This type of study was crucial in the initial assessment of saccharin's carcinogenic potential:
-
Animal Model: Typically, Sprague-Dawley rats are used.
-
Study Groups: The study includes a control group and multiple experimental groups receiving different doses of saccharin in their diet.
-
Exposure: The F0 generation (parental) is exposed to saccharin before mating, during gestation, and lactation. The F1 generation is then exposed to saccharin from conception throughout their lifespan.
-
Endpoints: The primary endpoint is the incidence of tumors, particularly in the urinary bladder. Other parameters monitored include body weight, food consumption, clinical signs of toxicity, and histopathological examination of tissues.
-
Rationale: The two-generation design allows for the assessment of the effects of in utero and early-life exposure to the substance.
3.2.2. Human Epidemiological Studies (Case-Control Design)
These studies were instrumental in determining the relevance of the rat data to humans:
-
Study Population: Cases are individuals diagnosed with bladder cancer, and controls are individuals without bladder cancer, often matched for age, sex, and other demographic factors.
-
Data Collection: Detailed information on past exposure to artificial sweeteners, including saccharin, is collected from both cases and controls through interviews or questionnaires. Information on other risk factors for bladder cancer, such as smoking and occupational exposures, is also collected.
-
Statistical Analysis: The odds of having been exposed to saccharin are compared between the cases and controls. Statistical models are used to adjust for potential confounding factors.
-
Key Studies: The National Bladder Cancer Study was a large-scale case-control study that found no evidence of an increased risk of bladder cancer associated with saccharin consumption.[2]
Signaling Pathways and Experimental Workflows
Sweet Taste Receptor Signaling Pathway
Saccharin and other artificial sweeteners elicit a sweet taste by interacting with specific G-protein coupled receptors (GPCRs) on the tongue. The primary receptor for sweet taste is a heterodimer of the T1R2 and T1R3 receptors.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. National Bladder Cancer Study - SEER Landmark Studies [seer.cancer.gov]
- 3. Saccharin, cyclamate, and human bladder cancer. No evidence of an association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigations on the carcinogenicity of the artificial sweeteners sodium cyclamate and sodium saccharin in rats in a two-generation experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of epidemiological studies on artificial sweeteners and bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artificial sweeteners and human bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Saccharin - Wikipedia [en.wikipedia.org]
- 10. Saccharin ammonium | C7H8N2O3S | CID 22877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. oehha.ca.gov [oehha.ca.gov]
- 12. US4464537A - Preparation of saccharin - Google Patents [patents.google.com]
- 13. shodor.org [shodor.org]
- 14. scribd.com [scribd.com]
- 15. Saccharin an artificial sweetener is manufactured from class 12 chemistry CBSE [vedantu.com]
Ammonium Saccharin: A Technical Overview for Scientific Professionals
Ammonium (B1175870) Saccharin (B28170) (CAS Number: 6381-61-9) is the ammonium salt of saccharin, a widely utilized artificial sweetener.[1][2][3][4][5] This document provides a comprehensive technical guide intended for researchers, scientists, and professionals in drug development, covering its chemical properties, synthesis, analytical determination, and notable biological activities.
Core Chemical and Physical Properties
Ammonium saccharin is a white crystalline powder known for its intense sweet taste and solubility in water.[3] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 6381-61-9 | [1][2][3][4][5] |
| Molecular Formula | C₇H₈N₂O₃S | [1] |
| Alternate Molecular Formula | C₇H₅NO₃S·H₃N | [2][3] |
| Molecular Weight | 200.22 g/mol | [1] |
| Appearance | White crystals or crystalline powder | [3] |
| IUPAC Name | azane;1,1-dioxo-1,2-benzothiazol-3-one | [1] |
| Synonyms | Daramin, Ammonium O-benzosulfimide | [1] |
| Solubility in Water | Soluble | [3] |
| Boiling Point (estimated) | 438.90 °C @ 760.00 mm Hg | [6] |
| Flash Point (estimated) | 219.30 °C | [6] |
Biological Activity and Applications in Drug Development
While primarily known as a non-nutritive sweetener in food and pharmaceutical formulations to enhance palatability, recent research has unveiled significant biological activities for the saccharin moiety, suggesting broader applications in drug development.[4]
Anticancer Potential: Carbonic Anhydrase IX Inhibition
Recent studies have demonstrated that saccharin can act as an inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is highly expressed in many aggressive cancers.[1] CAIX plays a crucial role in regulating pH in the tumor microenvironment, which helps cancer cells to survive and metastasize.[1][7] By inhibiting this enzyme, saccharin can slow the growth of cancer cells.[1] This discovery has opened avenues for developing saccharin-based drugs that could be used alongside traditional treatments like chemotherapy and radiation to enhance their efficacy against cancers of the breast, liver, prostate, and pancreas.[1]
Antimicrobial and Biofilm Disruption Properties
Fascinating new research indicates that saccharin possesses antimicrobial properties, particularly against antibiotic-resistant bacteria.[8] It has been shown to not only inhibit the formation of bacterial biofilms but also to dismantle existing ones.[8] Biofilms are protective matrices that encase bacteria, making them notoriously difficult to treat with conventional antibiotics.[8] Saccharin's ability to disrupt these structures could make bacteria more susceptible to antibiotics they were previously resistant to. This has led to the development of experimental hydrogel wound dressings incorporating saccharin, which have shown promise in retaining antimicrobial activity.[8]
Experimental Protocols
Synthesis of Saccharin (Maumee Chemical Company Method)
This improved synthesis method, developed in 1950, provides an efficient route to saccharin starting from methyl anthranilate.
Materials:
-
Methyl anthranilate
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
Sulfur dioxide
-
Chlorine
-
Ammonia
Procedure:
-
Diazotization: React methyl anthranilate with nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt. This reaction is typically carried out at low temperatures (-10 to 10°C).
-
Sulfonylation: The diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl₂) to introduce the sulfonyl chloride group.
-
Chlorination: The resulting intermediate is treated with chlorine gas.
-
Ammoxidation/Cyclization: The chlorinated compound is then reacted with aqueous ammonia. This step involves both amination and subsequent intramolecular cyclization to form the saccharin ring structure.
-
Isolation: The saccharin is precipitated from the aqueous phase by acidification with a strong acid, such as HCl, and can then be isolated by filtration and drying.
The ammonium salt can be prepared by neutralizing the resulting saccharin with ammonium hydroxide.[3]
Analytical Determination by High-Performance Liquid Chromatography (HPLC)
The quantification of saccharin in various matrices, such as food and beverages, is commonly performed using reverse-phase HPLC with UV detection.
Sample Preparation (for a beverage sample):
-
Degas carbonated samples using an ultrasonic bath for approximately 10 minutes.
-
Filter the sample through a 0.45 µm filter prior to injection into the HPLC system.
-
For more complex matrices like yogurt or jams, an initial extraction and clean-up step using solid-phase extraction (SPE) is recommended to remove interfering substances.[9][10]
Chromatographic Conditions:
-
Instrument: Agilent 1120 Compact LC or equivalent.
-
Column: C18 bonded silica, 5 µm particle size (e.g., 150 mm × 4.6 mm).
-
Mobile Phase: A gradient elution is often used. For example, starting with 3% acetonitrile (B52724) in 0.02M KH₂PO₄ (pH 5) and transitioning to 20% acetonitrile in 0.02M KH₂PO₄ (pH 3.5).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 210 nm.[9]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Inject the prepared sample and standards into the HPLC system.
-
Identify the saccharin peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Quantify the amount of saccharin in the sample by relating the peak area to the calibration curve.
References
- 1. Saccharin shows promise as cancer inhibitor, researchers find - UF Health [ufhealth.org]
- 2. Saccharin ammonium | C7H8N2O3S | CID 22877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. princeton.edu [princeton.edu]
- 5. Saccharin (IARC Summary & Evaluation, Volume 22, 1980) [inchem.org]
- 6. This compound, 6381-61-9 [thegoodscentscompany.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Ammonium Saccharin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ammonium (B1175870) saccharin (B28170), a non-nutritive artificial sweetener, has been subject to extensive toxicological evaluation over several decades. While historically scrutinized for its potential carcinogenicity, the current scientific consensus, supported by major regulatory bodies worldwide, affirms its safety for human consumption within the established Acceptable Daily Intake (ADI). This technical guide provides a comprehensive overview of the toxicological profile of ammonium saccharin, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its biological effects. The information presented is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and food safety assessment.
Introduction
This compound (CAS No. 6381-61-9) is the ammonium salt of saccharin. Like other saccharin salts, it is used in a variety of foods, beverages, and pharmaceutical products to provide sweetness without adding caloric content. The safety of saccharin and its salts has been a topic of scientific debate, largely stemming from studies in the 1970s that indicated an increased incidence of bladder tumors in male rats fed high doses of sodium saccharin.[1][2][3] However, subsequent research has elucidated the species-specific mechanism of this effect, which is not considered relevant to humans.[1][2] This guide synthesizes the available toxicological data on this compound and its related salts to provide a current and comprehensive safety profile.
Physicochemical Properties
| Property | Value |
| Chemical Name | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, ammonium salt |
| Synonyms | Ammonium o-benzosulfimide, Saccharin ammonium salt |
| Molecular Formula | C₇H₈N₂O₃S |
| Molecular Weight | 200.22 g/mol |
| Appearance | White crystals or crystalline powder |
| Solubility | Soluble in water |
Toxicological Data
The toxicological database for saccharin is extensive, with most studies conducted on sodium saccharin. The toxicological profile of this compound is considered to be comparable to that of other saccharin salts, as the saccharin moiety is the active component.
Acute, Subchronic, and Chronic Toxicity
Quantitative data from toxicity studies on saccharin and its salts are summarized in the following tables. It is important to note that specific data for this compound are limited, and therefore, data from sodium saccharin studies are included as a reference.
Table 1: Acute Oral Toxicity of Saccharin Salts
| Salt | Species | LD₅₀ (mg/kg bw) | Reference |
| Sodium Saccharin | Rat (Wistar) | 14,200 | [4] |
| Sodium Saccharin | Rat (random-bred) | 17,000 | [4] |
| Sodium Saccharin | Mouse | 17,500 | [4] |
Table 2: Subchronic and Chronic Oral Toxicity of Saccharin Salts (No-Observed-Adverse-Effect Level - NOAEL)
| Salt | Species | Duration | NOAEL (mg/kg bw/day) | Key Findings | Reference |
| Sodium Saccharin | Rat | 90 days | 1,875 | No significant toxicological effects | [5] |
| Ammonium Sulfate (B86663) | Rat (F344) | 13 weeks | 886 (males), 1975 (females) | Diarrhea at the highest dose in males | [5] |
| Sodium Saccharin | Rat | 2-generation | 500 | Basis for the previous ADI | [6] |
Carcinogenicity
The historical concern regarding the carcinogenicity of saccharin was based on two-generation studies in rats that showed an increased incidence of bladder tumors in males at high doses of sodium saccharin.[1][3] However, the International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) have since concluded that this effect is not relevant to humans.[1][2] In 2000, the NTP removed saccharin from its list of substances "reasonably anticipated to be a human carcinogen."[1][7]
The mechanism of bladder tumor formation in male rats is specific to that species and involves the formation of a precipitate in the urine at high concentrations of sodium saccharin, leading to chronic irritation, urothelial cell damage, and regenerative hyperplasia.[8][9] This effect is not seen in other species, including mice, hamsters, and monkeys, nor is it considered plausible in humans due to differences in urinary physiology and composition.[1]
Genotoxicity
Saccharin and its salts have been extensively tested for genotoxicity in a variety of in vitro and in vivo assays. The overall weight of evidence indicates that saccharin is not genotoxic.
Table 3: Genotoxicity of Saccharin and its Salts
| Assay | Test System | Result | Reference |
| Ames Test | Salmonella typhimurium | Negative | [10] |
| In vivo Comet Assay | Mouse bone marrow cells | Evidence of DNA strand breaks at high doses | [10] |
| In vitro Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | Weakly positive at high concentrations | [10] |
While some in vitro studies have shown clastogenic effects at high concentrations, these are generally not observed in vivo.[10] The recent 2024 re-evaluation by the European Food Safety Authority (EFSA) concluded that saccharin does not cause DNA damage.[11][12][13]
Reproductive and Developmental Toxicity
Studies on the reproductive and developmental toxicity of saccharin have primarily been conducted with sodium saccharin. Overall, these studies have not shown adverse reproductive or developmental effects at doses relevant to human consumption.
A two-generation reproductive toxicity study in rats is the standard for assessing such effects.[14][15][16][17] A study on sodium saccharin in Swiss CD-1 mice showed reduced fertility only at a high concentration that also caused dehydration and increased mortality.[18] At lower doses, no adverse effects on reproduction were observed.[18] While some studies on quaternary ammonium compounds have raised concerns about reproductive toxicity, these are structurally different from this compound and the findings are not directly applicable.[19][20][21]
Acceptable Daily Intake (ADI)
Regulatory bodies worldwide have established an Acceptable Daily Intake (ADI) for saccharin and its salts. The ADI is an estimate of the amount of a substance that can be consumed daily over a lifetime without presenting an appreciable risk to health.
Experimental Protocols
Two-Generation Reproductive Toxicity Study (OECD Guideline 416)
This study is designed to assess the effects of a substance on male and female reproductive performance and the development of offspring over two generations.
Methodology:
-
Animal Selection: Typically, young adult rats are used.
-
Dose Groups: At least three dose levels of the test substance and a control group are used.
-
Administration: The substance is administered continuously, usually in the diet or drinking water.
-
F0 Generation: Parental (F0) animals are dosed for a period before mating, during mating, and for females, throughout gestation and lactation.
-
F1 Generation: Offspring (F1) are selected from each litter at weaning and are administered the test substance through to maturity, mating, and the production of the F2 generation.
-
Endpoints: A wide range of endpoints are evaluated in both parents and offspring, including clinical observations, body weight, food consumption, mating performance, fertility, gestation length, parturition, litter size, pup viability, and growth. Gross and histopathological examinations of reproductive organs are also performed.[14][15][16][17]
In Vivo Comet Assay (OECD Guideline 489)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology:
-
Animal Treatment: Animals, typically rodents, are dosed with the test substance.
-
Cell Isolation: After a set exposure time, various tissues are collected, and single-cell suspensions are prepared.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: The DNA is exposed to an alkaline solution to unwind the DNA strands.
-
Electrophoresis: An electric field is applied, causing the broken DNA fragments to migrate away from the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.
-
Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail.[22][23][24][25][26]
Signaling Pathways
The primary signaling pathway of toxicological relevance for saccharin is related to the urothelial cell proliferation observed in male rats at high doses. This is a non-genotoxic mechanism.
This pathway is initiated by high doses of sodium saccharin leading to changes in the urinary environment of male rats.[8] These changes promote the formation of a silicate-containing precipitate that is cytotoxic to the urothelial cells.[8] The resulting cell death triggers a regenerative hyperplastic response.[27][28][29] With chronic exposure, this sustained cell proliferation can act as a tumor promoter.[9][24] This mechanism is considered specific to male rats and not relevant to humans.[1][2]
Conclusion
The toxicological profile of this compound, inferred from extensive studies on saccharin and its salts, demonstrates a low level of toxicity. The historical concerns regarding its carcinogenicity have been addressed by a thorough understanding of the species-specific, non-genotoxic mechanism of bladder tumor formation in male rats, which is not considered relevant to human health. Genotoxicity and reproductive and developmental toxicity studies have not revealed any significant concerns at doses relevant to human consumption.
Regulatory agencies, including EFSA and JECFA, have consistently affirmed the safety of saccharin and its salts, as reflected in the established ADI. The recent increase in the ADI by EFSA further supports the safety of these sweeteners. For researchers, scientists, and drug development professionals, this compound can be considered a well-characterized compound with a low toxicological risk when used within the established regulatory limits.
This guide provides a comprehensive summary of the available data. However, it is important to note the limited number of studies conducted specifically on this compound. Future research could focus on further delineating any subtle differences in the toxicological profile of this compound compared to other saccharin salts.
References
- 1. saccharin.org [saccharin.org]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. saccharin.org [saccharin.org]
- 4. Saccharin and its salts - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [13-week subchronic oral toxicity study of ammonium sulfate in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sweeteners.org [sweeteners.org]
- 7. “Saccharin Should Not Have Been Delisted” | Center for Science in the Public Interest [cspi.org]
- 8. A proposed role for silicates and protein in the proliferative effects of saccharin on the male rat urothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mode of carcinogenic action of saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicology of saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Saccharin: safety threshold increased | EFSA [efsa.europa.eu]
- 12. ingredientsnetwork.com [ingredientsnetwork.com]
- 13. nutricomms.com [nutricomms.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. ecetoc.org [ecetoc.org]
- 17. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. Abstract for RACB83072 [ntp.niehs.nih.gov]
- 19. Reproductive & developmental toxicity of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 21. Reproductive & developmental toxicity of quaternary ammonium compounds† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 21stcenturypathology.com [21stcenturypathology.com]
- 23. researchgate.net [researchgate.net]
- 24. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 25. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 26. content.abcam.com [content.abcam.com]
- 27. Saccharin-induced hyperplasia of the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Response of the rat to saccharin with particular reference to the urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Influences of diet and strain on the proliferative effect on the rat urinary bladder induced by sodium saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Stability and Degradation of Ammonium Saccharin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of ammonium (B1175870) saccharin (B28170). Due to a lack of direct experimental data for ammonium saccharin in published literature, this guide synthesizes information from closely related compounds, including saccharin, sodium saccharin, and various ammonium salts, to project the expected thermal behavior. It also provides detailed experimental protocols for researchers to conduct their own analyses.
Executive Summary
This compound, the ammonium salt of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is expected to exhibit a multi-stage thermal degradation process. The initial and most probable decomposition step involves a dissociation into ammonia (B1221849) gas and saccharin. This is projected to occur at a lower temperature than the decomposition of saccharin itself. Following this dissociation, the resulting saccharin would undergo further degradation at higher temperatures, consistent with the known thermal behavior of pure saccharin, which melts and decomposes in the range of 220-229°C. The ultimate decomposition products are likely to be gaseous species such as sulfur dioxide, carbon dioxide, nitrogen oxides, and water. This guide outlines the proposed degradation pathway and provides the necessary experimental methodologies to verify these characteristics.
Proposed Thermal Behavior and Degradation Profile
Based on the analysis of related compounds, a two-stage degradation process for this compound is proposed.
-
Stage 1: Dissociation. The initial stage of degradation is the dissociation of the ammonium salt into its constituent parts: ammonia (NH₃) and saccharin (C₇H₅NO₃S). This is a common thermal decomposition pathway for ammonium salts of organic acids. The temperature for this dissociation is expected to be lower than the decomposition temperature of saccharin. For instance, ammonium bicarbonate decomposes with a peak mass loss at 127°C, while ammonium sulfate (B86663) is more stable, decomposing above 280°C. The dissociation of this compound is likely to fall within this broad range.
-
Stage 2: Saccharin Decomposition. Following the release of ammonia, the remaining saccharin is expected to degrade at higher temperatures. Studies on saccharin show a single decomposition stage between approximately 203°C and 329°C, with a melting point observed around 225°C.[1] This stage involves the breakdown of the saccharin molecule itself.
Quantitative Data Summary
The following tables summarize the expected thermal properties based on data from related compounds. Researchers should verify these values experimentally for this compound.
Table 1: Expected Thermal Events for this compound
| Thermal Event | Expected Temperature Range (°C) | Technique | Notes |
| Dissociation (NH₃ loss) | 100 - 200 (Hypothesized) | TGA/DTG | Onset temperature depends on heating rate and atmosphere. |
| Melting of Saccharin | ~225 | DSC | An endothermic event corresponding to the fusion of the resulting saccharin.[1] |
| Decomposition of Saccharin | 203 - 329 | TGA/DTG | Major mass loss event corresponding to the breakdown of the saccharin structure.[1] |
Table 2: Expected Mass Loss Data from Thermogravimetric Analysis (TGA)
| Degradation Stage | Compound | Theoretical Mass Loss (%) | Expected Temperature Range (°C) |
| Stage 1 | This compound → Saccharin + NH₃ | 8.5% | 100 - 200 (Hypothesized) |
| Stage 2 | Saccharin → Gaseous Products | 91.5% | 203 - 329 |
Proposed Degradation Pathway
The thermal degradation of this compound is proposed to begin with an acid-base dissociation, followed by the decomposition of the resulting saccharin molecule. The cleavage of the C-S and N-S bonds in the saccharin ring is a likely subsequent step, leading to the formation of smaller, volatile molecules.
Caption: Proposed multi-stage thermal degradation of this compound.
Experimental Protocols
To analyze the thermal stability and degradation of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine decomposition temperatures and quantify mass loss.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC).
-
Sample Preparation: Place 5-10 mg of the this compound sample in an appropriate crucible (e.g., aluminum or alumina).[2]
-
Atmosphere: Use an inert atmosphere to prevent oxidative decomposition. Purge the furnace with dry nitrogen gas at a constant flow rate of 50 mL/min.[2][3]
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.[2]
-
-
Data Analysis: Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and decomposition, and to determine their associated enthalpy changes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter (e.g., TA Instruments Q20, PerkinElmer DSC 8000).
-
Sample Preparation: Place 3-10 mg of the this compound sample into a non-hermetically sealed aluminum pan. Crimp a lid with a pinhole onto the pan to allow any evolved gases to escape.[2][3] An empty, sealed pan should be used as a reference.
-
Atmosphere: Purge the DSC cell with dry nitrogen gas at a constant flow rate of 50 mL/min.[3]
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 350°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Monitor the heat flow to the sample. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., some decompositions) will appear as valleys (convention dependent).
Evolved Gas Analysis (EGA)
To identify the gaseous degradation products, TGA can be coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).
Methodology:
-
Instrumentation: A TGA instrument connected via a heated transfer line to an FTIR spectrometer or a mass spectrometer.
-
Procedure: Run the TGA protocol as described in section 4.1.
-
Data Collection: Simultaneously collect TGA data and the spectra (IR or mass) of the evolved gases at regular time or temperature intervals.
-
Analysis: Correlate the mass loss events from the TGA curve with the appearance of specific gases in the spectral data to identify the decomposition products at each stage. For instance, the release of ammonia can be confirmed by its characteristic IR spectrum or mass-to-charge ratio.[4]
References
An In-Depth Technical Guide to the Hydrolytic Stability of Saccharin and Its Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability of saccharin (B28170) and its primary salts—sodium, calcium, and potassium. The stability of these artificial sweeteners is a critical factor in their application in pharmaceuticals, food, and beverages, influencing product shelf-life, efficacy, and safety. This document summarizes key quantitative data, details experimental protocols for stability analysis, and provides visual representations of degradation pathways to support research and development efforts.
Introduction to Saccharin and its Salts
Saccharin is a non-nutritive, high-intensity artificial sweetener, approximately 300–400 times sweeter than sucrose. It is chemically known as 1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Due to its low solubility in water, it is most commonly used in the form of its more soluble salts: sodium saccharin, calcium saccharin, and potassium saccharin. The stability of these compounds, particularly against hydrolysis, is a key consideration in their formulation into aqueous products.
Hydrolytic Stability Profile
Saccharin and its salts are generally considered stable under typical food and beverage processing and storage conditions.[1] However, under extreme conditions of pH and temperature, they can undergo hydrolysis.
Effect of pH
The hydrolytic stability of saccharin is significantly influenced by pH. It is most stable in the pH range of 3.3 to 8.0.[2] Under strongly acidic or alkaline conditions, the rate of hydrolysis increases.
-
Acidic Conditions (pH < 3.3): In acidic solutions, particularly at elevated temperatures, saccharin undergoes hydrolysis to form 2-sulfamoylbenzoic acid and 2-sulfobenzoic acid.[3]
-
Neutral to Slightly Alkaline Conditions (pH 3.3 - 8.0): Saccharin exhibits excellent stability in this pH range, even at elevated temperatures.[2]
-
Strongly Alkaline Conditions (pH > 8.0): In highly alkaline environments, the imide ring of saccharin is susceptible to opening, leading to the formation of ammonium (B1175870) o-sulfobenzoate.[4]
Effect of Temperature
Temperature is a critical factor accelerating the hydrolysis of saccharin and its salts, especially at low pH. The stability of sodium saccharin, for instance, decreases with an increase in temperature.[5]
Quantitative Stability Data
The following tables summarize the available quantitative data on the hydrolytic degradation of saccharin and its sodium salt under various conditions. Limited quantitative data is publicly available for calcium and potassium saccharin; however, their stability is generally considered to be similar to that of sodium saccharin under comparable conditions.
Table 1: Hydrolytic Stability of Saccharin in Aqueous Buffered Solutions After 1 Hour of Heating [3]
| pH | Temperature (°C) | Saccharin Loss (%) |
| 2.0 | 100 | 2.9 |
| 2.0 | 125 | 8.5 |
| 2.0 | 150 | 18.6 |
| 3.3 | 100, 125, 150 | Essentially Unchanged |
| 7.0 | 100, 125, 150 | Essentially Unchanged |
| 8.0 | 100, 125, 150 | Essentially Unchanged |
Table 2: Long-Term Stability of Saccharin in a Cola Formulation (pH 3) at 40°C [3]
| Storage Time | Saccharin Loss (%) |
| 1 Month | 9 |
| 3 Months | 25 |
| 1 Year | 68 |
Hydrolysis Pathway and Degradation Products
The primary mechanism of saccharin hydrolysis involves the cleavage of the C-N bond in the heterocyclic ring. The main degradation products are 2-sulfamoylbenzoic acid and 2-sulfobenzoic acid.[3]
Caption: Hydrolysis pathway of saccharin under acidic or alkaline conditions.
Experimental Protocols for Stability Testing
A forced degradation study is essential to determine the intrinsic stability of saccharin and its salts. The following outlines a general experimental workflow for conducting such a study.
Experimental Workflow
Caption: General experimental workflow for a forced hydrolytic degradation study of saccharin.
Detailed Methodologies
5.2.1. Preparation of Solutions
-
Stock Solution: Prepare a stock solution of saccharin or its salt (e.g., 1 mg/mL) in deionized water.
-
Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9) using appropriate buffer systems (e.g., phosphate (B84403), citrate).
-
Stress Samples: For each stress condition, mix the stock solution with the respective buffer to achieve the desired final concentration (e.g., 100 µg/mL).
5.2.2. Stress Conditions
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 80°C).
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 80°C).
-
Neutral Hydrolysis (Thermal Stress): Incubate the sample solution in a neutral buffer (pH 7) at a controlled temperature (e.g., 80°C).
-
Control Sample: Store a sample solution in a neutral buffer at a controlled room temperature or refrigerated, protected from light.
5.2.3. Sampling and Analysis
Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
5.2.4. HPLC-UV Method
A common method for the analysis of saccharin and its degradation products involves reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a phosphate buffer (e.g., 0.02 M KH2PO4, pH adjusted) and an organic solvent like acetonitrile (B52724) or methanol.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 210-230 nm.[6]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
5.2.5. UV Spectrophotometry Method
For a simpler, though less specific, analysis, UV spectrophotometry can be used to determine the amount of saccharin decomposed.[7] The absorbance of the saccharin solution is measured at its wavelength of maximum absorbance (λmax), which can vary with pH.
Logical Relationship between pH, Temperature, and Degradation Rate
The rate of hydrolytic degradation of saccharin is directly proportional to both the hydrogen ion concentration (at low pH) and the hydroxide (B78521) ion concentration (at high pH), as well as the temperature.
Caption: Factors influencing the rate of saccharin hydrolysis.
Conclusion
Saccharin and its salts demonstrate robust stability under the conditions typically encountered in food, beverage, and pharmaceutical applications. However, their susceptibility to hydrolysis increases significantly under extreme pH and elevated temperatures. A thorough understanding of these degradation kinetics is crucial for formulators to ensure product quality and shelf-life. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to assess the hydrolytic stability of saccharin and its salts in their specific formulations. Further studies are warranted to generate more comprehensive quantitative stability data for calcium and potassium saccharin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Calcium d-Saccharate: Aqueous Solubility, Complex Formation, and Stabilization of Supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vitaquest.com [vitaquest.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
The Biological Mechanisms of Ammonium Saccharin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) saccharin (B28170), a salt of the artificial sweetener saccharin, interacts with a range of biological targets beyond the taste receptors responsible for its sweet perception. This technical guide provides an in-depth analysis of the molecular mechanisms of action of ammonium saccharin in biological systems. It summarizes key quantitative data on its interactions with taste receptors, enzymes, and its effects on cellular signaling pathways. Detailed experimental protocols for investigating these interactions are provided, along with visualizations of the core signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the multifaceted biological activities of saccharin.
Interaction with Cellular Receptors
This compound's primary interaction in the human body is with taste receptors located on the tongue, eliciting both sweet and bitter sensations. Its activity is not limited to the oral cavity, as these receptors are also expressed in other tissues, suggesting broader physiological roles.
Sweet Taste Receptors (TAS1R2/TAS1R3)
Saccharin's sweet taste is mediated by its binding to the T1R2/T1R3 G-protein coupled receptor (GPCR) heterodimer.[1][2] Saccharin acts as an agonist at this receptor, with its activation threshold in the micromolar to sub-millimolar range.[3] Receptor responses typically saturate at concentrations between 1-3 mM.[3] At concentrations above 3 mM, saccharin can act as an allosteric inhibitor of the TAS1R2/T1R3 receptor, antagonizing its activation by itself and other sweeteners.[3] This suggests the presence of both a high-affinity agonist-binding site and a low-affinity allosteric inhibitory site.[3][4]
Bitter Taste Receptors (TAS2Rs)
The characteristic bitter aftertaste of saccharin is due to its activation of specific bitter taste receptors. Functional expression studies have identified hTAS2R43 and hTAS2R44 as the primary receptors responsible for saccharin's bitterness.[1]
| Receptor | Agonist | EC50 (mM) | Threshold of Activation (mM) | Reference |
| hTAS2R43 | Saccharin | 1.7 ± 0.02 | 0.17 ± 0.11 | [1] |
| hTAS2R44 | Saccharin | 1.1 ± 0.01 | 0.08 ± 0.06 | [1] |
Enzyme Inhibition
Saccharin and its derivatives have been shown to inhibit several classes of enzymes, indicating a broader pharmacological potential beyond taste modification.
Carbonic Anhydrases (CAs)
Saccharin exhibits inhibitory activity against various isoforms of carbonic anhydrase, a family of metalloenzymes involved in numerous physiological processes. Notably, there is a discrepancy in the reported inhibitory potency, with some studies indicating weak, millimolar inhibition of several isoforms, while others suggest more potent, submicromolar inhibition of tumor-associated isoforms CA IX and CA XII. This suggests that the inhibitory activity may be isoform-specific and that saccharin derivatives could be explored for targeted therapies.
| Isoform | Ligand | Dissociation Constant (Kd) | Method | Reference |
| hCA I | Saccharin | >10 mM | FTSA | [5] |
| hCA II | Saccharin | 5.9 mM | FTSA | [5] |
| hCA VII | Saccharin | 1.0 mM | FTSA | [5] |
| hCA XII | Saccharin | 4.8 mM | FTSA | [5] |
| hCA XIII | Saccharin | 2.9 mM | FTSA | [5] |
| hCA IX | Saccharin derivatives | KIs in the range of 22.1 – 481 nM | Enzyme inhibition assay | [6] |
| hCA XII | Saccharin derivatives | KIs in the range of 3.9 – 245 nM | Enzyme inhibition assay | [6] |
Proteases
Modulation of Signaling Pathways
Saccharin's interaction with cell surface receptors can trigger downstream signaling cascades, leading to various physiological responses.
Insulin (B600854) Secretion Signaling Pathway
In pancreatic β-cells, saccharin can potentiate glucose-stimulated insulin secretion.[11][12] This effect is mediated through the activation of the sweet taste receptor (TAS1R2/T1R3).[11] The signaling cascade involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium and the subsequent exocytosis of insulin-containing vesicles.[11][12] The transient receptor potential cation channel M5 (TRPM5) has also been implicated as a downstream effector in this pathway.[11]
Effects on Gut Microbiome and Glucose Metabolism
The impact of saccharin on the gut microbiome and overall glucose homeostasis is an area of active research with some conflicting findings.
-
Gut Microbiome Alteration: Several studies in both animal models and humans have suggested that saccharin consumption can alter the composition and function of the gut microbiota.[13][14] These changes have been linked to potential glucose intolerance in some individuals.
-
Glucose Metabolism: The consequence of these microbiome shifts on glucose metabolism is not fully resolved. While some studies report a correlation between saccharin intake, altered gut bacteria, and impaired glucose tolerance, other studies have not observed these effects.[13][14] The response appears to be highly individualized and may depend on the baseline microbiome composition of the individual.
Experimental Protocols
Heterologous Expression of Taste Receptors and Calcium Imaging
This protocol describes the functional expression of taste receptors in HEK293 cells and the subsequent measurement of receptor activation via calcium imaging.
Materials:
-
HEK293 cells
-
Expression plasmids for the taste receptor of interest (e.g., TAS2R43) and a G-protein chimera (e.g., Gα16-gust44)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM calcium indicator dye
-
Assay buffer (e.g., Hank's Balanced Salt Solution)
-
This compound solutions of varying concentrations
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells onto glass coverslips in a 24-well plate.
-
Co-transfect the cells with the taste receptor and G-protein chimera plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Calcium Imaging:
-
Load the transfected cells with Fura-2 AM (e.g., 2-5 µM) in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric calcium imaging.
-
Perfuse the cells with assay buffer to establish a baseline fluorescence ratio.
-
Apply this compound solutions of increasing concentrations and record the changes in the Fura-2 fluorescence ratio (340/380 nm excitation).
-
At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain a maximum fluorescence ratio for data normalization.
-
Static Insulin Secretion Assay in MIN6 Cells
This protocol details a method to assess the effect of this compound on glucose-stimulated insulin secretion (GSIS) in the MIN6 pancreatic β-cell line.[15][16][17]
Materials:
-
MIN6 cells
-
MIN6 cell culture medium
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
This compound solutions
-
Insulin ELISA kit
Procedure:
-
Cell Culture:
-
Culture MIN6 cells in the recommended medium.
-
Seed cells into a 24-well plate and grow to ~80% confluency.
-
-
Insulin Secretion Assay:
-
Wash the cells twice with a glucose-free KRBH buffer.
-
Pre-incubate the cells in KRBH buffer with low glucose for 1-2 hours at 37°C to establish basal insulin secretion.
-
Aspirate the pre-incubation buffer.
-
Add fresh KRBH buffer containing:
-
Low glucose (negative control)
-
High glucose (positive control)
-
High glucose + varying concentrations of this compound
-
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant from each well.
-
-
Insulin Quantification:
-
Centrifuge the supernatants to remove any cell debris.
-
Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content of the cells in each well.
-
16S rRNA Gene Sequencing for Gut Microbiome Analysis
This protocol provides a general workflow for analyzing changes in the gut microbiome of mice following saccharin administration.[13][18][19]
Materials:
-
C57BL/6 mice
-
This compound solution
-
Fecal sample collection tubes
-
DNA extraction kit
-
PCR primers for the V3-V4 region of the 16S rRNA gene (e.g., 341F and 806R)
-
High-fidelity DNA polymerase
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
Animal Treatment:
-
House mice under standard conditions and provide ad libitum access to food and water.
-
Administer this compound to the treatment group via drinking water for a defined period (e.g., 4 weeks). The control group receives regular drinking water.
-
-
Fecal Sample Collection and DNA Extraction:
-
Collect fresh fecal pellets from each mouse at baseline and at the end of the treatment period.
-
Immediately store samples at -80°C.
-
Extract total genomic DNA from the fecal samples using a commercial DNA extraction kit.
-
-
16S rRNA Gene Amplification and Sequencing:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using PCR with barcoded primers.
-
Purify the PCR products.
-
Pool the barcoded amplicons and perform paired-end sequencing on a next-generation sequencing platform.
-
-
Data Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs.
-
Perform statistical analysis to identify differences in the microbial community composition and diversity between the control and saccharin-treated groups.
-
Conclusion
This compound exhibits a complex profile of biological activity, extending beyond its role as a simple sweetening agent. Its interactions with sweet and bitter taste receptors, inhibitory effects on key enzymes like carbonic anhydrases and proteases, and its modulation of cellular signaling pathways highlight its potential for broader pharmacological applications. The conflicting evidence regarding its impact on the gut microbiome and glucose metabolism underscores the need for further research to elucidate the precise mechanisms and individual-specific effects. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted biological actions of this compound.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple interaction modes between saccharin and sweet taste receptors determine a species‐dependent response to saccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient inhibition of human leukocyte elastase and cathepsin G by saccharin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic inhibitors of human leukocyte elastase Part 1--Sulphated polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Saccharin Stimulates Insulin Secretion Dependent on Sweet Taste Receptor-Induced Activation of PLC Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Saccharin Stimulates Insulin Secretion Dependent on Sweet Taste Receptor-Induced Activation of PLC Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of the mouse gut microbiome using full-length 16S rRNA amplicon sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Integrated 16S rRNA Gene Sequencing and Metabolomics Analysis to Investigate the Important Role of Osthole on Gut Microbiota and Serum Metabolites in Neuropathic Pain Mice [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Insulin secretion assays in an engineered MIN6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 16S rRNA Gene Sequencing Revealed Changes in Gut Microbiota Composition during Pregnancy and Lactation in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: A Technical Guide to the Basic Research Applications of Ammonium Saccharin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) saccharin (B28170), the ammonium salt of o-sulfabenzamide, is a non-nutritive sweetener with a long history of use in the food and pharmaceutical industries. While its primary application has been as a sugar substitute, a growing body of scientific evidence reveals its potential in various basic research and drug development contexts. This in-depth technical guide explores the core research applications of ammonium saccharin, with a focus on its antimicrobial properties and its role in modulating cellular signaling pathways. This document provides detailed experimental methodologies, quantitative data summaries, and visual representations of key biological processes to support researchers in harnessing the multifaceted potential of this compound. It is important to note that while much of the research has been conducted using saccharin or its sodium salt, the biological activity is primarily attributed to the saccharin anion. Therefore, the findings are considered largely applicable to this compound.
Antimicrobial and Biofilm-Disrupting Applications
Recent research has highlighted the significant antimicrobial properties of saccharin, positioning it as a molecule of interest in the fight against antibiotic resistance. Saccharin has demonstrated the ability to inhibit the growth of pathogenic bacteria, disrupt protective biofilms, and even re-sensitize multidrug-resistant strains to conventional antibiotics.
Inhibition of Pathogenic Bacterial Growth
Saccharin exhibits bacteriostatic effects against a range of clinically relevant Gram-negative and Gram-positive bacteria.
Table 1: Inhibitory Effects of Saccharin on Pathogenic Bacteria
| Bacterial Species | Saccharin Concentration | Observed Effect | Reference |
| Acinetobacter baumannii | 2% | >70% growth inhibition | [1] |
| Klebsiella pneumoniae | 2% | >70% growth inhibition | [1] |
| Escherichia coli | 2% | >70% growth inhibition | [1] |
| Staphylococcus aureus | 2% | >70% growth inhibition | [1] |
| Pseudomonas aeruginosa | 6% | >70% growth inhibition | [1] |
| Staphylococcus aureus (ATCC 25923) | 5 mM | Bacteriostatic effect | [2] |
| Klebsiella pneumoniae (ATCC 183883) | 5 mM | Bacteriostatic effect | [2] |
| Pseudomonas aeruginosa (ATCC 27893) | 5 mM | Bacteriostatic effect | [2] |
| Bacillus cereus | 5 mM | Complete abrogation of growth | [2] |
Biofilm Inhibition and Disruption
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. Saccharin has been shown to both prevent the formation of new biofilms and disrupt established ones.
Table 2: Anti-Biofilm Activity of Saccharin
| Bacterial Species | Saccharin Concentration | Biofilm Inhibition | Biofilm Disruption (Mature Biofilm) | Reference |
| Pseudomonas aeruginosa | 2% | >91% | 81% reduction with 8% saccharin | [1] |
| Acinetobacter baumannii | 2% | >91% | 30% reduction with 8% saccharin | [1] |
| Polymicrobial (P. aeruginosa, A. baumannii, S. aureus) | 1% | Significant reduction | - | [1] |
Synergy with Antibiotics
A compelling application of saccharin is its ability to enhance the efficacy of existing antibiotics against resistant bacteria. By disrupting the bacterial cell envelope, saccharin can increase the permeability to other antimicrobial compounds.[1]
Experimental Workflow: Antimicrobial and Anti-biofilm Testing
References
Methodological & Application
Application Notes and Protocols: Ammonium Saccharin in Nickel Electroplating Baths
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ammonium (B1175870) saccharin (B28170) as a key additive in nickel electroplating baths. The following sections detail its role, mechanism of action, and protocols for its application and analysis, as well as methods for characterizing the resulting nickel deposits.
Introduction to Ammonium Saccharin in Nickel Electroplating
This compound, a salt of saccharin, is a widely utilized additive in nickel electroplating, primarily classified as a Class I brightener. Its principal functions are to reduce internal stress in the nickel deposit, refine the grain structure, and contribute to a brighter and more ductile coating.[1][2] While sodium saccharin is more commonly cited in literature, this compound performs a similar function, with the saccharin anion being the active component.[3] The use of saccharin is critical in producing high-quality nickel coatings for various applications, including protective and decorative finishes, as well as in the electronics and aerospace industries.[4]
Key Effects of this compound:
-
Stress Reduction: The primary and most significant role of this compound is to reduce the internal tensile stress of the nickel deposit. At sufficient concentrations, it can induce a compressive stress, which is often desirable to prevent cracking and improve the adhesion and fatigue life of the coating.[1][5]
-
Grain Refinement: Saccharin acts as a grain refiner, leading to the formation of a more compact and finer-grained nickel deposit.[6] This smaller crystallite size contributes to increased hardness and brightness of the coating.
-
Hardness and Ductility: The addition of saccharin generally increases the hardness of the nickel deposit up to a certain concentration.[4][7] It also helps to improve the ductility of the deposit, preventing it from becoming brittle.[8]
-
Brightness: While not a primary brightener on its own, saccharin contributes to a semi-bright or cloudy-bright appearance and works synergistically with Class II brighteners to achieve a fully bright finish.[1]
Experimental Protocols
Nickel Electroplating Protocol using a Watts Bath
The Watts nickel bath is one of the most common formulations used in nickel electroplating. The following protocol describes the preparation and operation of a Watts bath containing this compound.
Materials:
-
Nickel Sulfate (B86663) (NiSO₄·6H₂O)
-
Nickel Chloride (NiCl₂·6H₂O)
-
Boric Acid (H₃BO₃)
-
This compound (C₇H₈N₂O₃S)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Nickel anode (99.9% purity)
-
Cathode (substrate to be plated, e.g., copper or steel)
-
Plating tank
-
DC power supply (rectifier)
-
Heater and thermostat
-
Agitation system (e.g., magnetic stirrer or air agitation)
Procedure:
-
Bath Preparation:
-
Fill the plating tank to about half its final volume with deionized water and heat to the operating temperature (see Table 1).
-
Dissolve the nickel sulfate and nickel chloride in the heated water with agitation.
-
Add and dissolve the boric acid.
-
Add the desired amount of this compound and stir until fully dissolved.
-
Add deionized water to the final volume.
-
Adjust the pH to the desired range using diluted HCl/H₂SO₄ or NaOH. .
-
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any grease, oil, or oxides. This typically involves a sequence of degreasing (e.g., with acetone), alkaline cleaning, and acid pickling (e.g., in a dilute HCl solution).
-
Rinse the substrate with deionized water between each cleaning step and immediately before placing it in the plating bath.
-
-
Electroplating:
-
Place the nickel anode and the prepared cathode into the plating bath.
-
Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.
-
Apply the desired current density and begin plating for the calculated time to achieve the desired thickness.
-
Ensure continuous agitation of the bath during plating to maintain uniform ion concentration at the cathode surface.
-
Monitor and maintain the bath temperature and pH throughout the process.
-
-
Post-Treatment:
-
Once the desired plating thickness is achieved, turn off the power supply.
-
Remove the plated substrate from the bath and rinse it thoroughly with deionized water.
-
Dry the plated part.
-
Analysis of this compound Concentration
Regular analysis of the saccharin concentration is crucial for maintaining the desired properties of the nickel deposit. Two common methods are ion chromatography and titration.
Protocol: Analysis by Ion Chromatography (IC) [1]
This method is fast, accurate, and has fewer interferences compared to titration.
-
Instrumentation: A Dionex™ DX 500 Ion Chromatography system or equivalent with an absorbance detector.
-
Eluents:
-
Eluent 1: 30 mM sulfuric acid/5% acetonitrile.
-
Eluent 2: 30 mM sulfuric acid/25% acetonitrile.
-
-
Standard Preparation: Prepare a 1000 mg/L stock solution of saccharin by dissolving 1.126 g of sodium saccharin (or an equivalent molar amount of this compound) in 1 L of deionized water. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the nickel plating bath sample with deionized water to bring the saccharin concentration within the linear range of the instrument (typically 0.25 mg/L to 250 mg/L).
-
Analysis: Inject the prepared standards and samples into the IC system and record the chromatograms. The saccharin concentration is determined by comparing the peak area of the sample to the calibration curve generated from the standards.
Protocol: Analysis by Titration
This method is less precise than IC but can be performed with standard laboratory equipment.
-
Principle: Saccharin is acidic and can be titrated with a standard solution of a strong base.
-
Procedure:
-
Pipette a known volume (e.g., 50 mL) of the nickel plating bath into a separating funnel.
-
Add 1 mL of concentrated HCl and 25 mL of ethyl acetate (B1210297).
-
Shake the funnel for 2-3 minutes to extract the saccharin into the ethyl acetate layer.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Wash the ethyl acetate layer twice with deionized water.
-
Transfer the ethyl acetate layer to a flask, add 25 mL of methanol, and a few drops of phenolphthalein (B1677637) indicator.
-
Titrate with a standardized 0.1 M NaOH solution until a faint pink color persists.
-
Calculate the concentration of saccharin in the bath based on the volume of NaOH used.
-
Characterization of Nickel Deposit Properties
Protocol: Measurement of Internal Stress (ASTM B636) [9]
The spiral contractometer is a common instrument for measuring the internal stress of electrodeposits.
-
Principle: A helical strip is coated on the outer surface. The stress in the deposit causes the helix to wind or unwind. The degree of rotation is proportional to the internal stress.
-
Procedure:
-
Clean and prepare the stainless steel helix as per the manufacturer's instructions.
-
Mount the helix on the contractometer and immerse it in the plating bath.
-
Plate the helix to a specified thickness under the desired operating conditions.
-
Record the deflection of the pointer on the dial.
-
Calculate the internal stress (tensile or compressive) using the formula provided by the instrument manufacturer, which takes into account the deposit thickness, helix properties, and the measured deflection.
-
Protocol: Measurement of Microhardness (ASTM B578 / ASTM E384) [10][11]
Microhardness is typically measured using a Knoop or Vickers indenter.[12]
-
Principle: A diamond indenter of a specific geometry is pressed into the coating surface with a known load. The dimensions of the resulting indentation are measured and used to calculate the hardness value.
-
Procedure:
-
Prepare a cross-section of the plated sample by mounting, grinding, and polishing to a mirror finish.
-
Ensure the coating thickness meets the minimum requirement for the test (e.g., >25 µm for hard coatings like nickel).[10]
-
Place the prepared sample on the stage of the microhardness tester.
-
Select the appropriate load (e.g., 100 gf).
-
Apply the indenter to the surface of the nickel coating.
-
Measure the length of the indentation diagonals using the microscope attached to the instrument.
-
Calculate the Knoop Hardness Number (HK) or Vickers Hardness Number (HV) using the standard formulas.
-
Quantitative Data Summary
The following tables summarize the effects of this compound concentration on the properties of nickel deposits as reported in the literature.
Table 1: Typical Watts Bath Composition and Operating Parameters
| Parameter | Value | Reference |
| Nickel Sulfate (NiSO₄·6H₂O) | 250 - 300 g/L | [4][7] |
| Nickel Chloride (NiCl₂·6H₂O) | 30 - 45 g/L | [4][7] |
| Boric Acid (H₃BO₃) | 30 - 35 g/L | [4][7] |
| This compound | 0 - 10 g/L | [7] |
| pH | 4.0 - 4.5 | [4][6] |
| Temperature | 50 - 60 °C | [4] |
| Current Density | 1 - 6 A/dm² | [6][7] |
Table 2: Effect of Saccharin Concentration on Nickel Deposit Properties
| Saccharin Conc. (g/L) | Hardness (HV) | Internal Stress | Crystallite Size (nm) | Reference |
| 0 | 207 - 415 | Tensile | ~25 | [4][7] |
| 0.1 | 400 | Tensile (reduced) | - | [4] |
| 0.3 | ~350 | Near Zero/Slightly Compressive | - | [4] |
| 0.5 | 412 | Compressive | - | [7] |
| 1.0 | 420 | Compressive | - | [7] |
| 1.2 | 322 | Compressive | - | [4] |
| 5.0 | 440 | Compressive | ~17 | [7] |
| 10.0 | 593 | Compressive | 35 | [7] |
Note: The exact values can vary depending on other plating parameters such as current density, pH, and temperature.
Visualizations
Caption: Chemical Structure of this compound.
Caption: Nickel Electroplating Workflow with this compound.
Caption: Relationship between Saccharin Concentration and Deposit Properties.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. electrochem.org [electrochem.org]
- 3. 21 CFR § 180.37 - Saccharin, this compound, calcium saccharin, and sodium saccharin. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. graphyonline.com [graphyonline.com]
- 5. dl.astm.org [dl.astm.org]
- 6. kns.org [kns.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. nmfrc.org [nmfrc.org]
- 9. sterc.org [sterc.org]
- 10. ASTM B578 Microhardness of Electroplated Coatings | The Armoloy Corporation [armoloy.com]
- 11. balseal.com [balseal.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Saccharin as a Grain Refiner in Electrodeposition
Prepared for: Researchers, scientists, and drug development professionals.
Topic: Protocol for using saccharin (B28170) and its derivatives as a grain refiner in metallurgical applications, with a clarification on the role of "ammonium saccharin".
Initial Clarification: While the initial query specified "this compound," a comprehensive review of scientific literature and technical documentation indicates that saccharin and its sodium salt, sodium saccharin , are the widely utilized compounds for grain refinement in electrodeposition processes. The term "this compound" is not commonly found in this context. However, quaternary ammonium (B1175870) salts are sometimes used as complementary additives in plating baths. These application notes will, therefore, focus on the established protocols for saccharin and sodium saccharin.
Introduction
Saccharin is a well-established additive in the electroplating industry, primarily used as a grain refiner and a stress-reducing agent in the electrodeposition of various metals and alloys, most notably nickel and cobalt.[1][2][3] Its primary functions are to modify the crystalline structure of the plated metal, leading to a finer, more uniform, and often brighter deposit.[4] The addition of saccharin to an electroplating bath can significantly enhance the mechanical and physical properties of the resulting coating, including increased hardness, improved ductility, and reduced internal stress.[5][6]
Mechanism of Grain Refinement
The grain refining effect of saccharin is primarily attributed to its influence on the nucleation and growth of metal crystals during electrodeposition. The proposed mechanism involves several key steps:
-
Adsorption: Saccharin molecules adsorb onto the cathode surface, particularly at active growth sites.[2]
-
Inhibition of Growth: This adsorption inhibits the vertical growth of existing grains.[7]
-
Increased Nucleation Rate: By blocking growth sites, saccharin increases the cathodic overpotential.[5][8] This higher overpotential promotes the formation of new nuclei rather than the growth of existing ones.
-
Finer Grain Structure: The combination of inhibited growth and enhanced nucleation results in a deposit with a significantly smaller average grain size.[5][6]
The diagram below illustrates the proposed mechanism of action for saccharin as a grain refiner in an electrodeposition process.
Quantitative Data on the Effects of Saccharin
The concentration of saccharin in the electroplating bath is a critical parameter that influences the final properties of the deposit. The following tables summarize the quantitative effects of saccharin on grain size and mechanical properties for nickel electrodeposits, as reported in various studies.
Table 1: Effect of Saccharin Concentration on Average Grain Size of Nickel Deposits
| Saccharin Concentration (g/L) | Average Grain Size (nm) | Reference |
| 0 | 426 | [6] |
| 1 | - | - |
| 3 | 25 | [6] |
| 5 | 17 | [9] |
| 10 | No significant change from 3 g/L | [6] |
Table 2: Effect of Saccharin Concentration on Mechanical Properties of Nickel Deposits
| Saccharin Concentration (g/L) | Hardness (HV) | Internal Stress | Reference |
| 0.0 | ~180 | Tensile | [5] |
| 0.1 | ~550 | - | [5] |
| 0.3 | ~520 | Compressive | [5] |
| 1.2 | ~500 | Compressive | [5] |
Experimental Protocols
The following are generalized protocols for the use of saccharin as a grain refiner in nickel electrodeposition. It is recommended to optimize these parameters for specific applications.
4.1. Preparation of the Electroplating Bath (Watts Bath)
A typical Watts bath composition for nickel electroplating is as follows:
| Component | Concentration | Purpose |
| Nickel Sulfate (B86663) (NiSO₄·6H₂O) | 240 - 300 g/L | Primary source of nickel ions |
| Nickel Chloride (NiCl₂·6H₂O) | 45 - 60 g/L | Improves anode dissolution and conductivity |
| Boric Acid (H₃BO₃) | 30 - 45 g/L | pH buffer |
| Saccharin (Sodium Salt) | 0.1 - 5.0 g/L | Grain refiner and stress reducer |
Protocol:
-
Fill a beaker with distilled or deionized water to approximately 75% of the final volume.
-
Heat the water to 50-60 °C.
-
Add the nickel sulfate and stir until completely dissolved.
-
Add the nickel chloride and stir until dissolved.
-
Add the boric acid and stir until dissolved.
-
Add the desired amount of saccharin and stir until dissolved.
-
Allow the solution to cool to the desired operating temperature.
-
Adjust the pH of the bath to the desired range (typically 4.0 - 5.0) using dilute sulfuric acid or nickel carbonate.
-
Add distilled or deionized water to reach the final volume.
4.2. Electrodeposition Procedure
Experimental Workflow:
References
- 1. electrochem.org [electrochem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. graphyonline.com [graphyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The influence of saccharin adsorption on NiFe alloy film growth mechanisms during electrodeposition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07118E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Ammonium Saccharin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) saccharin (B28170), a non-caloric artificial sweetener, is utilized in various pharmaceutical formulations, food products, and beverages. Accurate quantification of both the saccharin anion and the ammonium cation is crucial for quality control, formulation development, and regulatory compliance. These application notes provide detailed protocols for the primary analytical methods used to quantify ammonium saccharin, focusing on High-Performance Liquid Chromatography (HPLC) for the saccharin component and Ion Chromatography (IC) along with a classic titration method for the ammonium component.
Quantification of the Saccharin Anion
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used method for the determination of saccharin in various matrices.[1] The method offers high sensitivity and specificity.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC-UV method for saccharin quantification.
| Parameter | Typical Value | Reference |
| Linearity Range | 20 - 60 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 1.99 µg/mL | [2] |
| Limit of Quantification (LOQ) | 6.62 µg/mL | [2] |
| Wavelength (λmax) | 230 nm - 267.5 nm | [2][3] |
| Recovery | 98.7% | [2] |
Experimental Protocol: HPLC-UV for Saccharin
This protocol outlines a standard reversed-phase HPLC method for the quantification of saccharin.
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)[3]
-
Potassium Phosphate (B84403) Monobasic (KH₂PO₄)
-
Water (HPLC Grade or Deionized)
-
Phosphoric Acid (for pH adjustment)
2. Equipment:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)[4]
-
C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm)[3]
-
Analytical Balance
-
pH Meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 0.05 M potassium phosphate buffer.[3] Adjust the pH to 6.9 with phosphoric acid. The mobile phase is a mixture of this buffer and methanol, typically in a 90:10 ratio.[3] Degas the mobile phase before use.
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 20, 30, 40, 50, 60 µg/mL) by diluting the stock solution with water.[2]
4. Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of water.
-
The solution may require sonication to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions:
-
Column: C18 (4.6 mm I.D. x 150 mm, 5 µm)[3]
-
Mobile Phase: 0.05 M Phosphate Buffer (pH 6.9) / Methanol (90/10, v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 40°C[3]
-
Injection Volume: 10 µL[3]
-
Detection Wavelength: 230 nm[3]
6. Analysis and Calculation:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Quantify the saccharin concentration in the samples by comparing their peak areas to the calibration curve.
Caption: Workflow for Saccharin Quantification by HPLC-UV.
Quantification of the Ammonium Cation
The ammonium ion can be quantified by several methods, including Ion Chromatography (IC), titration, and spectrophotometric assays. IC is a highly specific and sensitive method, while titration offers a classic, cost-effective approach.
Ion Chromatography (IC)
IC is ideal for separating and quantifying low concentrations of ammonium, especially in complex matrices.
The following table summarizes typical performance characteristics for the IC method for ammonium quantification.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 2.0 ppm | N/A |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 8 ppm (in Omeprazole tablets) | [5] |
| Limit of Quantification (LOQ) | 30 ppm (in Omeprazole tablets) | [5] |
| Column Type | Cation-exchange (e.g., IonPac CS17) | [5] |
| Detector | Suppressed Conductivity | [6] |
1. Materials and Reagents:
-
Ammonium Chloride or Ammonium Sulfate (Reference Standard)
-
Methanesulfonic Acid (MSA)
-
Water (Deionized, Type I)
2. Equipment:
-
Ion Chromatograph with a suppressed conductivity detector
-
Cation-exchange column (e.g., IonPac CS17, 4 x 250 mm)[5]
-
Cation-exchange guard column
-
Autosampler
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, IC-certified)
3. Preparation of Solutions:
-
Eluent (e.g., 1.5 mM Methanesulfonic Acid): Prepare the eluent by diluting concentrated MSA in deionized water.[5] Degas before use.
-
Standard Stock Solution (e.g., 1000 ppm NH₄⁺): Accurately weigh and dissolve an appropriate amount of a reference ammonium salt in deionized water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with deionized water.
4. Sample Preparation:
-
Accurately weigh a portion of the this compound sample.
-
Dissolve the sample in a known volume of deionized water.
-
Filter the solution through a 0.45 µm syringe filter into an IC vial.
5. Chromatographic Conditions:
-
Column: Cation-exchange column (e.g., IonPac CS17)[5]
-
Eluent: 1.5 mM Methanesulfonic Acid[5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 25 µL
-
Detection: Suppressed conductivity
6. Analysis and Calculation:
-
Generate a calibration curve by injecting the standard solutions.
-
Inject the prepared sample solutions.
-
Determine the concentration of the ammonium ion by comparing the peak area from the sample chromatogram to the calibration curve.
Caption: Workflow for Ammonium Quantification by Ion Chromatography.
Titration Method
This method is based on the distillation of ammonia (B1221849) from an alkalinized solution followed by titration of the ammonia collected in a boric acid solution.[4] It is a standard, reliable method often used when an ion chromatograph is not available.
1. Materials and Reagents:
-
Boric Acid Solution (H₃BO₃)
-
Sodium Hydroxide (NaOH), 8.8 N[4]
-
Sulfuric Acid (H₂SO₄), 0.1 N standard solution[4]
-
Mixed Indicator (Methyl Red and Methylene Blue)[7]
-
Deionized Water
2. Equipment:
-
Kjeldahl Distillation Apparatus[4]
-
Burette, 50 mL
-
Titration flask
-
Heating mantle
3. Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water in the distillation flask.
-
Distillation Setup: Add 30 mL of boric acid solution with the mixed indicator to a receiving flask and place it under the condenser of the distillation apparatus, ensuring the condenser tip is below the surface of the acid solution.[4]
-
Distillation: Carefully add an excess of 8.8 N NaOH solution (e.g., 10 mL) to the distillation flask to make the solution strongly alkaline.[4] Immediately connect the flask to the distillation apparatus.
-
Heat the flask to distill the ammonia. Continue distillation until at least 150 mL of distillate has been collected. The distillation time is typically around 6 minutes.[4]
-
Titration: Titrate the ammonia-containing boric acid solution with standardized 0.1 N H₂SO₄.[4][7] The endpoint is indicated by a color change from green to pale violet.
4. Calculation:
-
Calculate the amount of ammonium using the following formula: Ammonium (mg) = (V_H2SO4 × N_H2SO4 × 18.04) Where:
-
V_H2SO4 = Volume of H₂SO₄ used for titration (mL)
-
N_H2SO4 = Normality of the H₂SO₄ solution
-
18.04 = Molar mass of the ammonium ion (NH₄⁺)
-
Caption: Workflow for Ammonium Quantification by Titration.
Alternative and Complementary Methods
-
Gas Chromatography (GC): Can be used for saccharin analysis but typically requires a time-consuming derivatization step to increase volatility.[4]
-
UV-Vis Spectrophotometry: A simpler method for saccharin quantification, but it is more susceptible to interference from other UV-absorbing compounds in the sample matrix.[1]
-
Spectrophotometric Methods for Ammonium: Methods like the Berthelot reaction (forming indophenol (B113434) blue) or using Nessler's reagent are available but can be affected by sample turbidity and interfering ions.[4][8]
Concluding Remarks
The choice of analytical method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, available equipment, and throughput needs. For accurate and reliable quantification of this compound, it is recommended to use a combination of methods: HPLC-UV for the saccharin anion and Ion Chromatography for the ammonium cation. The classic distillation and titration method remains a valid and robust alternative for ammonium determination. All methods should be properly validated according to ICH guidelines or other relevant regulatory standards.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. mdpi.com [mdpi.com]
- 3. fssai.gov.in [fssai.gov.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Modernizing the assay for ammonia in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nemi.gov [nemi.gov]
- 8. CN102735627A - Spectrophotometric method for determining ammonia nitrogen content in water - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Ammonium Saccharin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) saccharin (B28170) is a widely utilized artificial sweetener in the pharmaceutical and food industries. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantitative determination of ammonium saccharin and its potential impurities.
This application note provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC method with UV detection. The described methodology is designed to be robust and suitable for quality control and research environments. The primary impurities of saccharin, o-toluenesulfonamide (B73098) and p-toluenesulfonamide (B41071), are well-separated from the main component.
Experimental Protocol
This protocol outlines the necessary steps for the HPLC analysis of this compound purity.
Materials and Reagents
-
This compound Reference Standard (purity ≥ 99.5%)
-
o-Toluenesulfonamide Reference Standard
-
p-Toluenesulfonamide Reference Standard
-
Ammonium Acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
This compound Sample for analysis
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:
| Parameter | Value |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | 0.02 M Ammonium Acetate : Methanol (95:5, v/v)[1] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm[1] |
Preparation of Solutions
2.3.1. Mobile Phase Preparation (0.02 M Ammonium Acetate : Methanol (95:5, v/v))
-
Weigh 1.54 g of ammonium acetate and dissolve it in 950 mL of HPLC-grade water.
-
Add 50 mL of HPLC-grade methanol to the solution.
-
Mix thoroughly and degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
2.3.2. Standard Solution Preparation
-
This compound Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Impurity Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg each of o-toluenesulfonamide and p-toluenesulfonamide into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution: Prepare a suitable concentration of the working standard by diluting the stock solutions with the mobile phase. For purity analysis, a common approach is to prepare a standard at the expected concentration of the sample and spike it with impurities at their specification limit.
2.3.3. Sample Solution Preparation
-
Accurately weigh a quantity of the this compound sample equivalent to about 100 mg into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution and evaluate the following parameters:
-
Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5 for the this compound peak.
-
Theoretical Plates (N): Should be greater than 2000 for the this compound peak.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0% for the peak area.
Analysis Procedure
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Identify the peaks of this compound, o-toluenesulfonamide, and p-toluenesulfonamide based on their retention times compared to the standards.
-
Calculate the percentage purity of the this compound sample and the concentration of any identified impurities.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound purity. These values are indicative and may vary slightly depending on the specific instrumentation and experimental conditions.
| Analyte | Expected Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| p-Toluenesulfonamide | ~ 3.5 | > 0.99 | ~ 0.05 | ~ 0.15 |
| o-Toluenesulfonamide | ~ 4.2 | > 0.99 | ~ 0.05 | ~ 0.15 |
| This compound | ~ 5.8 | > 0.999 | ~ 0.1 | ~ 0.3 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis for this compound purity.
Caption: Experimental workflow for HPLC analysis of this compound.
References
Application Notes and Protocols: Ammonium Saccharin as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ammonium (B1175870) saccharin (B28170) as an efficient, mild, and environmentally benign Brønsted acid catalyst in several key organic transformations. The protocols detailed below are valuable for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Ammonium saccharin, being a salt of a strong acid (saccharin) and a weak base (ammonia), acts as an effective proton source to catalyze reactions that are typically acid-promoted.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are a class of compounds with a wide range of pharmacological activities. This compound serves as an excellent catalyst for this reaction, promoting high yields under mild conditions.
Quantitative Data:
| Entry | Aldehyde | β-Ketoester | Urea (B33335)/Thiourea (B124793) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol (B145695) | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | 5 | 95 |
| 3 | 4-Methoxybenzaldehyde | Methyl acetoacetate | Urea | Solvent-free | 2 | 89 |
| 4 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | Ethanol | 6 | 85 |
| 5 | Furfural | Ethyl acetoacetate | Urea | Acetonitrile | 4 | 88 |
Experimental Protocol:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound (0.1 mmol, 10 mol%).
-
Add the appropriate solvent (5 mL, if not solvent-free).
-
Stir the reaction mixture at 60 °C for the time specified in the table.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir for 10-15 minutes.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Proposed Catalytic Pathway:
Caption: Proposed mechanism for the Biginelli reaction catalyzed by this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] this compound is an effective catalyst for this reaction, particularly for the synthesis of α,β-unsaturated compounds.
Quantitative Data:
| Entry | Aldehyde | Active Methylene (B1212753) Compound | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Ethanol | 25 | 30 | 96 |
| 2 | 4-Nitrobenzaldehyde | Malononitrile | Water | 50 | 20 | 98 |
| 3 | 2-Chlorobenzaldehyde | Ethyl cyanoacetate | Solvent-free | 80 | 45 | 92 |
| 4 | Vanillin | Malononitrile | Ethanol | 25 | 40 | 94 |
| 5 | Cinnamaldehyde | Ethyl cyanoacetate | Water | 60 | 60 | 88 |
Experimental Protocol:
-
To a mixture of the aldehyde (1 mmol) and the active methylene compound (1.1 mmol) in a round-bottom flask, add this compound (0.05 mmol, 5 mol%).
-
Add the specified solvent (5 mL, if applicable).
-
Stir the mixture at the indicated temperature for the specified time.
-
Monitor the reaction by TLC.
-
After completion, if the product precipitates, filter it and wash with cold water or ethanol.
-
If the product does not precipitate, extract the mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Workflow:
Caption: General workflow for Knoevenagel condensation using this compound.
Hantzsch Dihydropyridine (B1217469) Synthesis
The Hantzsch synthesis is a multi-component reaction that provides access to 1,4-dihydropyridines, a class of compounds with important applications, including as calcium channel blockers.[2] this compound can be employed as an efficient catalyst in this synthesis.
Quantitative Data:
| Entry | Aldehyde | β-Dicarbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ethanol | 80 | 6 | 90 |
| 2 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Ethanol | 80 | 5 | 92 |
| 3 | 2-Furanaldehyde | Methyl acetoacetate | Acetonitrile | 80 | 7 | 85 |
| 4 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Solvent-free | 100 | 3 | 88 |
| 5 | 3-Hydroxybenzaldehyde | Methyl acetoacetate | Ethanol | 80 | 6 | 87 |
Experimental Protocol:
-
In a round-bottom flask, place the aldehyde (1 mmol), the β-dicarbonyl compound (2 mmol), and this compound (0.2 mmol, 20 mol%).
-
Add the specified solvent (5 mL, if not solvent-free).
-
Stir the mixture at the indicated temperature for the specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure 1,4-dihydropyridine.
Proposed Catalytic Pathway:
Caption: Key steps in the Hantzsch dihydropyridine synthesis.
Synthesis of Quinazolinones
Quinazolinones are a class of fused heterocyclic compounds that are scaffolds for numerous biologically active molecules.[3] this compound can catalyze the one-pot synthesis of these compounds from isatoic anhydride (B1165640), an amine, and an orthoester or aldehyde.
Quantitative Data:
| Entry | Amine | Orthoester/Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Triethyl orthoformate | Acetonitrile | 80 | 3 | 88 |
| 2 | 4-Methoxyaniline | Triethyl orthoformate | Toluene | 110 | 2.5 | 91 |
| 3 | Benzylamine | Benzaldehyde | Ethanol | 80 | 5 | 85 |
| 4 | Ammonium Acetate | 4-Chlorobenzaldehyde | Acetonitrile | 80 | 4 | 82 |
| 5 | 2-Aminopyridine | Triethyl orthoacetate | Toluene | 110 | 4 | 86 |
Experimental Protocol:
-
In a round-bottom flask, dissolve isatoic anhydride (1 mmol) and the amine (1 mmol) in the specified solvent (10 mL).
-
Add this compound (0.1 mmol, 10 mol%).
-
Add the orthoester or aldehyde (1.2 mmol).
-
Reflux the reaction mixture for the specified time, monitoring its progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Logical Relationship of Catalyst Function:
References
Ammonium Saccharin: A Versatile Ammonia Surrogate in Chemical Synthesis and a Modulator of Cellular Signaling
Introduction
Ammonium saccharin (B28170), a readily available and stable crystalline solid, has emerged as a practical and efficient surrogate for ammonia (B1221849) in various chemical transformations. The challenges associated with using gaseous ammonia, such as handling difficulties and the potential for over-alkylation, have driven the search for alternative reagents. Ammonium saccharin offers a convenient solution, serving as a solid source of ammonia that can be precisely dispensed. Its application is particularly notable in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. Beyond its role in synthetic chemistry, saccharin itself has been identified as a modulator of cellular signaling pathways, specifically in the context of insulin (B600854) secretion, highlighting its multifaceted utility for researchers in chemistry and drug development.
Chemical Applications: A Stable Ammonia Source for Amination Reactions
This compound has proven to be a highly effective reagent for the introduction of a primary amino group in a regioselective manner. A prime example is the amination of pyridine (B92270) N-oxides, a critical transformation for the synthesis of aminopyridines, which are key structural motifs in many pharmaceutical agents.[1][2]
Application Note 1: Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides
The use of saccharin as an ammonia surrogate provides a mild and efficient method for the regioselective amination of unsymmetrical 3,5-substituted pyridine N-oxides.[3][4] This protocol overcomes challenges associated with direct amination methods, where the nucleophile can react competitively with the activating agent.[3] The reaction proceeds via the formation of a saccharin adduct, which is then cleaved in a one-pot fashion to yield the desired aminopyridine.[1][3]
Table 1: Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides using Saccharin [3]
| Entry | Pyridine N-Oxide Substrate | Product | Yield (%) |
| 1 | 3-Methoxy-5-(phenylthio)pyridine N-oxide | 2-Amino-3-methoxy-5-(phenylthio)pyridine | 85 |
| 2 | 3-Bromo-5-phenoxypyridine N-oxide | 2-Amino-3-bromo-5-phenoxypyridine | 78 |
| 3 | 3-Chloro-5-(4-fluorophenoxy)pyridine N-oxide | 2-Amino-3-chloro-5-(4-fluorophenoxy)pyridine | 82 |
| 4 | 3-Fluoro-5-(phenylthio)pyridine N-oxide | 2-Amino-3-fluoro-5-(phenylthio)pyridine | 75 |
Experimental Protocol: General Procedure for the Amination of 3,5-Disubstituted Pyridine N-Oxides[3]
-
Reaction Setup: To a solution of the 3,5-disubstituted pyridine N-oxide (1.0 equiv) in dichloromethane (B109758) (DCM), add saccharin (1.2 equiv) and triethylamine (B128534) (2.0 equiv).
-
Activation: Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.1 equiv) portionwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude saccharin adduct in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous HCl. Heat the mixture at 50 °C for 2-4 hours.
-
Purification: Cool the reaction mixture to room temperature, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract with DCM. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 2-aminopyridine.
References
Application of Ammonium Saccharin in Antimicrobial Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) saccharin (B28170), the ammonium salt of the artificial sweetener saccharin, has emerged as a compound of interest in antimicrobial research. The antimicrobial properties are primarily attributed to the saccharin moiety, which has demonstrated both bacteriostatic and bactericidal effects against a range of microorganisms, including clinically relevant and multidrug-resistant strains.[1][2][3][4][5] This document provides a comprehensive overview of the antimicrobial applications of ammonium saccharin, including its mechanism of action, protocols for evaluating its efficacy, and a summary of its observed antimicrobial activities. It is important to note that while much of the research has been conducted with saccharin or its sodium salt, the antimicrobial activity is expected to be comparable for the ammonium salt, as the saccharin anion is the active component.
Mechanism of Antimicrobial Action
The antimicrobial activity of saccharin is multifaceted, targeting several key cellular processes in bacteria.[2][4][5]
-
Cell Wall Damage: Saccharin has been shown to disrupt the integrity of the bacterial cell wall, leading to morphological changes, distortion, and eventual cell lysis.[1][4][5] This damage to the outer protective layer of the bacteria can also enhance the penetration and efficacy of conventional antibiotics.
-
Inhibition of DNA Replication: Studies have indicated that saccharin can interfere with bacterial DNA replication, a critical process for bacterial growth and proliferation.[2][5]
-
Biofilm Formation Inhibition: Saccharin has been observed to inhibit the formation of biofilms, which are structured communities of bacteria encased in a protective matrix.[2][4] Biofilms are notoriously resistant to antibiotics, and their inhibition is a key strategy in combating chronic infections.
-
Prodrug Hypothesis: A theoretical analysis suggests that saccharin may act as a prodrug. It is proposed that within the microbial cell, the saccharin molecule is biotransformed into o-sulphamoylbenzoic acid. This transformed molecule is a structural analog of p-aminobenzoic acid (PABA), a precursor for folic acid synthesis in bacteria. By mimicking PABA, it could competitively inhibit dihydrofolate synthase, an essential enzyme in the folic acid pathway, thereby halting bacterial growth.
Data Presentation: Antimicrobial Activity of Saccharin
Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound, the following table summarizes the observed qualitative antimicrobial and antibiofilm activities of saccharin against various microorganisms based on available literature.
| Microorganism | Type | Observed Antimicrobial Effect |
| Staphylococcus aureus | Gram-positive | Bacteriostatic effects observed at 5 mM concentration.[3] Inhibition of biofilm formation.[4] |
| Bacillus cereus | Gram-positive | Complete abrogation of bacterial growth at 5 mM concentration.[3] |
| Klebsiella pneumoniae | Gram-negative | Bacteriostatic effects observed at 5 mM concentration.[3] |
| Pseudomonas aeruginosa | Gram-negative | Bacteriostatic effects observed at 5 mM concentration.[3] Inhibition of biofilm formation by more than 91% at a 2% saccharin concentration.[4] |
| Acinetobacter baumannii | Gram-negative | Inhibition of biofilm formation by more than 91% at a 2% saccharin concentration.[4] Re-sensitization to carbapenem (B1253116) antibiotics.[4] |
| Escherichia coli | Gram-negative | Treatment with 1.4% saccharin resulted in loss of cell morphology, filamentation, and eventual cell lysis.[4] |
| Porphyromonas gingivalis | Gram-negative | Inhibition of growth and biofilm formation.[4] |
| Candida albicans | Fungus | Inhibition of filamentation. |
| Polymicrobial communities | Mixed | Inhibition and disruption of biofilms composed of P. aeruginosa, A. baumannii, and S. aureus.[4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile pipette and tips
-
Microplate reader (optional, for spectrophotometric reading)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a sterile, high-concentration stock solution of this compound in the appropriate broth medium.
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the positive control (microorganism, no compound), and column 12 as the negative control (broth only).
-
-
Inoculum Preparation: Dilute the microbial culture in broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not add inoculum to column 12.
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Biofilm Inhibition Assay using Crystal Violet
This protocol is used to quantify the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% (v/v) ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Plate Setup:
-
Prepare serial dilutions of this compound in the growth medium in a 96-well plate as described in the MIC protocol.
-
Include control wells with no this compound (positive control for biofilm formation) and wells with sterile medium only (negative control).
-
-
Inoculation: Add 100 µL of a diluted bacterial suspension (adjusted to a specific OD, e.g., 0.05 at 600 nm) to each well (except the negative control).
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Carefully discard the planktonic (free-floating) cells by inverting the plate and gently tapping it on a paper towel. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear. Invert the plate and tap it on a paper towel to dry.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Visualizations
Caption: Mechanism of action of this compound against bacterial cells.
Caption: Experimental workflow for MIC determination by broth microdilution.
Caption: Experimental workflow for the crystal violet biofilm inhibition assay.
References
- 1. sciencealert.com [sciencealert.com]
- 2. Saccharin Shows Promise as an Antimicrobial Agent Against Drug-Resistant Infections - Modern Sciences [modernsciences.org]
- 3. Saccharin Supplementation Inhibits Bacterial Growth and Reduces Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Sweetener saccharin shows surprise power against antibiotic resistance | Brunel University of London [brunel.ac.uk]
Formulating Ammonium Saccharin Solutions for Laboratory Use: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed methodologies for the preparation of ammonium (B1175870) saccharin (B28170) solutions for laboratory applications. Ammonium saccharin is an artificial sweetener used in various research contexts, including taste studies, pharmaceutical formulation development to mask bitterness, and as a component in electroplating solutions.[1] Adherence to proper preparation protocols is essential for generating reproducible and reliable experimental data.
Quantitative Data: Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is critical for proper handling, storage, and application of the compound in a laboratory setting.
| Property | Data |
| Chemical Formula | C₇H₈N₂O₃S[2] |
| Molar Mass | 200.22 g/mol [2] |
| Appearance | White crystalline powder[3] |
| Solubility in Water | The salts of saccharin are highly water-soluble.[1][4][5] |
| Stability | Heat-stable and generally does not react with other food ingredients.[1][4] Stable in a pH range of 2 to 7.[5] |
| Taste Profile | Approximately 300-500 times sweeter than sucrose, with a potential bitter or metallic aftertaste at high concentrations.[1][4] |
Experimental Protocols
Protocol for Preparation of a 1% (w/v) Stock Solution
This protocol details the steps for preparing a 1% weight by volume (w/v) aqueous solution of this compound, a common stock concentration for various laboratory assays.
Materials:
-
This compound powder
-
High-purity deionized or distilled water
-
100 mL volumetric flask (Class A)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper/boat
Methodology:
-
Place a clean, dry weighing boat on the analytical balance and tare the mass.
-
Carefully weigh out 1.00 g of this compound powder.
-
Quantitatively transfer the powder into a 100 mL volumetric flask.
-
Add approximately 70-80 mL of deionized water to the flask.
-
Add a magnetic stir bar to the flask and place it on a magnetic stirrer.
-
Stir the mixture at a moderate speed until the this compound is completely dissolved. Given its high solubility, this should occur relatively quickly at room temperature.
-
Once fully dissolved, remove the flask from the stirrer and carefully add deionized water to bring the final volume to the 100 mL calibration mark. Use a dropper for the final additions to ensure accuracy.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Label the flask with the solution name ("1% (w/v) this compound"), date of preparation, and initials of the preparer.
Protocol for Serial Dilutions
This protocol describes the preparation of a dilution series from the 1% stock solution, which is often required for generating dose-response curves or determining concentration thresholds.
Materials:
-
Prepared 1% (w/v) this compound stock solution
-
High-purity deionized or distilled water
-
Calibrated micropipettes and sterile tips
-
A series of labeled volumetric flasks or sterile tubes for the desired concentrations
Methodology:
-
Preparation of a 0.1% Solution: Pipette 10 mL of the 1% stock solution into a 100 mL volumetric flask. Dilute to the mark with deionized water and mix thoroughly.
-
Preparation of a 0.01% Solution: Pipette 1 mL of the 1% stock solution (or 10 mL of the 0.1% solution) into a 100 mL volumetric flask. Dilute to the mark with deionized water and mix thoroughly.
-
Further Dilutions: Continue the serial dilution process as required to achieve the desired concentration range for your experiment. Ensure that for each step, the solution is thoroughly mixed before proceeding to the next dilution.
Application Notes
-
Stability and Storage: Aqueous solutions of this compound are stable.[6] For long-term storage, it is recommended to store solutions at 2-8°C in a well-sealed container to prevent microbial contamination and evaporation.
-
pH Considerations: Aqueous solutions of saccharin salts are typically neutral to slightly basic.[7] If the experimental design is sensitive to pH, measure the pH of the final solution and adjust as necessary with dilute acid or base.
-
Safety Precautions: this compound is not classified as a hazardous substance.[8] However, standard laboratory practices should be observed. Wear safety glasses and gloves when handling the powder and solutions to avoid contact. In case of contact, wash the affected area with water.[9]
Visualizations
Caption: Workflow for the preparation and application of this compound solutions.
Caption: Relationship between properties, protocols, and reliable results.
References
- 1. Saccharin - Wikipedia [en.wikipedia.org]
- 2. scent.vn [scent.vn]
- 3. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Saccharin Molecule - Chemical and Physical Properties [scienceofcooking.com]
- 5. Saccharin | artificial sweetener, sugar substitute, food additive | Britannica [britannica.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Ammonium Saccharin in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ammonium (B1175870) saccharin (B28170) as a non-nutritive sweetener in food science research. This document includes detailed experimental protocols for sensory evaluation, stability testing, and texture analysis, along with relevant quantitative data and a diagram of the sweet taste signaling pathway.
Introduction to Ammonium Saccharin
This compound, the ammonium salt of saccharin, is a high-intensity artificial sweetener with approximately 300 to 500 times the sweetness of sucrose (B13894).[1][2] It is a white, crystalline powder with the chemical formula C₇H₈N₂O₃S.[3] As a non-caloric sweetener, it is widely used in a variety of low-calorie and sugar-free food and beverage products.[4] Its high stability under a wide range of processing conditions, such as high temperatures and acidic pH, makes it a versatile ingredient in food formulation.[5]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₈N₂O₃S | [3] |
| Molar Mass | 200.22 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Sweetness Intensity | 300-500 times sweeter than sucrose | [1][2] |
| Regulatory Status (USA) | Generally Recognized as Safe (GRAS) | [5][6][7] |
Sweetness Equivalence of Saccharin in Aqueous Solution
The following table presents the equi-sweet concentrations of sodium saccharin compared to sucrose in aqueous solutions. The data for sodium saccharin is used as a close proxy for this compound due to their similar sweetening properties.
| Sucrose Concentration (% w/v) | Sodium Saccharin Concentration (% w/v) | Sweetness Intensity (Relative to Sucrose) |
| 2 | 0.004 | ~500x |
| 5 | 0.012 | ~420x |
| 10 | 0.028 | ~360x |
| 15 | 0.048 | ~310x |
Note: Sweetness intensity of high-potency sweeteners is concentration-dependent and tends to decrease as the concentration of the sweetener increases.[8]
Stability of Saccharin in Aqueous Solutions
The following data illustrates the stability of saccharin under various pH and temperature conditions.
| pH | Temperature (°C) | Time (hours) | Degradation (%) |
| 3.3 | 100 | 1 | < 1% |
| 7.0 | 100 | 1 | < 1% |
| 8.0 | 100 | 1 | < 1% |
| 3.3 | 150 | 1 | < 1% |
| 7.0 | 150 | 1 | < 1% |
| 8.0 | 150 | 1 | < 1% |
Source: Adapted from stability studies on saccharin.[9]
Impact of High-Intensity Sweeteners on Cake Texture
This table summarizes the typical effects of replacing sucrose with high-intensity sweeteners on the textural properties of baked goods like cakes. While specific data for this compound is limited, this provides a general understanding.
| Textural Parameter | Effect of High-Intensity Sweetener Replacement |
| Hardness | Increase |
| Springiness | Decrease |
| Cohesiveness | Decrease |
| Gumminess | Decrease |
| Chewiness | Decrease |
| Resilience | Decrease |
Source: Adapted from studies on sweeteners in baked goods.[10][11][12]
Experimental Protocols
Protocol for Sensory Evaluation of this compound in a Beverage
Objective: To determine the perceived sweetness intensity and any off-flavors of this compound in a model beverage compared to a sucrose control.
Materials:
-
This compound
-
Sucrose
-
Deionized water
-
Citric acid (for pH adjustment, if necessary)
-
Flavoring agent (e.g., lemon flavor)
-
Glass beakers and stirring rods
-
Analytical balance
-
pH meter
-
Graduated cylinders
-
Sensory evaluation booths with controlled lighting and temperature[13]
-
Coded sample cups
-
Water for rinsing
-
Unsalted crackers for palate cleansing
-
Data collection forms or software
Procedure:
-
Panelist Selection and Training:
-
Recruit 10-12 panelists who are regular consumers of sweetened beverages.
-
Screen panelists for their ability to detect basic tastes (sweet, sour, bitter, salty).
-
Train panelists on the use of a rating scale (e.g., a 15-point scale where 1 = not sweet and 15 = extremely sweet) and descriptive analysis terminology for off-flavors (e.g., bitter, metallic, astringent).[14]
-
-
Sample Preparation:
-
Prepare a control beverage with a target sucrose concentration (e.g., 10% w/v sucrose).
-
Prepare test beverages with varying concentrations of this compound, aiming for equi-sweetness to the control based on its known sweetness potency (e.g., 0.028% w/v for approximately 10% sucrose equivalence).
-
Ensure all beverages have the same pH (e.g., pH 3.0, typical for soft drinks) and flavor concentration.
-
Prepare all samples on the same day and store them at a consistent temperature (e.g., 4°C).
-
-
Sensory Evaluation Session:
-
Allow samples to equilibrate to serving temperature (e.g., 10°C) before the session.
-
Present panelists with approximately 30 mL of each sample in coded, randomized order.[13]
-
Instruct panelists to rinse their mouths with water and eat a small piece of an unsalted cracker between samples.
-
Ask panelists to rate the sweetness intensity of each sample on the 15-point scale.
-
Ask panelists to identify and rate the intensity of any perceived off-flavors (bitter, metallic, etc.) on a similar scale.
-
-
Data Analysis:
-
Analyze the sweetness intensity ratings using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify which samples are significantly different from each other.
-
Analyze the off-flavor data to identify the types and intensities of any undesirable sensory attributes associated with the this compound samples.
-
Protocol for Stability Testing of this compound in an Acidic Beverage
Objective: To evaluate the stability of this compound in an acidic beverage under accelerated storage conditions.
Materials:
-
This compound
-
Model acidic beverage base (e.g., water, citric acid, and preservatives)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[15][16]
-
C18 HPLC column[15]
-
Mobile phase: e.g., 0.05 M phosphate (B84403) buffer (pH 6.9)/Methanol (90/10)[15]
-
This compound standard
-
Environmental chamber or oven capable of maintaining a constant temperature (e.g., 40°C)
-
Glass bottles with airtight seals
-
Analytical balance, pH meter, and volumetric flasks
Procedure:
-
Sample Preparation:
-
Prepare a batch of the model acidic beverage (e.g., pH 3.0).
-
Dissolve a known concentration of this compound into the beverage (e.g., 0.02% w/v).
-
Dispense the beverage into multiple glass bottles, ensuring minimal headspace, and seal them tightly.
-
-
Storage Conditions:
-
Place the bottles in an environmental chamber at an elevated temperature (e.g., 40°C) to accelerate degradation.
-
Store a set of control samples at a lower temperature (e.g., 4°C).
-
-
Sample Analysis:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove three bottles from both the accelerated and control storage conditions.
-
Allow the samples to cool to room temperature.
-
Prepare the samples for HPLC analysis by filtering them through a 0.45 µm filter.
-
Prepare a standard curve of this compound in the mobile phase.
-
Inject the samples and standards into the HPLC system and measure the peak area corresponding to this compound at a specific wavelength (e.g., 230 nm).[15]
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using the standard curve.
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time 0).
-
Plot the percentage of remaining this compound versus time for both storage conditions.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant.[4][17]
-
Protocol for Texture Profile Analysis (TPA) of a Baked Good with this compound
Objective: To assess the impact of replacing sucrose with this compound on the textural properties of a model baked good (e.g., a muffin).
Materials:
-
Standard muffin ingredients (flour, eggs, oil, leavening agents, etc.)
-
Sucrose
-
This compound
-
Bulking agent (e.g., maltodextrin, to compensate for the bulk of sucrose)
-
Texture Analyzer equipped with a cylindrical probe[18]
-
Muffin baking tins and oven
-
Mixer
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Prepare a control muffin batter according to a standard recipe using sucrose.
-
Prepare a test muffin batter where sucrose is replaced with an equi-sweet amount of this compound and a bulking agent to match the volume of the removed sucrose.
-
Bake all muffins under identical conditions (temperature and time).
-
Allow the muffins to cool to room temperature for at least one hour before analysis.
-
-
Texture Profile Analysis (TPA):
-
Cut a cylindrical sample from the center of each muffin, ensuring a consistent height and diameter.
-
Place the sample on the Texture Analyzer platform.
-
Perform a two-compression test using the cylindrical probe with the following example settings:
-
Pre-test speed: 1.0 mm/s
-
Test speed: 1.7 mm/s
-
Post-test speed: 10.0 mm/s
-
Compression distance: 50% of the sample height
-
Time between compressions: 5 s
-
-
Record the force-time curve for each compression.
-
-
Data Analysis:
-
From the TPA curve, calculate the following textural parameters:[18]
-
Hardness: Peak force of the first compression.
-
Springiness: Ratio of the height recovered between the two compressions.
-
Cohesiveness: Ratio of the positive force area during the second compression to that of the first compression.
-
Gumminess: Hardness x Cohesiveness.
-
Chewiness: Gumminess x Springiness.
-
Resilience: Ratio of the area during the withdrawal of the first compression to the area of the first compression.
-
-
Perform a statistical analysis (e.g., t-test or ANOVA) to compare the textural parameters of the control and test muffins.
-
Mandatory Visualization
Sweet Taste Signaling Pathway
The following diagram illustrates the primary signaling pathway for sweet taste perception, which is relevant for understanding how this compound elicits a sweet taste.
Caption: Simplified sweet taste signaling pathway initiated by this compound.
Experimental Workflow for Sensory Evaluation
Caption: Workflow for the sensory evaluation of this compound in beverages.
Logical Relationship for Stability Testing
Caption: Factors influencing the stability of this compound in food systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative determination of artificial sweeteners and sucrose in energy drinks and mango juice available in Dhaka city - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saccharin ammonium | C7H8N2O3S | CID 22877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eCFR :: 21 CFR 180.37 -- Saccharin, this compound, calcium saccharin, and sodium saccharin. [ecfr.gov]
- 6. 21 CFR § 180.37 - Saccharin, this compound, calcium saccharin, and sodium saccharin. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. govinfo.gov [govinfo.gov]
- 8. Measurement of the relative sweetness of stevia extract, aspartame and cyclamate/saccharin blend as compared to sucrose at different concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Study flags up texture challenges for sweeteners in baked goods [foodnavigator.com]
- 12. Sweeteners in baked products face texture challenges: Study - Ingredients Insight [ingredients-insight.com]
- 13. Pasting and Rheological Properties of Starch Paste/Gels in a Sugar-Acid System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 15. jascoinc.com [jascoinc.com]
- 16. Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bakerpedia.com [bakerpedia.com]
Application Notes and Protocols: Ammonium Saccharin as an Additive in Cobalt Electrodeposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ammonium (B1175870) saccharin (B28170) as a key additive in cobalt electrodeposition processes. The inclusion of saccharin, a well-established grain refiner and stress reducer, significantly enhances the quality and performance of cobalt coatings. This document outlines the effects of ammonium saccharin on deposit properties, provides detailed experimental protocols, and visualizes the underlying mechanisms and workflows.
Introduction
Cobalt coatings are extensively used in various industrial applications for their excellent wear resistance, corrosion resistance, and magnetic properties.[1][2] However, the electrodeposition of cobalt can often result in deposits with high internal stress and coarse grain structures, which can be detrimental to their performance.[3] Additives are crucial in the electroplating bath to mitigate these issues.[2][3] this compound, a derivative of saccharin, is a widely employed organic additive that acts as a brightener, grain refiner, and stress reliever in cobalt electrodeposition.[1][3][4] Its presence in the plating bath leads to smoother, more uniform, and functionally superior cobalt deposits.
Effects of this compound on Cobalt Deposit Properties
The addition of this compound to the cobalt electrodeposition bath has a multifaceted impact on the resulting coating. The concentration of saccharin is a critical parameter that can be optimized to achieve the desired deposit characteristics.
Surface Morphology and Grain Refinement
Saccharin is highly effective in refining the grain size of cobalt deposits.[3][5] At optimal concentrations, it transforms the typically large and disordered grain structure into a finer, more uniform morphology.[3][5] For instance, the addition of just 3 mg·L⁻¹ of saccharin to an electroless cobalt plating solution can change the morphology from disordered large grains to a honeycomb structure.[3][5] Further increases in saccharin concentration can lead to even finer grains, sometimes described as a "stone forest" structure.[3][5] This grain refinement is attributed to the adsorption of saccharin molecules onto the growing crystal faces, which inhibits their growth and promotes the nucleation of new grains.[3][5]
Internal Stress Reduction
One of the primary functions of saccharin in electroplating is to reduce the internal stress of the deposited layer.[3][4] High internal stress can lead to cracking, peeling, and a reduction in the fatigue life of the coating. Saccharin molecules are believed to be incorporated into the deposit, where they disrupt the crystal lattice and relieve the tensile stress that commonly develops during cobalt electrodeposition.
Hardness and Wear Resistance
The refinement of the grain structure directly correlates with an increase in the microhardness of the cobalt deposit, a principle described by the Hall-Petch relationship. By reducing the grain size, saccharin addition enhances the hardness and, consequently, the wear resistance of the cobalt coating.[6]
Crystal Orientation and Purity
Saccharin can influence the preferred crystal orientation of the cobalt deposit. It has been observed to promote the growth of the (002) facet on hexagonal close-packed (HCP) cobalt crystals.[3][5] This is achieved through the adsorption of saccharin molecules onto specific crystal sites, which inhibits the growth of certain crystal planes while favoring others.[3][5] The addition of saccharin has also been shown to slightly improve the purity of the cobalt coating.[3][5]
Electrical and Magnetic Properties
The effect of saccharin on the electrical resistivity of cobalt films can be complex. At low concentrations, the improved crystal structure can lead to a decrease in resistivity.[3][5] However, at very high concentrations, the increased number of grain boundaries can obstruct electron transport, leading to an increase in resistivity.[3] The magnetic properties of the cobalt films can also be tailored by the addition of saccharin, which influences the microstructure and crystal phase.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of saccharin addition on various properties of cobalt deposits as reported in the literature.
Table 1: Effect of Saccharin Concentration on Cobalt Deposition Rate and Resistivity
| Saccharin Concentration (mg·L⁻¹) | Deposition Rate (µm·h⁻¹) | Resistivity (μΩ·cm) |
| 0 | 5.05 | - |
| 3 | 4.31 | 14.4 |
| >200 | - | Increased |
| 1000 | 2.58 | - |
Data sourced from electroless cobalt plating experiments.[3]
Table 2: General Effects of Saccharin in Electrodeposited Cobalt
| Property | Effect of Saccharin Addition |
| Grain Size | Decreases |
| Internal Stress | Decreases |
| Hardness | Increases |
| Brightness | Increases |
| Surface Roughness | Decreases |
| Purity | Slightly Increases |
Experimental Protocols
This section provides a detailed protocol for the electrodeposition of cobalt using a bath containing this compound.
Materials and Equipment
-
Anode: Pure cobalt sheet
-
Cathode: Substrate to be plated (e.g., copper, steel)
-
Power Supply: DC power supply with galvanostatic control
-
Plating Cell: Glass or polypropylene (B1209903) tank
-
Magnetic Stirrer and Stir Bar
-
Heater and Thermostat
-
pH Meter
-
Chemicals:
-
Cobalt Sulfate (CoSO₄·7H₂O)
-
Cobalt Chloride (CoCl₂·6H₂O)
-
Boric Acid (H₃BO₃)
-
This compound ((NH₄)C₇H₄NO₃S)
-
Deionized Water
-
Bath Composition
A typical Watts-type bath for cobalt electrodeposition is used, with the addition of this compound.[1][7]
Table 3: Cobalt Electrodeposition Bath Composition
| Component | Concentration | Purpose |
| Cobalt Sulfate | 200 - 300 g/L | Primary source of cobalt ions |
| Cobalt Chloride | 30 - 60 g/L | Improves anode dissolution and conductivity |
| Boric Acid | 30 - 45 g/L | pH buffer |
| This compound | 0.5 - 5 g/L | Grain refiner, stress reducer, brightener |
Operating Parameters
Table 4: Cobalt Electrodeposition Operating Parameters
| Parameter | Range |
| Current Density | 2 - 10 A/dm² |
| Temperature | 40 - 60 °C |
| pH | 3.5 - 4.5 |
| Agitation | Moderate (magnetic stirring) |
Pre-treatment of Substrate
Proper substrate preparation is critical for achieving good adhesion and a high-quality coating.
-
Degreasing: Remove any oil or grease from the substrate surface using an alkaline cleaning solution or organic solvents.
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Acid Activation: Immerse the substrate in a dilute acid solution (e.g., 10% HCl or H₂SO₄) to remove any oxide layers.
-
Final Rinsing: Rinse the substrate again with deionized water immediately before placing it in the plating bath.
Electrodeposition Procedure
-
Prepare the plating bath by dissolving the components in deionized water in the specified concentrations.
-
Heat the solution to the desired operating temperature and adjust the pH using dilute sulfuric acid or sodium hydroxide.
-
Suspend the cobalt anode and the pre-treated cathode in the plating cell.
-
Turn on the DC power supply and set the desired current density.
-
Continue the electrodeposition for the time required to achieve the desired coating thickness.
-
After plating, turn off the power supply, remove the cathode, and rinse it thoroughly with deionized water.
-
Dry the plated substrate using a stream of clean, dry air.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cobalt electrodeposition.
Mechanism of Saccharin Action
Caption: Mechanism of saccharin in cobalt electrodeposition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. "Effect of Saccharin on Crystallization Behavior of Electroless Cobalt " by Yu-Xin Luo, Jing-Jing Wang et al. [jelectrochem.xmu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Effects of saccharin and tetramethylammonium bromide on the microstructure and microhardness of thick cobalt electrodeposits-Science-Chemical Encyclopedia-lookchem [lookchem.com]
Standard operating procedure for handling ammonium saccharin
Application Notes & Protocols for Ammonium (B1175870) Saccharin (B28170)
Introduction
Ammonium saccharin is the ammonium salt of saccharin, an artificial sweetener.[1][2][3][4] It is a white crystalline powder with an intensely sweet taste.[3] In research and development, particularly in the pharmaceutical and food science sectors, it is used as a non-nutritive sweetener and as a reference standard.[3] Due to its chemical nature, proper handling procedures are essential to ensure the safety of laboratory personnel and the integrity of experimental results. These application notes provide a comprehensive standard operating procedure for the safe handling of this compound.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for risk assessment and for designing safe experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃S | [1] |
| Molecular Weight | 200.22 g/mol | [1] |
| Boiling Point | 438.90 °C (estimated) | [2][4] |
| Flash Point | 219.30 °C (estimated) | [2][4] |
| Solubility in Water | 789.2 mg/L @ 25 °C (estimated) | [2][4] |
| logP (o/w) | 0.910 (estimated) | [2] |
Standard Operating Procedure for Handling this compound
This SOP outlines the necessary precautions and procedures for the safe handling of this compound in a laboratory setting.
1. Scope and Applicability
This SOP applies to all research, scientific, and drug development personnel who handle this compound in solid (powder) or solution form.
2. Personal Protective Equipment (PPE)
Standard laboratory PPE must be worn when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Nitrile or latex gloves.[5]
-
Body Protection: A standard laboratory coat.[5]
3. Engineering Controls
-
When weighing or transferring the solid powder, it is recommended to work in a well-ventilated area or a chemical fume hood to minimize the inhalation of airborne particles.
-
An eyewash station and safety shower should be readily accessible.
4. Handling and Storage
-
Receiving: Upon receipt, inspect the container for any damage. Ensure the label is legible and includes the chemical name, purity, and any hazard warnings.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[3] It should be stored away from strong oxidizing agents, acids, and bases.
-
Handling:
-
Avoid creating dust when handling the solid form.
-
Use a spatula or other appropriate tool to transfer the powder.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.[6]
-
5. Spill and Emergency Procedures
-
Small Spills:
-
Wearing appropriate PPE, gently sweep up the spilled solid material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
Notify the appropriate safety personnel.
-
Proceed with cleanup only if trained to do so and with the correct equipment.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical advice.[8]
-
6. Waste Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. While saccharin and its salts have been removed from the EPA's lists of hazardous constituents and hazardous wastes, institutional guidelines for chemical waste disposal should be followed.[9][10]
Experimental Protocol: Preparation of a Standard Solution for HPLC Analysis
This protocol describes the preparation of a stock and working standard solution of this compound for use in High-Performance Liquid Chromatography (HPLC) analysis.
1. Materials and Equipment
-
This compound powder
-
HPLC-grade water
-
Volumetric flasks (100 mL and 10 mL)
-
Analytical balance
-
Spatula
-
Beakers
-
Pipettes
-
Ultrasonic bath
2. Procedure
2.1. Preparation of a 1000 µg/mL Stock Solution
-
Accurately weigh approximately 100 mg of this compound powder onto weighing paper using an analytical balance.
-
Carefully transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of HPLC-grade water to the flask.
-
Sonicate the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add HPLC-grade water to the flask up to the calibration mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Label the flask clearly as "this compound Stock Solution - 1000 µg/mL" with the preparation date.
2.2. Preparation of a 100 µg/mL Working Standard Solution
-
Pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with HPLC-grade water.
-
Mix thoroughly by inverting the flask.
-
Label the flask as "this compound Working Standard - 100 µg/mL" with the preparation date.
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Protocol for preparing HPLC standard solutions.
References
- 1. Saccharin ammonium | C7H8N2O3S | CID 22877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 6381-61-9 [thegoodscentscompany.com]
- 3. echemi.com [echemi.com]
- 4. This compound [flavscents.com]
- 5. benchchem.com [benchchem.com]
- 6. marquette.edu [marquette.edu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Removal of Saccharin and Its Salts From the Lists of Hazardous Constituents, Hazardous Wastes, and Hazardous Substances [federalregister.gov]
- 10. epa.gov [epa.gov]
Anwendungshinweise und Protokolle zur Derivatisierung von Saccharin für die Synthese neuartiger Verbindungen
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Diese Anwendungsbeschreibung bietet einen detaillierten Überblick und experimentelle Protokolle für die Synthese neuartiger Verbindungen durch die Derivatisierung von Saccharin (B28170). Saccharin, ein weithin bekannter künstlicher Süßstoff, dient als vielseitiges Grundgerüst (Scaffold) in der medizinischen Chemie für die Entwicklung neuer therapeutischer Wirkstoffe. Die hier beschriebenen Methoden konzentrieren sich auf die Modifikation des Saccharin-Kerns zur Erzeugung von Derivaten mit potenziellen antikanzerogenen, antimikrobiellen und enzymhemmenden Eigenschaften.
Einleitung
Saccharin (1,2-Benzisothiazol-3(2H)-on-1,1-dioxid) ist eine heterocyclische Verbindung, die aufgrund ihrer chemischen Stabilität und der Fähigkeit, an verschiedenen Positionen funktionalisiert zu werden, ein attraktives Ausgangsmaterial für die organische Synthese darstellt.[1] Insbesondere die Modifikationen am Stickstoffatom des Lactams (N-Substitution) und am Benzolring ermöglichen die Einführung einer Vielzahl von funktionellen Gruppen. Diese Modifikationen können die pharmakokinetischen und pharmakodynamischen Eigenschaften der resultierenden Moleküle erheblich beeinflussen und führen zu Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten. Jüngste Forschungen haben gezeigt, dass Saccharin-Derivate als potente Inhibitoren von Enzymen wie den Carboanhydrasen fungieren können und vielversprechende Aktivitäten gegen Krebszellen und pathogene Mikroorganismen aufweisen.[2][3]
Synthesestrategien und Anwendungen
Die Derivatisierung von Saccharin kann hauptsächlich über zwei Wege erfolgen: die N-Substitution am Sulfonamid-Stickstoff und die Funktionalisierung des aromatischen Rings. Diese Strategien führen zu unterschiedlichen Klassen von Verbindungen mit spezifischen biologischen Zielstrukturen.
N-substituierte Saccharin-Derivate
Die Alkylierung des Stickstoffatoms im Isothiazolring ist eine der häufigsten Methoden zur Derivatisierung von Saccharin. Diese Synthesen gehen typischerweise vom Natrium- oder Kaliumsalz des Saccharins aus, das mit verschiedenen Alkylhalogeniden umgesetzt wird.[2] Diese Derivate wurden auf eine Reihe von biologischen Aktivitäten getestet, darunter entzündungshemmende, antioxidative und krebsbekämpfende Wirkungen.[2]
Anwendungen:
-
Antikanzerogene Aktivität: Bestimmte N-Alkyl-Saccharin-Derivate haben eine signifikante zytotoxische Aktivität gegen verschiedene Krebszelllinien gezeigt.[2]
-
Entzündungshemmende Wirkung: Es wurde gezeigt, dass einige Verbindungen die Produktion von pro-inflammatorischen Zytokinen wie IL-6 und TNF-α hemmen.[2]
-
Antimikrobielle Aktivität: N-substituierte Saccharine wurden auf ihre Wirksamkeit gegen gram-positive und gram-negative Bakterien untersucht.[2]
Saccharin-1,2,3-Triazol-Konjugate
Durch die Anwendung der Kupfer(I)-katalysierten Azid-Alkin-Cycloaddition (CuAAC), einer "Klick-Chemie"-Reaktion, können 1,2,3-Triazol-Ringe an den Saccharin-Kern gekoppelt werden.[1] Diese Methode ermöglicht die Synthese einer vielfältigen Bibliothek von Verbindungen durch die Reaktion von azid- oder alkinfunktionalisierten Saccharin-Bausteinen.[1][4] Diese Konjugate haben sich als besonders wirksame Inhibitoren von Carboanhydrasen (CAs) erwiesen, einer Familie von Metalloenzymen, die bei verschiedenen physiologischen und pathologischen Prozessen, einschließlich Krebs, eine Rolle spielen.[3]
Anwendungen:
-
Carboanhydrase-Inhibition: Viele Saccharin-Triazol-Hybride zeigen eine potente und selektive Hemmung von Tumor-assoziierten CA-Isoformen wie CA IX und CA XII.[3][5]
-
Herbizide Aktivität: Einige Derivate, die einen 1,2,3-Triazol-Rest enthalten, zeigten in Bioassays herbizide Eigenschaften.[6]
Quantitative Daten zur biologischen Aktivität
Die folgende Tabelle fasst die quantitativen Daten zur biologischen Aktivität ausgewählter Saccharin-Derivate zusammen.
| Verbindungsklasse | Zielmolekül/Aktivität | Messwert | Ergebnis | Referenz |
| N-Alkyl-Saccharin-Ester | ||||
| 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetat-Derivate | Hepatozelluläres Karzinom (HepG2) | IC₅₀ | 3f: 28.4 µM | [2] |
| 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetonitril (2) | Antioxidative Aktivität (DPPH-Assay) | IC₅₀ | 2: 25.3 µg/mL | [2] |
| Saccharin-1,2,3-Triazol-Hybride | ||||
| Saccharin-1,2,3-Triazol-Hybrid (8a) | humane Carboanhydrase II (hCA II) | Kᵢ | 3 µM | [3] |
| Saccharin-1,2,3-Triazol-Hybrid (8f) | humane Carboanhydrase II (hCA II) | Kᵢ | 3 µM | [3] |
| N-alkylierte Saccharin-Derivate | ||||
| N-(2-Phenylethyl)-saccharin | humane Carboanhydrase IX (hCA IX) | Kᵢ | 11 nM | [7] |
| N-(3-Phenylpropyl)-saccharin | humane Carboanhydrase XII (hCA XII) | Kᵢ | 39.1 nM | [7] |
Experimentelle Protokolle
Hier werden detaillierte Protokolle für die Synthese von zwei repräsentativen Klassen von Saccharin-Derivaten vorgestellt.
Protokoll 1: Allgemeine Synthese von N-Alkyl-Saccharin-Estern
Dieses Protokoll beschreibt die Synthese von (Alkyl-1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetaten, wie in der Literatur berichtet.[2]
Materialien:
-
Saccharin-Natriumsalz
-
Entsprechender Bromessigsäurealkylester (z.B. Bromessigsäureisopropylester)
-
Dimethylformamid (DMF), wasserfrei
-
Wasser
-
Diethylether
-
Magnesiumsulfat (MgSO₄), wasserfrei
-
Rundkolben mit Rückflusskühler und Magnetrührer
-
Heizpilz oder Ölbad
-
Scheidetrichter
-
Rotationsverdampfer
Durchführung:
-
Eine Mischung aus Saccharin-Natriumsalz (1,0 Äq.) und dem entsprechenden Bromessigsäurealkylester (1,1 Äq.) in wasserfreiem DMF wird in einem Rundkolben vorgelegt.
-
Die Reaktionsmischung wird unter Rühren für 4-6 Stunden auf 80-90 °C erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und in Wasser gegossen.
-
Die wässrige Phase wird dreimal mit Diethylether extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem MgSO₄ getrocknet und filtriert.
-
Das Lösungsmittel wird unter reduziertem Druck am Rotationsverdampfer entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) oder Umkristallisation gereinigt, um den reinen N-Alkyl-Saccharin-Ester zu erhalten.
Protokoll 2: Synthese von Saccharin-1,2,3-Triazol-Konjugaten mittels CuAAC ("Click-Chemie")
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese von Saccharin-1,2,3-Triazol-Konjugaten durch eine Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition.[1][4]
Materialien:
-
N-t-Butyl-geschütztes 6-Ethinylsaccharin (1,0 Äq.)
-
Entsprechendes organisches Azid (z.B. Benzylazid) (1,0 Äq.)
-
Kupfer(II)-sulfat-Pentahydrat (CuSO₄·5H₂O) (0,2 Äq.)
-
Natriumascorbat (0,4 Äq.)
-
tert-Butanol (t-BuOH)
-
Wasser (entgast)
-
Trifluoressigsäure (TFA)
-
Reaktionsgefäß mit Magnetrührer
Durchführung:
-
Cycloaddition: In einem Reaktionsgefäß werden N-t-Butyl-geschütztes 6-Ethinylsaccharin (1,0 Äq.) und das organische Azid (1,0 Äq.) in einem 1:1-Gemisch aus t-BuOH und Wasser gelöst.
-
Nacheinander werden eine wässrige Lösung von Natriumascorbat (0,4 Äq.) und eine wässrige Lösung von CuSO₄·5H₂O (0,2 Äq.) zugegeben.
-
Die Reaktionsmischung wird bei 45-50 °C für 2 bis 24 Stunden kräftig gerührt, bis die DC-Analyse eine vollständige Umsetzung anzeigt.
-
Nach Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und mit Ethylacetat extrahiert.
-
Die organische Phase wird getrocknet (z.B. über Na₂SO₄), filtriert und das Lösungsmittel im Vakuum entfernt, um das t-Butyl-geschützte Triazol-Produkt zu erhalten, das gegebenenfalls chromatographisch gereinigt wird.
-
Entschützung: Das getrocknete Zwischenprodukt wird in Trifluoressigsäure (TFA) gelöst.
-
Die Lösung wird für 18 Stunden unter Rückfluss erhitzt, um die t-Butyl-Schutzgruppe zu entfernen.
-
Nach dem Abkühlen wird die TFA unter reduziertem Druck entfernt, und der Rückstand wird durch geeignete Methoden (z.B. Umkristallisation oder Chromatographie) gereinigt, um das finale Saccharin-1,2,3-Triazol-Konjugat zu erhalten.
Visualisierungen
Die folgenden Diagramme illustrieren die beschriebenen Arbeitsabläufe und logischen Beziehungen.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of N-substituted saccharin derivatives as selective inhibitors of tumor-associated carbonic anhydrase XII - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of ammonium saccharin for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of ammonium (B1175870) saccharin (B28170) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is ammonium saccharin and why is its solubility important?
This compound is the ammonium salt of saccharin, a high-intensity artificial sweetener. In experimental settings, achieving complete and consistent dissolution is crucial for accurate dosing, reaction kinetics, and the overall reliability of results. Poor solubility can lead to inaccurate concentrations and misleading experimental outcomes.
Q2: What are the general solubility characteristics of this compound?
This compound is generally considered soluble in water. Its solubility is influenced by temperature, the presence of co-solvents, and the pH of the solution. Like other saccharin salts, it is more soluble in water than the acidic form of saccharin.
Q3: What factors can negatively impact the dissolution of this compound?
Several factors can hinder the dissolution process:
-
Low Temperature: Solubility generally decreases with lower temperatures.
-
Incorrect Solvent: While soluble in water, its solubility in some organic solvents may be limited.
-
pH: The pH of the aqueous solution can affect the equilibrium between the saccharin salt and its less soluble acidic form.
-
Impurities: The presence of impurities in either the this compound or the solvent can affect solubility.
Troubleshooting Guide
Issue 1: this compound is not dissolving completely in water at room temperature.
-
Cause: The concentration may be approaching the saturation point at the current temperature.
-
Solution 1: Gentle Heating. Increase the temperature of the solvent. Heating the solution to 40-50°C can significantly improve the solubility of saccharin salts. Stir the solution gently while heating to facilitate dissolution.
-
Solution 2: Sonication. Use a sonicator bath to provide energy that can help break down solute particles and enhance dissolution without significant heating.
-
Solution 3: Increase Solvent Volume. If the experimental protocol allows, increase the amount of solvent to lower the concentration.
Issue 2: A precipitate forms after the this compound solution cools down.
-
Cause: The solution was likely supersaturated at a higher temperature, and the this compound is precipitating out as it cools.
-
Solution 1: Maintain Elevated Temperature. If the experiment can be conducted at a slightly elevated temperature, maintain the solution at the temperature at which the solute is fully dissolved.
-
Solution 2: Use a Co-solvent. Add a co-solvent like ethanol (B145695) or propylene (B89431) glycol to the aqueous solution to increase the overall solvating power. See the co-solvent protocol below for guidance.
Issue 3: The dissolution rate is very slow.
-
Cause: Insufficient agitation or large particle size of the this compound powder.
-
Solution 1: Increase Agitation. Use a magnetic stirrer at a moderate speed to create a vortex that enhances the mixing of the solute and solvent.
-
Solution 2: Reduce Particle Size. Gently grind the this compound powder with a mortar and pestle before adding it to the solvent to increase the surface area available for dissolution.
Data Presentation
Table 1: Solubility of Saccharin and its Salts in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g of Solvent) |
| Acid Saccharin | Water | 20 | 0.2 |
| Acid Saccharin | Water | 50 | 0.7 |
| Sodium Saccharin | Water | 20 | 100 |
| Sodium Saccharin | Water | 50 | 187 |
| Calcium Saccharin | Water | 20 | 37 |
| Calcium Saccharin | Water | 50 | 127 |
| Acid Saccharin | Propylene Glycol | 25 | 2.6 |
| Sodium Saccharin | Propylene Glycol | 25 | 44.7 |
| Calcium Saccharin | Propylene Glycol | 25 | 35.1 |
| Acid Saccharin | Glycerin | 25 | 0.4 |
| Sodium Saccharin | Glycerin | 25 | 55.8 |
| Calcium Saccharin | Glycerin | 25 | 10.6 |
| Acid Saccharin | 92.5% Ethanol (by wt.) | 25 | 4.1 |
| Sodium Saccharin | 92.5% Ethanol (by wt.) | 25 | 2.6 |
| Calcium Saccharin | 92.5% Ethanol (by wt.) | 25 | 30.5[1] |
Experimental Protocols
Protocol 1: Standard Aqueous Dissolution of this compound
This protocol describes the basic method for dissolving this compound in water.
Methodology:
-
Preparation: Weigh the desired amount of this compound powder. Measure the required volume of deionized or distilled water.
-
Mixing: Place the water in a clean beaker and add a magnetic stir bar. Place the beaker on a magnetic stir plate and begin stirring at a moderate speed.
-
Dissolution: Gradually add the this compound powder to the vortex of the stirring water.
-
Observation: Continue stirring until all the powder has dissolved, and the solution is clear.
-
Troubleshooting: If dissolution is slow or incomplete, proceed to Protocol 2 or 3.
Protocol 2: Enhanced Dissolution using Heat
This protocol utilizes gentle heating to increase the solubility of this compound.
Methodology:
-
Initial Setup: Follow steps 1 and 2 from Protocol 1, but use a magnetic stir plate with a heating function.
-
Heating and Dissolution: Set the hot plate to a low temperature (e.g., 40-50°C). Gradually add the this compound to the stirring water.
-
Monitoring: Monitor the temperature with a thermometer to avoid overheating. Continue stirring until the solid is completely dissolved.
-
Cooling (Optional): If the solution is to be used at room temperature, allow it to cool slowly while observing for any precipitation.
Protocol 3: Co-Solvent Method for Improved Solubility
This protocol involves the use of a co-solvent to enhance the solubility of this compound.
Methodology:
-
Solvent Preparation: Prepare a co-solvent mixture by combining the desired ratio of water and a suitable organic solvent (e.g., 90:10 water:ethanol).
-
Dissolution: Follow the steps outlined in Protocol 1, using the prepared co-solvent mixture instead of pure water.
-
Observation: Note the rate and extent of dissolution. The optimal ratio of co-solvent may need to be determined empirically for your specific concentration requirements.
Visualizations
Caption: Standard Dissolution Workflow.
Caption: Enhanced Dissolution Methods.
Caption: Troubleshooting Logic Flow.
References
Technical Support Center: Ammonium Saccharin in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) saccharin (B28170) in aqueous solutions. Our goal is to help you prevent degradation and ensure the stability of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of ammonium saccharin in an aqueous solution?
A1: The primary factors that can lead to the degradation of this compound in aqueous solutions are exposure to extreme pH levels and high temperatures.[1] While generally stable, prolonged exposure to highly acidic conditions (pH < 2.0) or very high temperatures can induce hydrolysis.[1] Additionally, while stable under typical laboratory light conditions, saccharin contains chromophores that absorb light at wavelengths greater than 290 nm, which may make it susceptible to direct photolysis under intense or prolonged UV exposure.[2]
Q2: What are the degradation products of this compound, and do they interfere with its sweetening properties?
A2: The hydrolysis of this compound yields o-sulfamoylbenzoic acid and ammonium o-sulfobenzoic acid.[1][2] These degradation products do not possess a sweet taste and, therefore, will result in a loss of the desired sweetening effect in your solution.[1]
Q3: Is this compound stable at neutral pH?
A3: Yes, this compound is very stable in aqueous solutions at neutral pH (around 7.0).[3] Studies have demonstrated its stability in buffered solutions at this pH, even with heating up to 150°C for one hour.[3]
Q4: Can I autoclave an aqueous solution of this compound?
A4: Based on available stability data, saccharin solutions are remarkably stable at high temperatures for short durations. Studies have shown that saccharin in buffered aqueous solutions at pH 3.3, 7.0, and 8.0 is not significantly affected by heating at temperatures of 100°C, 125°C, and 150°C for one hour.[3] This suggests that autoclaving (typically at 121°C for 15-20 minutes) is unlikely to cause significant degradation, especially in a buffered solution.
Q5: How does the stability of this compound compare to other artificial sweeteners like aspartame?
A5: this compound is considerably more stable than some other artificial sweeteners, particularly aspartame. Aspartame is known to be unstable to heat and can hydrolyze under strongly acidic or alkaline conditions.[4] Saccharin, in contrast, demonstrates greater thermal and pH stability, making it a more robust choice for applications requiring heat treatment or a wider pH range.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Sweetness in Solution | Degradation of this compound due to hydrolysis. | 1. Verify pH: Use a calibrated pH meter to check the pH of your solution. If the pH is below 3, adjust it to a more neutral range (pH 4-8) using appropriate buffers. 2. Review Storage Conditions: Ensure the solution is not stored at excessively high temperatures for extended periods. Store at room temperature or refrigerated when not in use. 3. Protect from Light: If the solution is exposed to high-intensity light or UV sources, store it in an amber or opaque container. |
| Precipitation in Solution | The concentration of this compound may exceed its solubility limit, or the pH may have shifted to the pKa of saccharin's free acid form. | 1. Check Concentration: Verify the concentration of your solution against the solubility of this compound in your solvent. 2. Measure and Adjust pH: The free acid of saccharin has low water solubility.[5] Ensure the pH of your solution is not close to its pKa (1.6), as this can cause precipitation.[5] Adjusting the pH to be more neutral will increase solubility. |
| Unexpected Peaks in Analytical Chromatography (e.g., HPLC) | Presence of degradation products. | 1. Analyze for Degradation Products: Use an appropriate analytical method, such as HPLC with a UV detector, to identify potential degradation products like o-sulfamoylbenzoic acid. 2. Implement Preventative Measures: If degradation is confirmed, follow the steps outlined for "Loss of Sweetness" to prevent further degradation in future preparations. |
Data Presentation
Table 1: pH and Temperature Stability of Saccharin in Aqueous Buffered Solutions
| pH | Temperature (°C) | Duration (hours) | Decomposition (%) |
| 3.3 | 100 | 1 | < 1% |
| 3.3 | 125 | 1 | < 1% |
| 3.3 | 150 | 1 | < 1% |
| 7.0 | 100 | 1 | < 1% |
| 7.0 | 125 | 1 | < 1% |
| 7.0 | 150 | 1 | < 1% |
| 8.0 | 100 | 1 | < 1% |
| 8.0 | 125 | 1 | < 1% |
| 8.0 | 150 | 1 | < 1% |
Source: Adapted from studies on the hydrolytic stability of saccharin.[3]
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
-
Objective: To prepare a stable aqueous stock solution of this compound for experimental use.
-
Materials:
-
This compound powder
-
Deionized or distilled water
-
pH meter, calibrated
-
Sterile glassware
-
Appropriate buffer system (e.g., phosphate (B84403) or citrate (B86180) buffer), if pH adjustment is needed.
-
Stir plate and stir bar
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
In a beaker, add the this compound to the desired volume of deionized or distilled water while stirring.
-
Continue stirring until the this compound is completely dissolved.
-
Measure the pH of the solution. If the pH is outside the desired stability range (e.g., below 3), adjust it using a suitable buffer.
-
Once the desired pH is achieved and the solution is clear, transfer it to a clean, labeled storage container.
-
For long-term storage, it is recommended to store the solution at room temperature or refrigerated, protected from light.
-
Protocol 2: Monitoring the Stability of this compound Solutions using HPLC
-
Objective: To quantitatively assess the degradation of this compound in an aqueous solution over time.
-
Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffered aqueous solution)
-
This compound solution to be tested
-
Reference standards for this compound and o-sulfamoylbenzoic acid
-
-
Procedure:
-
Sample Preparation: Prepare samples of the this compound solution at different time points (e.g., 0, 24, 48, 72 hours) under specific storage conditions (e.g., temperature, light exposure).
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for both this compound and o-sulfamoylbenzoic acid to create a calibration curve.
-
Chromatographic Conditions:
-
Set the UV detector to the maximum absorption wavelength of saccharin (around 264 nm).[7]
-
Equilibrate the C18 column with the mobile phase.
-
Inject the standard solutions to establish retention times and generate calibration curves.
-
-
Sample Analysis: Inject the prepared samples from the stability study.
-
Data Analysis:
-
Identify and quantify the peak corresponding to this compound and any peak corresponding to o-sulfamoylbenzoic acid by comparing retention times with the standards.
-
Use the calibration curves to determine the concentration of this compound and its degradation product in each sample.
-
Calculate the percentage of degradation over time.
-
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Factors influencing this compound stability.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Artificial sweeteners – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saccharin - Wikipedia [en.wikipedia.org]
- 6. ijcmas.com [ijcmas.com]
- 7. Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ammonium Saccharin in Electroplating
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using ammonium (B1175870) saccharin (B28170) as an additive in electroplating baths.
Troubleshooting Guides
This section provides systematic guidance for diagnosing and resolving common problems related to the concentration of ammonium saccharin in your electroplating bath.
Issue 1: High Internal Stress in the Plated Deposit
High internal stress can lead to cracking, peeling, and poor adhesion of the electroplated layer. This compound is a key stress-reducing agent.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect this compound Concentration | The concentration of this compound is critical. Levels below 1 g/L in a nickel sulfamate (B1201201) bath can result in tensile stress, while concentrations above 1 g/L typically lead to compressive stress.[1] The optimal concentration depends on your specific bath chemistry and operating parameters. We recommend analyzing the current concentration (see Experimental Protocols) and adjusting it accordingly. |
| Organic Contamination | Unwanted organic impurities in the plating bath can contribute to high stress. |
| Incorrect pH Levels | The pH of the bath can significantly affect deposit stress. For instance, in some nickel plating solutions, stress increases rapidly at pH values above 5.0.[2] |
| Metallic Contamination | Impurities like iron can increase stress and cause other defects. |
Troubleshooting Workflow: High Internal Stress
Caption: Troubleshooting workflow for high internal stress.
Issue 2: Poor Grain Refinement and Dull Deposits
This compound is known to refine the grain structure of the deposit, leading to a brighter and smoother surface.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low this compound Concentration | An insufficient concentration of this compound will result in larger grain sizes and a less bright appearance.[3] The addition of saccharin can significantly decrease the grain size of nickel deposits.[4][5] |
| Improper Current Density | Current density has a significant effect on the grain size of the deposits.[6] |
| Presence of Impurities | Certain contaminants can interfere with the grain refining action of saccharin. |
Troubleshooting Workflow: Poor Grain Refinement
Caption: Troubleshooting workflow for poor grain refinement.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in electroplating?
A1: this compound primarily acts as a grain refiner and a stress reducer in electroplating, particularly in nickel plating. It helps to produce finer, more uniform crystal structures in the plated metal, which in turn improves the brightness, ductility, and reduces internal stress of the deposit.[3]
Q2: How does the concentration of this compound affect the properties of a nickel deposit?
A2: The concentration of this compound has a significant impact on the final properties of the nickel deposit.
-
Internal Stress : Increasing saccharin concentration can shift the internal stress from tensile to compressive.[1][4]
-
Hardness : The hardness of the nickel deposit generally increases with the addition of saccharin up to a certain concentration, after which it may slightly decrease.[1][4] For example, in a nickel sulfamate bath, hardness reaches its maximum effect at about 2 g/L.[1]
-
Grain Size : Higher concentrations of saccharin lead to a smaller grain size in the deposit.[5][7]
Data Summary: Effect of Saccharin Concentration on Nickel Deposit Properties
| Saccharin Concentration (g/L) | Effect on Internal Stress | Effect on Hardness (HV) |
| 0.0 | High Tensile Stress | ~207 |
| 0.1 | Reduced Tensile Stress | ~400 |
| 0.3 | Compressive Stress | ~350 |
| >1.0 | Increased Compressive Stress | May slightly decrease |
Note: These values are indicative and can vary based on the specific plating bath chemistry and operating conditions. Data compiled from multiple sources.[1][4]
Q3: What are the signs of an excessive concentration of this compound?
A3: An excess of this compound can lead to several problems, including:
-
Embrittlement of the deposit : High concentrations can make the plated layer brittle.[2]
-
Increased Compressive Stress : While some compressive stress is often desirable, excessive levels can lead to blistering or poor adhesion.
-
Reduced Ductility : The deposit may become less flexible and more prone to cracking under stress.
If you suspect an excessive concentration, it can be reduced by dilution of the plating solution or by treatment with activated carbon.[8]
Q4: Can this compound be used in plating baths other than nickel?
A4: Yes, while it is most commonly used in nickel electroplating, saccharin and its derivatives can also be used as additives in other electroplating processes, such as cobalt and cobalt-nickel alloy plating, to modify the deposit properties.[9][10]
Experimental Protocols
Protocol 1: Determination of this compound Concentration by UV-Visible Spectrophotometry
This method is suitable for routine monitoring of the saccharin concentration in a plating bath.
Principle:
Saccharin exhibits absorbance in the UV region of the electromagnetic spectrum. By measuring the absorbance of a diluted sample of the plating bath at a specific wavelength, the concentration can be determined using a pre-established calibration curve.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.
-
From the stock solution, prepare a series of standard solutions with known concentrations ranging from the expected operating concentration of your bath (e.g., 0.25 mg/L to 250 mg/L after dilution).[11]
-
-
Preparation of Calibration Curve:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance for saccharin (approximately 268 nm, but should be determined experimentally).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Preparation and Analysis:
-
Take a representative sample from your electroplating bath.
-
Dilute the sample with deionized water to bring the expected saccharin concentration within the range of your calibration curve.
-
Measure the absorbance of the diluted sample at the same wavelength used for the standards.
-
-
Calculation:
-
Determine the concentration of saccharin in the diluted sample from the calibration curve.
-
Calculate the original concentration in the plating bath by multiplying the result by the dilution factor.
-
Experimental Workflow: UV-Vis Analysis of Saccharin
Caption: Workflow for saccharin concentration analysis by UV-Vis.
References
- 1. finishing.com [finishing.com]
- 2. nmfrc.org [nmfrc.org]
- 3. electrochem.org [electrochem.org]
- 4. graphyonline.com [graphyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. kns.org [kns.org]
- 7. researchgate.net [researchgate.net]
- 8. Common problems and troubleshooting methods for nickel electroplating - Knowledge [superbheating.com]
- 9. "Effect of Saccharin on Crystallization Behavior of Electroless Cobalt " by Yu-Xin Luo, Jing-Jing Wang et al. [jelectrochem.xmu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Welcome to the technical support center for saccharin (B28170) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurities encountered during the synthesis and purification of saccharin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially produced saccharin?
A1: Over 30 different impurities have been identified in saccharin, with the specific profile depending heavily on the synthesis route.[1] The most frequently encountered impurities include ortho- and para-toluenesulfonamide (o-TS and p-TS), 1,2-benzisothiazol-1,1-dioxide, 1,2-benzisothiazoline-1,1-dioxide, and various chlorinated saccharin derivatives.[1][2]
Q2: How do the main synthesis routes for saccharin differ in terms of impurity profiles?
A2: The two primary commercial synthesis routes are the Remsen-Fahlberg process and the Maumee process.
-
Remsen-Fahlberg Process: This route starts with toluene (B28343). A key impurity, o-toluenesulfonamide (B73098) (OTS), is an intermediate in this process and can be present in the final product if the reaction is incomplete.[1][3]
-
Maumee Process: This process begins with methyl anthranilate.[1][4] It is generally considered to produce a purer final product as it avoids the formation of toluenesulfonamide isomers.[1] Impurities can include N-methylsaccharin and residual methyl anthranilate.[5]
Q3: Can impurities affect the properties of the final saccharin product?
A3: Yes. Certain impurities, such as p-sulfamoylbenzoic acid, are not sweet and their presence can reduce the overall sweetness intensity of the product.[4] Other impurities can contribute to a bitter aftertaste, a common issue with less pure saccharin.[6]
Q4: Are there regulatory limits for impurities in saccharin?
A4: Yes, various regulatory bodies set limits for key impurities. For example, the Food Chemicals Codex specifies that the total concentration of toluenesulfonamides should not exceed 25 mg/kg (0.0025%).[1]
Q5: Can the packaging material be a source of contamination?
A5: Yes, studies have shown that a significant portion of organic impurities can originate from packaging materials like polyethylene (B3416737) bags.[5] These contaminants can include mineral oil, fatty acid amides, plasticizers, and antioxidants.[5]
Troubleshooting Guides
Issue 1: High Levels of o-Toluenesulfonamide (OTS) Detected
Question: My analysis (GC/HPLC) of saccharin synthesized via the Remsen-Fahlberg process shows a high concentration of o-toluenesulfonamide. What is the cause and how can I resolve this?
Answer:
-
Primary Cause: o-Toluenesulfonamide (OTS) is the direct precursor to saccharin in the Remsen-Fahlberg process.[1] Its presence in the final product is typically due to the incomplete oxidation of OTS to o-sulfamoylbenzoic acid, which then cyclizes to form saccharin.[1][6]
-
Troubleshooting Steps:
-
Optimize Oxidation: Review the oxidation step. Ensure the oxidizing agent (e.g., potassium permanganate, chromic acid) is added in the correct stoichiometric amount and that reaction time and temperature are sufficient for complete conversion.[6][7]
-
Enhance Purification: The removal of unreacted OTS and other impurities like p-sulfamylbenzoic acid can be difficult due to their similar properties to saccharin.[6] A purification method involving fractional precipitation based on pH adjustments can be effective. This involves dissolving the crude product in an alkaline solution and then successively acidifying the solution to precipitate impurities at different pH levels before finally precipitating the pure saccharin.[6]
-
Recrystallization: Perform recrystallization from a suitable solvent. One patented method involves dissolving the crude mixture in a low-boiling, water-soluble solvent like a lower alkanol, recrystallizing the majority of the saccharin, and then treating the mother liquor to recover the impurities.[6]
-
Issue 2: Presence of p-Sulfamoylbenzoic Acid Impurity
Question: My saccharin product, intended for use in food, has a reduced sweetness and a slight bitter aftertaste. Analysis indicates the presence of p-sulfamoylbenzoic acid. How can this be addressed?
Answer:
-
Primary Cause: This impurity arises from the para-toluenesulfonamide (p-TS) that is formed alongside the desired ortho-isomer during the initial sulfonation of toluene in the Remsen-Fahlberg process.[4][6] If the separation of the ortho and para isomers is incomplete, the p-TS is carried through and oxidized to p-sulfamoylbenzoic acid.[6]
-
Troubleshooting Steps:
-
Improve Isomer Separation: The critical step is the efficient separation of o-toluenesulfonyl chloride (a liquid) from p-toluenesulfonyl chloride (a solid).[4] Ensure the separation technique (e.g., filtration, fractional crystallization) is optimized to minimize the amount of the para-isomer carried forward.
-
Purification via pH Adjustment: p-Sulfamoylbenzoic acid can be separated from saccharin based on differences in acidity. In an alkaline solution, saccharin (pKa ≈ 1.6-2.0) is more acidic and will dissolve, while the less acidic p-sulfamoylbenzoic acid (pKa ≈ 3.6) can be left insoluble and removed by filtration.[4][8][9] A patented process describes precipitating p-sulfamylbenzoic acid from an aqueous solution at a pH of approximately 3.5.[6]
-
Issue 3: Hydrolysis and Product Degradation
Question: During a stability study, my aqueous saccharin solution showed a loss of sweetness over time, especially under acidic conditions. What is causing this degradation?
Answer:
-
Primary Cause: Saccharin can undergo hydrolysis under prolonged exposure to harsh conditions, particularly at a pH below 2.0 and at high temperatures.[8] This chemical breakdown results in the formation of 2-sulfobenzoic acid and 2-sulfamoyl benzoic acid, neither of which is sweet.[8]
-
Troubleshooting Steps:
-
Control pH: For aqueous formulations, maintain the pH well above 2.0. Saccharin is stable in solutions with a pH ranging from 3.3 to 8.0, even when heated to 150°C for an hour.[1]
-
Avoid Extreme Heat: While saccharin is generally heat-stable, prolonged exposure to very high temperatures in combination with low pH should be avoided to prevent hydrolysis.[8][9]
-
Use Salt Forms: For applications requiring high water solubility, use the sodium or calcium salts of saccharin, which are more stable in solution.[1]
-
Impurity Data Summary
The following table summarizes key impurities associated with saccharin synthesis and their regulatory limits.
| Impurity Name | Common Source | Typical Regulatory Limit (Food Grade) | Reference |
| o-Toluenesulfonamide (o-TS) | Unreacted intermediate (Remsen-Fahlberg) | Total Toluenesulfonamides: ≤ 25 mg/kg | [1] |
| p-Toluenesulfonamide (p-TS) | Isomeric byproduct (Remsen-Fahlberg) | Total Toluenesulfonamides: ≤ 25 mg/kg | [1] |
| p-Sulfamoylbenzoic Acid | Oxidation of p-TS impurity | Not typically specified; controlled by limits on p-TS | [6] |
| Heavy Metals (as Pb) | Process contaminants | ≤ 10 mg/kg | [1] |
| Selenium | Process contaminants | ≤ 30 mg/kg | [1] |
Experimental Protocols for Impurity Analysis
Protocol 1: Thin-Layer Chromatography (TLC) for General Screening
-
Principle: A rapid method for the qualitative detection of various impurities like o-toluenesulfonamide and sulfamoylbenzoic acids.[10]
-
Apparatus: TLC plates (Kieselgel GF254), developing tank, UV lamp (254 nm).
-
Reagents:
-
Solvent System: Chloroform-methanol-strong ammonia (B1221849) solution (100:50:11.5 v/v/v).[10]
-
Standard Solutions: Prepare solutions of pure saccharin and known impurities in a suitable solvent.
-
-
Procedure:
-
Spot the dissolved test sample and standard solutions onto the TLC plate.
-
Develop the chromatogram in the solvent system until the solvent front reaches the desired height.
-
Dry the plate and visualize the spots under a UV lamp (254 nm).[10]
-
Compounds with a free sulfonamide group can be detected using an "N-chloro" reaction.[10]
-
Estimate impurity levels by comparing the spot intensity of the sample to the standards.[10]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
-
Principle: HPLC is a precise method for separating and quantifying saccharin and its impurities.[11] It is a preferred method for routine analysis.[11]
-
Apparatus: HPLC system with a UV detector.
-
Methodology (Example):
-
Procedure:
-
Prepare standard solutions of saccharin and key impurities at known concentrations.
-
Prepare the sample by dissolving it in the mobile phase or a suitable solvent (e.g., 0.1 M NaOH, then diluted).[13]
-
Inject the standards to create a calibration curve.
-
Inject the sample solution.
-
Identify and quantify impurities by comparing their retention times and peak areas to the calibration standards.
-
Visualizations
Caption: Remsen-Fahlberg synthesis workflow highlighting key impurity introduction points.
Caption: Maumee synthesis workflow, noted for producing fewer isomeric impurities.
Caption: Logical workflow for troubleshooting and identifying saccharin impurities.
References
- 1. Saccharin and its salts - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Impurities in commercial saccharin. I. Impurities soluble in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saccharin | American Society of Baking [asbe.org]
- 4. The Saccharin Saga – Part 2 - ChemistryViews [chemistryviews.org]
- 5. Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. I. Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2745840A - Recovery and purification of saccharin - Google Patents [patents.google.com]
- 7. Use and preparation of Saccharin sodium_Chemicalbook [chemicalbook.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Saccharin - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. jascoinc.com [jascoinc.com]
- 13. scielo.br [scielo.br]
Technical Support Center: Mitigating the Bitter Aftertaste of Saccharin in Pharmaceutical Formulations
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of saccharin's bitter aftertaste in oral formulations.
Frequently Asked Questions (FAQs)
Q1: Why does saccharin (B28170) have a bitter aftertaste?
A1: Saccharin's bitter aftertaste is primarily due to its activation of specific bitter taste receptors on the tongue, namely TAS2R31, TAS2R43, and TAS2R44.[1][2][3] While saccharin's primary interaction with the TAS1R2/TAS1R3 sweet taste receptor elicits its desired sweet taste, its off-target interaction with these TAS2R receptors results in the perception of bitterness, which can be a significant hurdle for patient compliance.
Q2: At what concentration does the bitter aftertaste of saccharin become noticeable?
A2: The perception of bitterness is concentration-dependent. While low concentrations of saccharin are perceived as sweet, the bitter aftertaste generally becomes more pronounced at higher concentrations. The threshold for bitterness can vary among individuals due to genetic differences in taste receptor sensitivity.
Q3: What are the primary strategies for masking the bitter aftertaste of saccharin?
A3: Several effective strategies can be employed to counteract the bitter aftertaste of saccharin in formulations. These include:
-
Use of Bitter Blockers and Taste Modifiers: Certain compounds can inhibit the activation of bitter taste receptors.
-
Sweetener Blending: Combining saccharin with other sweeteners can create a more balanced and pleasant taste profile.
-
Viscosity Modification: Increasing the viscosity of a liquid formulation can hinder the interaction of saccharin with taste receptors.
-
Complexation: Encapsulating the saccharin molecule can prevent it from binding to bitter taste receptors.
-
Physical Barrier Coating: Applying a physical coating to saccharin particles can prevent their dissolution in the oral cavity.
Q4: Are there analytical methods to quantify the reduction in bitterness?
A4: Yes, both sensory and instrumental methods are used to evaluate the effectiveness of taste-masking strategies. Human taste panels provide direct feedback on perceived bitterness, while electronic tongues offer an objective, instrumental analysis of the taste profile.[4][5][6][7][8]
Troubleshooting Guide
Problem: My formulation containing saccharin has a pronounced bitter aftertaste.
Initial Troubleshooting Steps:
-
Review Saccharin Concentration: Is the concentration of saccharin in the formulation optimized? Higher concentrations are more likely to elicit a bitter response.[9] Consider reducing the concentration to the lowest effective level.
-
Evaluate Formulation pH: The pH of the formulation can influence the taste perception of excipients. Experiment with slight adjustments to the pH to determine if it impacts the perceived bitterness.
-
Consider Mineral Content: The presence of certain minerals, such as calcium, iron, or magnesium, can sometimes magnify the bitter taste of sweeteners.[9] Analyze your formulation for the presence of these ions.
Advanced Troubleshooting Strategies & Methodologies:
If initial steps do not resolve the issue, consider the following advanced strategies. Below are detailed methodologies for implementing and evaluating these techniques.
Strategy 1: Sweetener Blending
Blending saccharin with other non-nutritive or nutritive sweeteners can effectively mask its bitter aftertaste through synergistic interactions.[10]
Quantitative Data on Sweetener Blending:
| Sweetener Blend | Ratio (Saccharin:Other) | Observation |
| Saccharin : Cyclamate | Varies | Mutual masking of bitter aftertastes has been reported.[10] |
| Saccharin : Aspartame | Varies | Commonly used in commercial products to improve taste profile.[9] |
| Saccharin : Acesulfame-K | Varies | Can result in a more sugar-like taste with reduced bitterness. |
Experimental Protocol: Sensory Evaluation of Sweetener Blends
-
Panelist Selection and Training:
-
Recruit a panel of 10-15 healthy, non-smoking volunteers.
-
Train panelists to recognize and rate the intensity of sweet and bitter tastes using a standardized scale (e.g., a 9-point hedonic scale where 1 = extremely dislike and 9 = extremely like, or a labeled magnitude scale for intensity).
-
Use reference solutions of sucrose (B13894) (for sweetness) and quinine (B1679958) hydrochloride (for bitterness) at varying concentrations for calibration.[11]
-
-
Sample Preparation:
-
Prepare a series of solutions containing a fixed concentration of saccharin.
-
In separate solutions, add varying concentrations of a second sweetener (e.g., cyclamate, aspartame).
-
Include a control solution with only saccharin and a blank (water).
-
-
Tasting Procedure:
-
Randomize the order of sample presentation for each panelist.
-
Provide panelists with 10 mL of each sample.
-
Instruct panelists to swish the solution in their mouth for 10 seconds and then expectorate.
-
Panelists should rinse their mouths thoroughly with purified water between samples.
-
Ask panelists to rate the initial sweetness, bitterness, and any lingering aftertaste for each sample.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in bitterness perception between the different sweetener blends.
-
Strategy 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate "guest" molecules, like saccharin, within their hydrophobic cavity. This inclusion complex can prevent saccharin from interacting with bitter taste receptors.[12][13]
Quantitative Data on Cyclodextrin (B1172386) Complexation:
| Cyclodextrin Type | Molar Ratio (Saccharin:CD) | Reported Bitterness Reduction |
| β-Cyclodextrin (β-CD) | 1:1 to 1:2 | Significant reduction in bitterness perception. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 to 1:2 | Often shows enhanced solubility and complexation efficiency. |
Experimental Protocol: Preparation and Evaluation of Saccharin-Cyclodextrin Complexes
-
Complex Preparation (Kneading Method):
-
Calculate the required amounts of saccharin and cyclodextrin for the desired molar ratio (e.g., 1:1).
-
Dissolve the saccharin in a minimal amount of a suitable solvent (e.g., water or ethanol).
-
Separately, triturate the cyclodextrin in a mortar.
-
Gradually add the saccharin solution to the cyclodextrin powder while continuously kneading to form a paste.
-
Continue kneading for a specified time (e.g., 30-60 minutes).
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieve the dried complex to obtain a uniform particle size.
-
-
Evaluation using Electronic Tongue:
-
Instrument Setup: Calibrate the electronic tongue according to the manufacturer's instructions using standard taste solutions (e.g., quinine for bitterness, sucrose for sweetness).
-
Sample Preparation: Prepare aqueous solutions of:
-
Saccharin alone at the target concentration.
-
The saccharin-cyclodextrin complex at a concentration equivalent to the saccharin-alone solution.
-
A placebo (cyclodextrin alone in water).
-
-
Analysis: Analyze each solution using the electronic tongue. The instrument's sensors will detect changes in the electrochemical properties of the solutions, providing a "taste fingerprint."
-
Data Interpretation: Use the instrument's software to perform a principal component analysis (PCA). The distance between the data points for the saccharin solution and the complex solution on the PCA plot will indicate the degree of taste modification. A smaller distance between the complex and the placebo suggests effective taste masking.[4][5][14]
-
Strategy 3: Viscosity Modification
Increasing the viscosity of a liquid formulation can create a physical barrier that slows the diffusion of saccharin molecules to the taste buds, thereby reducing the perception of bitterness.[15]
Quantitative Data on Viscosity Modification:
| Viscosity-Enhancing Agent | Concentration Range | Effect on Taste Perception |
| Xanthan Gum | 0.1% - 0.5% (w/v) | Can reduce the intensity of bitter taste. |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5% - 2.0% (w/v) | Effective in increasing viscosity and masking off-tastes. |
| Sodium Carboxymethylcellulose (Na-CMC) | 0.5% - 2.0% (w/v) | Commonly used to modify texture and reduce bitterness. |
Experimental Protocol: Evaluating the Effect of Viscosity on Bitterness
-
Formulation Preparation:
-
Prepare a stock solution of saccharin at a concentration known to have a noticeable bitter aftertaste.
-
Prepare a series of formulations by adding different concentrations of a viscosity-enhancing agent (e.g., xanthan gum) to the saccharin stock solution.
-
Ensure the viscosity-enhancing agent is fully hydrated and the solutions are homogenous.
-
-
Viscosity Measurement:
-
Measure the viscosity of each formulation using a viscometer at a controlled temperature.
-
-
Sensory Evaluation:
-
Conduct a human taste panel as described in Strategy 1.
-
Ask panelists to rate the perceived bitterness intensity of each formulation.
-
-
Data Correlation:
-
Plot the mean bitterness scores against the measured viscosity of the formulations to determine the relationship between viscosity and bitterness perception.
-
Strategy 4: Polymer Coating
Coating saccharin particles with a polymer can create a physical barrier that prevents their dissolution in the saliva, thus inhibiting the interaction with taste receptors.[16][17][18][19]
Experimental Protocol: Taste Masking by Polymer Coating
-
Polymer Selection:
-
Choose a suitable polymer that is insoluble at the pH of saliva (around 6.8) but will dissolve in the acidic environment of the stomach to release the saccharin. Examples include certain grades of Eudragit® or cellulose (B213188) derivatives.[19]
-
-
Coating Process (Fluid Bed Coating):
-
Use a fluid bed coater to apply the polymer solution onto the saccharin particles.
-
Dissolve the selected polymer in a suitable solvent system.
-
Fluidize the saccharin particles in the coating chamber.
-
Spray the polymer solution onto the fluidized particles at a controlled rate and temperature.
-
Dry the coated particles to remove the solvent.
-
-
Evaluation of Coating Efficiency:
-
In Vitro Dissolution: Perform dissolution testing of the coated particles in a simulated salivary fluid (pH 6.8) for a short period (e.g., 5 minutes) to ensure minimal release of saccharin. Subsequently, conduct dissolution in a simulated gastric fluid (pH 1.2) to confirm the release of the active ingredient.
-
Sensory Evaluation: Incorporate the coated saccharin particles into a simple oral formulation (e.g., a powder for reconstitution) and conduct a human taste panel to assess the reduction in bitterness compared to a formulation with uncoated saccharin.
-
Visualizations
Bitter Taste Signaling Pathway
Caption: Signaling pathway of saccharin-induced bitter taste perception.
Experimental Workflow for Taste-Masking Evaluation
Caption: General workflow for evaluating taste-masking strategies.
Troubleshooting Decision Tree for Saccharin Aftertaste
Caption: Decision tree for troubleshooting saccharin's bitter aftertaste.
References
- 1. newsroom.wiley.com [newsroom.wiley.com]
- 2. Artificial sweeteners still bitter? Natural fix shows promise [foodnavigator.com]
- 3. Bitter Taste Receptors for Saccharin and Acesulfame K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. international-pharma.com [international-pharma.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. Taste Sensor Assessment of Bitterness in Medicines: Overview and Recent Topics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electronic tongue: An analytical gustatory tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciencenews.org [sciencenews.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cyclolab.hu [cyclolab.hu]
- 13. Bitter taste masking agents: cyclodextrins [quimidroga.com]
- 14. researchgate.net [researchgate.net]
- 15. alliedacademies.org [alliedacademies.org]
- 16. Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Stability of Ammonium Saccharin in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ammonium (B1175870) saccharin (B28170) in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of ammonium saccharin in acidic conditions?
A1: Under acidic conditions, particularly at a pH below 2, the primary degradation pathway for the saccharin moiety is hydrolysis of the amide bond in the heterocyclic ring. This results in the formation of 2-sulfamoylbenzoic acid and subsequently 2-sulfobenzoic acid.[1] This reaction is accelerated by increased temperatures.
Q2: How stable is this compound in acidic solutions at room temperature?
A2: this compound is generally considered stable in moderately acidic solutions (pH 3 and above) at room temperature.[2] Significant hydrolysis and degradation are more commonly observed under more extreme conditions of low pH and elevated temperature.
Q3: Can the degradation of this compound affect the sensory properties of a formulation?
A3: Yes. The degradation products, 2-sulfamoylbenzoic acid and 2-sulfobenzoic acid, do not possess the sweet taste of the parent saccharin molecule. Therefore, significant degradation can lead to a loss of sweetness in the final product.
Q4: Are there any visual indicators of this compound degradation?
A4: While minor degradation may not result in visual changes, significant degradation, particularly in the presence of other reactive species, could potentially lead to discoloration or precipitation in a liquid formulation. However, chemical analysis is necessary to confirm degradation.
Q5: Does the ammonium cation influence the stability of the saccharin molecule compared to other salts like sodium saccharin?
A5: The stability of the saccharin molecule itself is the primary determinant of degradation. While the cation can have minor effects on the overall properties of the formulation, the degradation pathway of the saccharin ring is largely independent of the counter-ion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Sweetness in the Final Product | Degradation of this compound due to low pH. | - Determine the pH of your formulation. If it is below 3, consider adjusting it to a higher pH if the stability of other components allows.- Conduct a stability study to quantify the loss of this compound over time at your target pH and storage temperature. |
| Elevated processing or storage temperatures. | - Avoid exposing the formulation to high temperatures during manufacturing and storage.- If heat is required for processing, minimize the duration and temperature of exposure.- Store the final product at controlled room temperature or under refrigeration, as dictated by stability studies. | |
| Unexpected Peaks in HPLC Analysis | Degradation of this compound. | - Identify the retention times of potential degradation products, such as 2-sulfamoylbenzoic acid and 2-sulfobenzoic acid.- Co-inject standards of these compounds to confirm the identity of the unknown peaks.- Quantify the level of degradation and investigate the root cause (e.g., pH, temperature, presence of reactive excipients). |
| Interaction with excipients. | - Review the composition of your formulation for any potentially reactive excipients.- Conduct compatibility studies with individual excipients to identify any interactions. | |
| Precipitation or Cloudiness in Liquid Formulations | Formation of less soluble degradation products. | - Analyze the precipitate to confirm its identity.- If degradation is confirmed, address the root cause of instability (pH, temperature).- Consider the use of co-solvents or other formulation strategies to improve the solubility of all components. |
| pH shift causing precipitation. | - Monitor the pH of the formulation over time to check for any drift.- Ensure the buffering capacity of the system is sufficient to maintain the target pH. |
Quantitative Stability Data
The following table summarizes the stability of saccharin under various acidic conditions. It is important to note that most publicly available data focuses on the saccharin molecule in general or its sodium salt, but the principles of degradation are applicable to this compound.
| pH | Temperature | Duration | Percent Degradation | Reference |
| < 2.0 | High Temperature | Prolonged Exposure | Hydrolysis occurs | [1] |
| 3.3 | 150°C | 1 hour | No significant change | [2] |
| 7.0 | 150°C | 1 hour | No significant change | [2] |
| 8.0 | 150°C | 1 hour | No significant change | [2] |
Note: This table is a summary of available literature data. It is highly recommended to conduct specific stability studies for your unique formulation and storage conditions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for the Determination of this compound and its Degradation Product (o-Sulfamoylbenzoic Acid)
This method is adapted from a validated procedure for sodium saccharin and can be used to assess the stability of this compound in acidic solutions.[3]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: 10-90% B (linear gradient)
-
15-20 min: 90% B
-
20-21 min: 90-10% B (linear gradient)
-
21-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
UV Detection: 264 nm.
2. Preparation of Standard Solutions:
-
This compound Standard: Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
o-Sulfamoylbenzoic Acid Standard: Prepare a stock solution of o-sulfamoylbenzoic acid in mobile phase A at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
3. Sample Preparation:
-
Dilute the sample containing this compound with mobile phase A to a concentration within the calibration range of the standard solutions.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve for both this compound and o-sulfamoylbenzoic acid.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound and o-sulfamoylbenzoic acid in the sample by comparing the peak areas to the respective calibration curves.
Visualizations
Caption: Degradation pathway of this compound in acidic conditions.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound stability.
References
Overcoming challenges in the synthesis of saccharin derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of saccharin (B28170) derivatives.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of saccharin derivatives, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my N-substituted saccharin derivative unexpectedly low?
Answer:
Low yields in the N-alkylation of saccharin can stem from several factors. One common issue is the competition between N-alkylation and O-alkylation. The outcome of the reaction is often dependent on the steric hindrance of the alcohol used. Less sterically hindered alcohols tend to favor the formation of N-alkylated saccharin, while more sterically hindered alcohols can lead to a higher proportion of the O-alkylated product.[1]
Another potential cause is the incomplete deprotonation of saccharin. Saccharin is a weak acid (pKa ≈ 1.6), and for the N-alkylation to proceed efficiently, it needs to be converted to its more nucleophilic conjugate base.[2][3] Ensure that a suitable base is used in an appropriate stoichiometric amount.
Finally, the reaction conditions themselves might not be optimal. Factors such as reaction time, temperature, and solvent can significantly impact the yield. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Question: I am having difficulty purifying my saccharin derivative. What are the common impurities and how can I remove them?
Answer:
Purification of saccharin derivatives can be challenging due to the presence of unreacted starting materials and side products with similar polarities. Common impurities in commercially available saccharin include o-toluenesulfonamide (B73098) and p-sulfamylbenzoic acid, which can be difficult to separate from the final product.[4][5]
For derivatives synthesized in the lab, unreacted saccharin and alkylating/acylating agents are common contaminants. If a protecting group, such as an N-t-butyl group, is used, incomplete deprotection can also lead to a mixture of products.[6]
Effective purification strategies include:
-
Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is crucial. For instance, toluene (B28343) and methanol (B129727) have been successfully used for the recrystallization of saccharin derivatives.[7]
-
Column Chromatography: This is a versatile method for separating compounds with different polarities. A careful selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is necessary to achieve good separation.
-
Acid-Base Extraction: Since saccharin and some of its derivatives are acidic, their solubility can be manipulated by changing the pH of the aqueous solution. This can be used to separate them from non-acidic impurities. Converting the crude saccharin to a water-soluble salt by adding an alkaline material can be a key step in purification.[4]
Question: My reaction is producing a mixture of N- and O-alkylated saccharin derivatives. How can I improve the regioselectivity?
Answer:
The regioselectivity of saccharin alkylation is a known challenge. The nitrogen and the carbonyl oxygen are both potential nucleophilic sites. The N/O-alkylation ratio is influenced by the steric hindrance of the alkylating agent.[1]
-
To favor N-alkylation , use less sterically hindered alcohols or alkylating agents.
-
To favor O-alkylation , employ more sterically hindered alcohols.
The choice of solvent and counter-ion can also influence the regioselectivity. It is recommended to perform small-scale trial reactions to screen different conditions and find the optimal ones for the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of saccharin derivatives?
A1: Saccharin itself is a readily available and inexpensive starting material for the synthesis of a wide range of derivatives.[7][8] It can be functionalized at the nitrogen atom, the carbonyl oxygen, or the benzene (B151609) ring.
Q2: Are protecting groups necessary for the synthesis of saccharin derivatives?
A2: The use of protecting groups, particularly for the nitrogen atom (e.g., N-t-butyl), can be highly beneficial, especially when performing reactions on the benzene ring, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6][9] Using a protecting group can simplify the reaction workup and purification of the final product.[6]
Q3: What are some common methods for derivatizing the benzene ring of saccharin?
A3: A versatile method for derivatizing the benzene ring of saccharin is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "click chemistry" approach allows for the synthesis of a diverse library of saccharin-1,2,3-triazole conjugates in high yields.[9][10] This typically involves preparing an azide (B81097) or alkyne functionalized saccharin precursor.
Q4: What analytical techniques are commonly used to characterize saccharin derivatives?
A4: The characterization of saccharin derivatives typically involves a combination of spectroscopic and physical methods, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to determine the chemical structure.
-
Infrared (IR) spectroscopy to identify functional groups.
-
Mass Spectrometry (MS) to determine the molecular weight.
-
Melting point analysis to assess the purity of solid compounds.[7][8][11]
Quantitative Data Summary
Table 1: Yields of Saccharin Derivatives from N-t-butyl-protected 6-ethynylsaccharin via CuAAC
| Azide Reactant | Product | Yield (%) |
| 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl azide | Triazole 27 | 90 |
| Per-O-acetylated glucosyl azide | Bis-triazole saccharin glycoconjugate 33 | 87 |
Data extracted from a study on the derivatization of the saccharin benzene ring.[6]
Table 2: Deprotection Yields of Saccharin Derivatives
| Protected Compound | Deprotection Condition | Product | Yield (%) |
| Acetylated triazole 27 | HCl in MeOH, 90h | Free sugar 28 | 94 |
| Acetylated bis-triazole 33 | HCl in MeOH, 90h | Free sugar 34 | - |
| N-t-butyl protected bis-triazole 34 | TFA, reflux, 18h | Deprotected bis-triazole | 84 |
Data extracted from a study on the derivatization of the saccharin benzene ring.[6]
Experimental Protocols
Protocol 1: Synthesis of N-cinnamylsaccharin
This protocol describes a three-step synthesis starting from saccharin.[7][8]
Step 1: Synthesis of Saccharyl Chloride
-
In a fume hood, mix saccharin with phosphorus pentachloride.
-
Heat the mixture until it becomes a liquid.
-
Allow the reaction to proceed for the specified time, monitoring for the cessation of HCl gas evolution.
-
Cool the mixture and carefully add petroleum ether to precipitate the product.
-
Filter the crude saccharyl chloride and wash it with petroleum ether.
Step 2: Synthesis of O-cinnamylsaccharin
-
Dissolve saccharyl chloride in a suitable solvent such as toluene.
-
Add a solution of cinnamyl alcohol and triethylamine (B128534) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Filter the mixture to remove triethylammonium (B8662869) chloride.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude O-cinnamylsaccharin from toluene.
Step 3: Synthesis of N-cinnamylsaccharin via[2][8] Sigmatropic Rearrangement
-
Dissolve O-cinnamylsaccharin in toluene.
-
Add triethylamine to the solution.
-
Reflux the mixture for 2 hours.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the residue from methanol to obtain N-cinnamylsaccharin as white crystals.
Protocol 2: General Procedure for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-t-butyl-protected 6-ethynylsaccharin [9]
-
To a solution of N-t-butyl-protected 6-ethynylsaccharin (1 equivalent) and the corresponding azide (1 equivalent) in a 1:1 mixture of t-BuOH and water, add sodium ascorbate (B8700270) (0.4 equivalents) and CuSO₄·5H₂O (0.2 equivalents).
-
Heat the reaction mixture at 45-50 °C.
-
Monitor the reaction progress by TLC. The reaction time can vary from 2 hours to overnight.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of saccharin derivatives.
Caption: Troubleshooting workflow for low yield in saccharin derivative synthesis.
Caption: Logical relationship in the regioselectivity of saccharin alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Saccharin - Wikipedia [en.wikipedia.org]
- 4. US2745840A - Recovery and purification of saccharin - Google Patents [patents.google.com]
- 5. Impurities in commercial saccharin. I. Impurities soluble in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis & characterization of saccharine derivatives | PDF [slideshare.net]
Technical Support Center: Ammonium Saccharin Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the purification of crude ammonium (B1175870) saccharin (B28170).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude ammonium saccharin?
A1: Crude this compound, often synthesized by the oxidation of o-toluenesulfonamide (B73098), typically contains several process-related impurities. The most significant ones include unreacted starting materials, byproducts, and intermediates. Key impurities are o-toluenesulfonamide, p-sulfamylbenzoic acid, and o-sulfamoylbenzoic acid.[1][2] Other potential contaminants can include various sulfone compounds and inorganic salts like chrome sulfate (B86663) if chromic acid is used as the oxidizing agent.[2][3]
Q2: What is the general strategy for purifying crude this compound?
A2: The most common strategy involves a multi-step approach that leverages the different solubilities and chemical properties of saccharin and its impurities. A typical workflow includes:
-
Dissolving the crude this compound salt in an aqueous solution.
-
Performing a solvent extraction to remove organic-soluble impurities.[1]
-
Precipitating the saccharin from the aqueous phase, sometimes after a concentration step.[1][4]
-
Further purifying the resulting crystals through one or more recrystallization steps.[1][2] An alternative method involves selective precipitation of impurities by carefully adjusting the pH of the solution.[2]
Q3: Why does my purified saccharin have a bitter aftertaste?
A3: A bitter aftertaste in purified saccharin is typically caused by the presence of residual impurities.[2] Compounds like o-toluenesulfonamide and p-sulfamylbenzoic acid are known to contribute to this off-taste.[2] Inadequate purification, such as a single recrystallization step that co-precipitates these impurities, is a common cause.[2]
Q4: How can I assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of saccharin and quantifying residual impurities.[4][5] Other analytical techniques include Thin-Layer Chromatography (TLC) and various spectrophotometric methods.[6][7][8] For routine analysis of food matrices, micellar electrokinetic chromatography (MEKC) and ion chromatography (IC) are also preferred.[6]
Troubleshooting Guides
Method 1: Solvent Extraction & Recrystallization
Q: My final product purity is low, even after extraction and recrystallization. What went wrong?
A: This issue can arise from several factors:
-
Incorrect Solvent Choice: The choice of extraction solvent is critical. Butyl acetate (B1210297), or a mixture of butyl acetate and ethyl acetate (where the volume of ethyl acetate does not exceed that of butyl acetate), is effective for removing organic impurities.[1] Using a less effective solvent may leave significant impurities behind.
-
Insufficient Extraction: The extraction may have been incomplete. Ensure adequate mixing (stirring) for 1-5 hours and sufficient contact time between the aqueous and organic phases.[1]
-
Impurity Co-precipitation: During recrystallization, impurities can co-precipitate with the this compound if their concentration in the mother liquor is too high. A second or even third recrystallization may be necessary to achieve high purity.[1]
-
Inadequate Washing: The filtered crystals must be washed thoroughly with fresh, cold solvent (e.g., water) to remove the impurity-rich mother liquor from their surface.[2]
Q: The yield of purified this compound is very low. How can I improve it?
A: Low yield is a common problem in multi-step purification processes. Consider these points:
-
Losses During Extraction: Some this compound may partition into the organic solvent, though it is much more soluble in water.[1] Avoid overly aggressive or prolonged extractions that could increase this loss.
-
Premature Crystallization: If the solution is cooled too rapidly or concentrated too much before all impurities are removed, the product may crystallize prematurely with impurities, necessitating further steps that reduce the overall yield.
-
Incomplete Precipitation: Ensure the solution is sufficiently cooled to allow for maximum crystal precipitation from the aqueous layer.[1]
-
Mechanical Losses: Be meticulous during transfers and filtration steps to minimize physical loss of the product.
Method 2: pH-Based Precipitation
Q: I tried the step-wise acidification method, but the impurity separation is not clean. Why?
A: The effectiveness of this method relies on precise pH control and the differing pKa values of saccharin and its acidic impurities.
-
Inaccurate pH Measurement: Use a calibrated pH meter. Inaccurate pH adjustments will lead to overlapping precipitation ranges, causing cross-contamination.
-
Rapid Acidification: Adding the acid too quickly can cause localized pH drops, leading to the co-precipitation of multiple compounds.[2] Add the acid slowly with vigorous stirring to ensure homogeneity.
-
Insufficient Equilibration Time: After adjusting the pH to a specific value, allow sufficient time for the targeted impurity to fully precipitate before filtering.
Data Presentation: Impurities and Purification Parameters
Table 1: Common Impurities in Crude this compound
| Impurity Name | Chemical Family | Typical Source | Purification Method |
| o-Toluenesulfonamide | Sulfonamide | Unreacted starting material from synthesis | Solvent Extraction, pH-Based Precipitation[2][3] |
| p-Sulfamylbenzoic acid | Sulfonamide | Byproduct from synthesis | pH-Based Precipitation[2] |
| Chrome Sulfate | Inorganic Salt | Oxidizing agent residue | Filtration after initial dissolution[2] |
| Ditolylsulfone Isomers | Sulfone | Byproduct from synthesis | Solvent Extraction[3] |
| o-Sulfamoylbenzoic acid | Benzoic Acid Derivative | Byproduct from synthesis | Solvent Extraction, pH-Based Precipitation[1][2] |
Table 2: pH-Based Precipitation of Saccharin and Impurities
| Compound | Precipitation pH | Notes |
| o-Toluenesulfonamide | ~ 6.0 | Precipitates first from an alkaline aqueous solution upon acidification.[2] |
| p-Sulfamylbenzoic acid | ~ 3.5 | Precipitates after o-toluenesulfonamide is removed.[2] |
| Saccharin | ~ 1.5 - 2.5 | Precipitates last, after the primary acidic impurities have been filtered off.[2] |
Experimental Protocols
Protocol 1: Purification by Solvent Extraction and Recrystallization
This protocol is based on a method designed to reduce organic impurities to parts-per-million (ppm) levels.[1]
-
Dissolution: Prepare a 20-50% (by weight) aqueous solution of the crude this compound.
-
pH Adjustment (Optional but Recommended): Filter the solution to remove any insoluble materials. Adjust the filtrate to a pH between 4 and 7 using a dilute mineral acid like HCl.[1]
-
Solvent Extraction:
-
Transfer the aqueous solution to a separation vessel equipped with a stirrer.
-
Add an equal volume of butyl acetate (or a 1:1 mixture of butyl acetate and ethyl acetate).[1]
-
Stir the mixture at 20-50°C for 1 to 5 hours.
-
Stop stirring and allow the layers to separate for 0.5 to 2 hours.
-
Drain and collect the lower aqueous layer.
-
-
First Crystallization:
-
Concentrate the collected aqueous layer under reduced pressure.
-
Cool the concentrated solution to induce precipitation of primary crystals.
-
Filter the crystals and wash them with a small amount of cold distilled water. This step can yield a product with an impurity content below 120 ppm.[1]
-
-
Recrystallization for High Purity:
-
Dissolve the primary crystals in distilled water at 40-70°C to create a 50-70% (by weight) solution.
-
Allow the solution to cool slowly with gentle stirring.
-
Filter the resulting secondary crystals, wash with cold distilled water, and dry. This final product can have an organic impurity content below 10 ppm.[1]
-
Protocol 2: Purification by Step-Wise Acid Precipitation
This protocol is effective for separating key acidic impurities.[2]
-
Alkaline Dissolution: Dissolve the crude saccharin product in an aqueous alkaline solution (e.g., using sodium hydroxide (B78521) or sodium carbonate) to form the soluble salt.
-
Impurity Precipitation 1 (o-Toluenesulfonamide):
-
Cool the aqueous solution.
-
Slowly add a dilute mineral acid (e.g., 10% HCl) with constant stirring until the pH reaches 6.0.
-
Continue stirring to allow for complete precipitation.
-
Filter the slurry to remove the precipitated o-toluenesulfonamide.
-
-
Impurity Precipitation 2 (p-Sulfamylbenzoic acid):
-
Take the filtrate from the previous step.
-
Continue to slowly add the dilute mineral acid with stirring until the pH reaches 3.5.
-
Filter to remove the precipitated p-sulfamylbenzoic acid.[2]
-
-
Saccharin Precipitation:
-
Take the final filtrate.
-
Further acidify the solution to a pH of 1.5 with the dilute mineral acid.
-
Stir for approximately 20 minutes to ensure complete precipitation of pure saccharin.
-
Filter the slurry, wash the crystals with cold water, and dry.
-
Visualizations
Caption: General workflow for purification via solvent extraction and recrystallization.
Caption: Logical workflow for purification using step-wise pH precipitation.
Caption: Troubleshooting flowchart for low product purity after recrystallization.
References
- 1. US3988344A - Process for purifying saccharin - Google Patents [patents.google.com]
- 2. US2745840A - Recovery and purification of saccharin - Google Patents [patents.google.com]
- 3. Impurities in commercial saccharin. I. Impurities soluble in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4464537A - Preparation of saccharin - Google Patents [patents.google.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: The Role of Saccharin in Plating Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of current density on saccharin's performance in plating experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of saccharin (B28170) in electroplating?
A1: Saccharin is a widely used additive in electroplating, particularly in nickel plating, where it functions as a grain refiner, brightener, and stress reducer.[1][2] Its primary roles are to:
-
Enhance Brightness: It helps produce a smooth, shiny, and uniform mirror-like finish by refining the grain structure of the metal deposit.[1][3]
-
Reduce Internal Stress: Saccharin is crucial for controlling the internal stress of the plated deposit. It can significantly reduce high tensile stress and, at sufficient concentrations, induce a compressive stress, which is often desirable to prevent cracking and improve the deposit's mechanical properties.[4][5]
-
Refine Grain Structure: It modifies the electrochemical process at the cathode, leading to a finer, denser grain structure in the plated metal.[1][2]
Q2: How does current density affect the plating process?
A2: Current density is a critical parameter that significantly influences the microstructure, morphology, and physical properties of the electrodeposited coating.[6] Its effects include:
-
Grain Size: The relationship between current density and grain size can be complex. In some cases, increasing current density up to a certain point can decrease grain size, but excessively high densities can lead to larger, coarser grains.[7]
-
Surface Morphology: Higher current densities can increase the size of nodules on the surface and may lead to "burning"—a rough, dark, and non-adherent deposit in high current density areas.[6][8]
-
Internal Stress: An increase in current density generally leads to higher tensile stress in the deposit.[9][10]
Q3: How do current density and saccharin concentration interact?
A3: The effects of saccharin are dependent on the applied current density. The required concentration of saccharin to achieve a specific level of stress or brightness varies with the current density used.[10] For instance, as current density increases, the tensile strength of the deposit also tends to increase, necessitating a higher concentration of saccharin to maintain a neutral or compressive stress.[10] Essentially, saccharin's effectiveness in refining grain structure and reducing stress allows for the use of higher current densities while still achieving a quality deposit.[11]
Q4: What are the signs of incorrect saccharin concentration in the plating bath?
A4:
-
Too Little Saccharin: This can result in high tensile stress, leading to cracking, peeling, or reduced ductility of the deposit. The brightness of the coating may also be insufficient.[10][12]
-
Too Much Saccharin: An excess of saccharin can cause the deposit to become brittle and may lead to an increase in compressive stress beyond the desired level.[12][13] It can also lead to the co-deposition of sulfur from the saccharin molecule, which can alter the deposit's properties.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Brittle Deposit / Cracking | 1. Excessive Saccharin: Too much stress reducer can increase brittleness. 2. High Internal Stress: Caused by incorrect current density or insufficient saccharin.[9] 3. Organic Contamination: Breakdown products of additives can cause brittleness. | 1. Reduce Saccharin: Dilute the plating solution or use activated carbon treatment to remove excess brighteners.[12] 2. Adjust Saccharin & Current Density: Analyze the bath for saccharin concentration. Use a Hull cell test to determine the optimal current density and saccharin level. Increase saccharin if stress is tensile; decrease current density.[10] 3. Carbon Treatment: Perform an activated carbon treatment to remove organic impurities.[8] |
| Rough Deposit | 1. High Current Density: Can cause nodular or rough growth.[6] 2. Solid Impurities: Suspended particles in the bath (e.g., anode sludge, dust). 3. Metallic Contamination: Iron contamination can precipitate and cause roughness.[8] | 1. Lower Current Density: Reduce the applied current. 2. Improve Filtration: Check and improve bath filtration; ensure anode bags are intact.[8] 3. Purify Bath: For iron, perform a high pH treatment followed by filtration. For other metals, use low current density dummy plating.[8] |
| Burnt Deposit (Dark, Powdery) | 1. Current Density Too High: Exceeding the limiting current density for the bath composition.[8] 2. Low Metal Content: Insufficient metal ions near the cathode. 3. Insufficient Agitation: Leads to localized depletion of metal ions at the part surface.[8] | 1. Decrease Current: Lower the rectifier amperage. 2. Replenish Bath: Analyze and replenish the main metal salts.[12] 3. Increase Agitation: Ensure adequate solution movement across the cathode surface.[8] |
| Poor Brightness | 1. Insufficient Saccharin: Not enough brightener to refine the grain structure.[12] 2. Incorrect Current Density: Operating in a range that does not favor bright deposits. 3. Incorrect pH or Temperature: Operating outside the optimal range for the brightener system.[12] | 1. Add Saccharin: Analyze and make a small, incremental addition of saccharin. 2. Hull Cell Test: Perform a Hull cell test to identify the current density range for maximum brightness. 3. Adjust Parameters: Verify and adjust the bath's pH and temperature to the recommended specifications.[12] |
Data Presentation
Table 1: Effect of Current Density and Saccharin on Nickel Deposit Properties
| Parameter | Condition | Observation | Source(s) |
| Grain Size | Without Saccharin: Current density increased from 1 to 10 mA/cm² | Average particle size decreased, with a minimum of 37 nm at 10 mA/cm². | [7] |
| Without Saccharin: Current density increased above 15 mA/cm² | Particle size became larger. | [7] | |
| With 5 g/L Saccharin (Watts Bath, 6A/dm²) | Grain size was refined from ~25 nm (no saccharin) to ~17 nm. | [14] | |
| Internal Stress | Increasing Saccharin (Sulfate Bath) | Changes internal stress from tensile to compressive. | [5] |
| Sulfamate Bath | < 1 g/L saccharin results in tensile stress; > 1 g/L results in compressive stress. | [10] | |
| Watts Bath | Maximum compressive stress is achieved at ~0.2 g/L saccharin. | [10] | |
| Hardness | Increasing Saccharin from 0.0 to 0.1 g/L (Sulfate Bath) | Hardness increased sharply from 207 HV to 400 HV. | [5] |
| Sulfamate Bath with 0.2 g/L Saccharin | Produces a hardness of approximately 380 Hv. | [10] | |
| Sulfamate Bath with 2.0 g/L Saccharin | Reaches maximum hardness effect, producing 500+ Hv. | [10] |
Experimental Protocols
Hull Cell Test for Plating Bath Evaluation
The Hull cell test is an essential qualitative analysis tool used to examine the condition of a plating bath over a wide range of current densities on a single panel.[15]
Objective: To visually assess the appearance of the plated deposit (e.g., brightness, burning, pitting, coverage) at various current densities to diagnose issues with the plating bath, including incorrect additive concentrations.
Materials:
-
267 mL trapezoidal Hull cell[16]
-
Anode corresponding to the plating bath (e.g., nickel anode for a nickel bath)
-
Polished steel or brass Hull cell test panel (cathode)
-
DC power supply (rectifier)
-
Agitation source (e.g., air bubbler), if required for the bath
-
Heater and thermometer, if the bath is operated at an elevated temperature
-
Appropriate cleaning and rinsing solutions
-
Hull cell ruler for interpreting current density zones
Procedure:
-
Preparation: Clean the Hull cell panel thoroughly to ensure a chemically clean surface. A typical sequence involves alkaline cleaning, water rinsing, acid activation, and final water rinsing.
-
Cell Setup: Place the appropriate anode into the Hull cell. Fill the cell with 267 mL of the plating solution to be tested. If required, begin agitation and heat the solution to the correct operating temperature.
-
Plating: Immerse the clean test panel into the cathode slot of the Hull cell. Connect the positive lead of the rectifier to the anode and the negative lead to the cathode panel.
-
Apply Current: Turn on the rectifier and adjust the total amperage to the desired level (e.g., 2 Amps). Plate for a specified time (e.g., 5 minutes).
-
Post-Treatment: After the specified time, turn off the rectifier, remove the panel, and rinse it thoroughly with water. Dry the panel carefully.
-
Evaluation: Examine the plated panel under good lighting. The end of the panel closest to the anode represents the high current density (HCD) region, while the end farthest away is the low current density (LCD) region.
-
Observe: Look for distinct zones: bright range, semi-bright range, dull areas, pitting, roughness, or burning (dark, crumbly deposits) at the HCD end.[15]
-
Interpret: Compare the panel to a standard panel from an optimal bath. Deviations indicate problems. For example, a reduced bright range may suggest low brightener (saccharin) concentration, while burning at a lower-than-usual current density could indicate low metal content or insufficient agitation.[15]
-
Visualizations
Caption: Troubleshooting workflow for plating defects.
Caption: Impact of inputs on deposit properties.
References
- 1. pangochem.com [pangochem.com]
- 2. electrochem.org [electrochem.org]
- 3. nbinno.com [nbinno.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. graphyonline.com [graphyonline.com]
- 6. Effect of current density on the microstructure and morphology of the electrodeposited nickel coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kns.org [kns.org]
- 8. nmfrc.org [nmfrc.org]
- 9. researchgate.net [researchgate.net]
- 10. finishing.com [finishing.com]
- 11. scispace.com [scispace.com]
- 12. Common problems and troubleshooting methods for nickel electroplating - Knowledge [superbheating.com]
- 13. nmfrc.org [nmfrc.org]
- 14. researchgate.net [researchgate.net]
- 15. What is Hull Cell Test?|Overview, experimental procedures, and test piece evaluation methods|YAMAMOTO'S HULL CELL [yamamoto-ms.co.jp]
- 16. samfa.org.za [samfa.org.za]
Technical Support Center: Managing Internal Stress in Nickel Deposits with Saccharin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing saccharin (B28170) as an additive to reduce internal stress in nickel electrodeposits.
Troubleshooting Guide
This guide addresses common issues encountered during nickel electroplating with saccharin additives.
| Issue | Potential Cause | Recommended Solution |
| High Tensile Stress | Insufficient saccharin concentration in the plating bath. | Gradually increase the saccharin concentration. Start with small additions (e.g., 0.1 g/L) and measure the internal stress after each adjustment. |
| Depletion of saccharin during plating. | Replenish saccharin based on bath usage and analysis. Consider a continuous or periodic dosing schedule for long plating runs. | |
| Incorrect bath temperature or pH. | Verify and adjust the bath temperature and pH to the recommended operating parameters for your specific nickel plating solution (e.g., Watts or sulfamate). | |
| High Compressive Stress | Excessive saccharin concentration. | Dilute the plating bath with a saccharin-free solution.[1] Alternatively, perform a carbon treatment to remove some of the saccharin.[2][3] In some cases, increasing the cathodic current density or reducing the bath temperature can help counteract high compressive stress.[3] |
| Brittle or Cracked Deposits | High internal stress (either tensile or compressive). | Address the root cause of the high stress as outlined above. |
| Presence of impurities in the plating bath (e.g., Zn2+, NO3-).[1] | Purify the plating solution through dummy plating at low current density or by using appropriate chemical purification methods. | |
| Excessive breakdown products from saccharin. | Perform regular bath maintenance, including carbon treatment, to remove organic contaminants. | |
| Poor Adhesion | High internal stress causing the deposit to pull away from the substrate. | Optimize saccharin concentration to achieve low internal stress. |
| Inadequate substrate preparation. | Ensure the substrate is properly cleaned, activated, and free of any contaminants before plating. | |
| Reduced Throwing Power | Increased saccharin concentration can sometimes decrease throwing power.[4] | Optimize the saccharin level to balance stress reduction with adequate throwing power. Adjust other bath parameters like current density and agitation if necessary. |
| Cloudy or Dull Deposits | Saccharin, when used as the sole additive, can produce a cloudy appearance. | For bright deposits, saccharin is typically used in conjunction with other brighteners and leveling agents. |
| Nodular or Rough Deposits | Very high concentrations of saccharin (e.g., 1.2 g/L) can lead to the formation of nodules on the deposit surface. | Reduce the saccharin concentration to the optimal range. |
Frequently Asked Questions (FAQs)
1. How does saccharin reduce internal stress in nickel deposits?
Saccharin reduces internal stress primarily through the co-deposition of sulfur and nitrogen from its molecule into the nickel deposit.[4] This incorporation disrupts the crystal growth of the nickel, leading to a finer grain structure and a change in the internal stress from tensile to compressive.[4]
2. What is the typical concentration range for saccharin in a nickel plating bath?
The optimal concentration of saccharin depends on the type of nickel bath (Watts or sulfamate), operating conditions (current density, temperature, pH), and the desired deposit properties.
-
For Watts-type baths: Concentrations can range from 0.05 g/L to higher levels. For example, one study found that increasing saccharin from 0.0 to 0.3 g/L significantly decreased tensile stress, with further increases leading to compressive stress.[4][5][6] Another study suggested an optimum concentration of 0.72 g/L for minimizing stress in a specific Watts bath formulation.[7]
-
For sulfamate (B1201201) baths: Levels of less than 1 g/L will likely result in a tensile deposit, while more than 1 g/L will typically produce a compressive deposit.[2]
3. What are the effects of saccharin concentration on other deposit properties?
| Property | Effect of Increasing Saccharin Concentration |
| Hardness | Hardness generally increases with the initial addition of saccharin, reaching a maximum at a certain concentration (e.g., 0.1 g/L in one study), and then may slightly decrease with further additions.[4] For sulfamate nickel, hardness reaches its maximum effect at about 2 g/L.[2] |
| Surface Morphology | Saccharin refines the grain structure of the nickel deposit, leading to a smoother and brighter appearance.[4][8] However, excessively high concentrations can cause nodule formation.[4] |
| Ductility | Saccharin can improve ductility by reducing internal stress. |
| Cathodic Current Efficiency | The addition of saccharin generally has a minor effect on cathodic current efficiency.[4] |
| Throwing Power | Increasing saccharin concentration can lead to a decrease in the throwing power of the electrolyte.[4] |
4. Can saccharin be removed from a nickel plating bath?
Yes, saccharin can be removed or its concentration can be reduced through carbon treatment of the plating solution.[2][3] Some studies suggest that multiple peroxide-carbon treatments or permanganate-carbon treatments may be necessary to significantly lower the saccharin content.[3]
5. How is internal stress in nickel deposits measured?
Several methods are used to measure internal stress, including:
-
Bent Strip Method: A thin metal strip is plated on one side, and the resulting curvature due to internal stress is measured.[9] This method is relatively simple and can be performed directly in the plating tank.[9]
-
Spiral Contractometer: This device measures the deflection of a helical strip as it is plated, providing a quantitative measure of internal stress.[10][11]
-
X-ray Diffraction (XRD): This technique can also be used to determine the stress in the deposit by measuring changes in the crystal lattice spacing.[10]
Quantitative Data Summary
Effect of Saccharin on Internal Stress in a Sulfate Electrolyte
| Saccharin Concentration (g/L) | Internal Stress (MPa) |
| 0.0 | ~130 (Tensile) |
| 0.1 | ~60 (Tensile) |
| 0.2 | ~10 (Tensile) |
| 0.3 | ~-20 (Compressive) |
| 0.6 | ~-30 (Compressive) |
| 1.2 | ~-35 (Compressive) |
Data extracted from a graphical representation in "Effect of Saccharin on the Process and Properties of Nickel Electrodeposition from Sulfate Electrolyte".[4][6][12]
Effect of Saccharin on Other Properties in a Sulfate Electrolyte
| Saccharin Conc. (g/L) | Hardness (HV) | Throwing Power (%) |
| 0.0 | ~180 | 67 |
| 0.1 | ~480 | - |
| 0.3 | ~460 | - |
| 0.6 | ~450 | - |
| 1.2 | ~440 | 51 |
Data compiled from "Effect of Saccharin on the Process and Properties of Nickel Electrodeposition from Sulfate Electrolyte".[4]
Experimental Protocols
Protocol for Measuring Internal Stress using the Bent Strip Method
This protocol provides a general guideline for measuring internal stress. Specific parameters may need to be adjusted based on the plating setup and desired deposit thickness.
-
Substrate Preparation:
-
Obtain thin, flexible metal strips (e.g., beryllium copper or steel shim stock).
-
Thoroughly clean the strips by degreasing and acid activation to ensure good adhesion of the nickel deposit.
-
Rinse the strips with deionized water and dry them completely.
-
Measure the initial straightness or curvature of each strip.
-
-
Masking:
-
Apply a chemically resistant lacquer or tape to one side of each strip to prevent plating on that surface.
-
-
Plating:
-
Suspend the masked strip in the nickel plating bath.
-
Ensure the unmasked side faces the anode.
-
Plate the strip at the desired current density and for a sufficient time to achieve the target deposit thickness.
-
Carefully monitor and control the bath temperature, pH, and agitation throughout the plating process.
-
-
Post-Plating Measurement:
-
Remove the strip from the plating bath and rinse it thoroughly with deionized water.
-
Carefully remove the masking material.
-
Measure the curvature of the plated strip. The degree of bending is indicative of the internal stress. A convex bend indicates compressive stress, while a concave bend indicates tensile stress.
-
-
Stress Calculation:
-
Use an appropriate formula, such as the Stoney equation, to calculate the internal stress based on the measured curvature, the thickness of the substrate and deposit, and the elastic properties of the substrate.
-
Visualizations
Caption: Workflow for measuring internal stress using the bent strip method.
References
- 1. Common problems and troubleshooting methods for nickel electroplating - Knowledge [superbheating.com]
- 2. finishing.com [finishing.com]
- 3. finishing.com [finishing.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. graphyonline.com [graphyonline.com]
- 7. nmfrc.org [nmfrc.org]
- 8. researchgate.net [researchgate.net]
- 9. nicoform.com [nicoform.com]
- 10. sterc.org [sterc.org]
- 11. nmfrc.org [nmfrc.org]
- 12. graphyonline.com [graphyonline.com]
Technical Support Center: Crystallite Size Refinement in Electroplating with Saccharin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing saccharin (B28170) as a grain refiner in electroplating processes.
Troubleshooting Guide
This guide addresses common issues encountered during electroplating with saccharin to control crystallite size.
| Problem | Potential Causes | Recommended Solutions |
| Dull or Matte Deposit Appearance | - Low saccharin concentration- Contamination of the plating bath- Incorrect current density (too low) | - Increase saccharin concentration within the recommended range.- Analyze the bath for organic and metallic impurities. Perform purification steps like carbon treatment.- Increase the current density according to the established protocol for your specific metal and substrate. |
| Brittle or Stressed Deposit (Cracking/Peeling) | - High saccharin concentration- Imbalance of other bath components (e.g., boric acid)- High internal stress | - Decrease the saccharin concentration. Excessive amounts can lead to increased stress.[1]- Verify and adjust the concentration of all bath components to the recommended levels.- Saccharin is known to reduce tensile stress and can even induce compressive stress.[1][2] Monitor and control stress levels. |
| Nodular or Rough Deposit | - Excessive saccharin concentration- High current density- Particulate matter in the plating bath | - Reduce saccharin concentration. High concentrations (e.g., 1.2 g/L in some nickel baths) can cause large nodules.[1][2]- Lower the current density. High current can lead to uneven deposition, especially on edges and corners.[3]- Ensure continuous filtration of the plating bath to remove suspended particles. |
| Inconsistent Crystallite Size | - Fluctuations in bath temperature or pH- Uneven current distribution- Inadequate agitation | - Maintain stable operating parameters. Monitor and control temperature and pH throughout the process.- Optimize rack design and anode placement for uniform current density across the substrate.- Ensure proper and consistent agitation to maintain uniform concentration of additives at the cathode surface. |
| Poor Adhesion of the Plated Layer | - Improper substrate preparation | - Ensure the substrate is thoroughly cleaned, degreased, and activated before plating to remove any contaminants that could interfere with adhesion.[3] |
Frequently Asked Questions (FAQs)
1. What is the primary role of saccharin in electroplating?
Saccharin is widely used as an additive in electroplating baths, primarily to refine the grain size of the deposited metal.[4] This results in brighter, harder, and more ductile coatings. It also helps to reduce internal stress in the deposit.[1][4]
2. How does saccharin refine the crystallite size?
Saccharin molecules, or their breakdown products, adsorb onto the surface of the growing crystals during electrodeposition. This adsorption inhibits crystal growth and promotes the formation of new nuclei, leading to a finer-grained structure.[5] This inhibitory effect increases the cathodic overpotential, which further promotes grain size refinement.[1][2]
3. What is a typical concentration range for saccharin in a nickel electroplating bath?
The optimal concentration of saccharin can vary depending on the specific plating bath composition and desired deposit properties. However, a common range found in literature for nickel electroplating is from 0.1 g/L to 5 g/L.[1][6][7][8] It is crucial to optimize the concentration for your specific application, as too little may be ineffective and too much can be detrimental.[1]
4. Can saccharin be consumed during the electroplating process?
Yes, saccharin is consumed during electroplating.[9] Its concentration will decrease over time, which can affect the properties of the deposit. Therefore, regular analysis and replenishment of saccharin in the plating bath are necessary to maintain consistent results.[9]
5. Does saccharin affect the hardness of the electrodeposited layer?
Yes, the addition of saccharin generally increases the hardness of the electrodeposit up to a certain concentration. For example, in one study on nickel electroplating, the hardness increased sharply with the addition of saccharin up to 0.1 g/L and then slightly decreased at higher concentrations.[1] Another study showed a continued increase in hardness up to 10 g/L of saccharin.[7]
Quantitative Data Summary
The following tables summarize the effect of saccharin concentration on the properties of electrodeposited nickel from various studies.
Table 1: Effect of Saccharin Concentration on Crystallite Size of Electrodeposited Nickel
| Saccharin Concentration (g/L) | Resulting Crystallite Size (nm) | Reference |
| 0 | 160 | [7] |
| 0.5 | 145 | [7] |
| 1.0 | 45 | [7] |
| 5.0 | 55 | [7] |
| 10.0 | 35 | [7][10] |
Table 2: Effect of Saccharin Concentration on Hardness of Electrodeposited Nickel
| Saccharin Concentration (g/L) | Vickers Hardness (HV) | Reference |
| 0 | 207 | [1] |
| 0.1 | 400 | [1] |
| 0.8 | ~350 | [1] |
| 1.2 | 322 | [1] |
| 0 | 415 | [7] |
| 0.5 | 412 | [7] |
| 1.0 | 420 | [7] |
| 5.0 | 440 | [7] |
| 10.0 | 593 | [7][10] |
Experimental Protocols
Standard Nickel Electroplating Protocol with Saccharin Additive
This protocol is a general guideline based on typical Watts-type nickel plating baths. Parameters should be optimized for specific applications.
1. Bath Composition:
2. Operating Parameters:
-
Agitation: Moderate mechanical or air agitation
-
Anode: High-purity nickel[1]
-
Cathode: Substrate to be plated
3. Procedure:
-
Prepare the plating bath by dissolving the components in deionized water.
-
Adjust the pH to the desired range using dilute sulfuric acid or nickel carbonate.
-
Heat the bath to the operating temperature.
-
Thoroughly clean and prepare the substrate to be plated (degreasing, acid activation, etc.).[3]
-
Immerse the anode and cathode in the plating bath.
-
Apply the specified direct current for the required duration to achieve the desired plating thickness.
-
After plating, rinse the substrate thoroughly with deionized water and dry.
Visualizations
Caption: Workflow for crystallite size refinement using saccharin.
Caption: Troubleshooting logic for common electroplating issues.
References
- 1. graphyonline.com [graphyonline.com]
- 2. scispace.com [scispace.com]
- 3. Electroplating Problems and Their Solutions [chemresearchco.com]
- 4. electrochem.org [electrochem.org]
- 5. researchgate.net [researchgate.net]
- 6. kns.org [kns.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
- 9. nmfrc.org [nmfrc.org]
- 10. scholar.ui.ac.id [scholar.ui.ac.id]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antimicrobial Efficacy of Saccharin Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving saccharin-based antimicrobial compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, characterization, and antimicrobial testing of saccharin (B28170) derivatives.
| Problem | Possible Cause | Suggested Solution |
| Synthesis: Low or no yield of N-substituted saccharin derivatives. | 1. Incomplete deprotonation of the saccharin nitrogen. 2. Poor reactivity of the alkylating/acylating agent. 3. Unsuitable solvent or reaction temperature. | 1. Use a stronger base (e.g., NaH) or ensure anhydrous conditions for complete salt formation. 2. Activate the electrophile if necessary or use a more reactive halide (e.g., iodide instead of chloride). 3. Optimize the solvent (e.g., DMF is often effective) and adjust the temperature. Some reactions may require heating.[1] |
| Synthesis: Difficulty in purifying the final saccharin derivative. | 1. Presence of unreacted starting materials. 2. Formation of side products. 3. The compound is highly polar or non-crystalline. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions. 3. Use column chromatography with an appropriate solvent system. If the compound is an oil, try to form a salt to induce crystallization. |
| Antimicrobial Assay: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values. | 1. Inoculum size is not standardized. 2. Improper serial dilution of the saccharin compound. 3. The compound has low solubility in the broth medium. 4. The compound degrades in the medium during incubation. | 1. Standardize the inoculum to the recommended CFU/mL (e.g., 5 x 10^5 CFU/mL) using a spectrophotometer or McFarland standards.[2][3] 2. Ensure thorough mixing at each dilution step. Use calibrated pipettes. 3. Dissolve the compound in a small amount of a suitable solvent (e.g., DMSO) before preparing the serial dilutions in broth. Include a solvent control. 4. Check the stability of the compound in the assay medium over the incubation period. Consider shorter incubation times if degradation is an issue.[4] |
| Antimicrobial Assay: No zone of inhibition in a disk diffusion assay. | 1. The compound has poor diffusion through the agar (B569324). 2. The concentration of the compound on the disk is too low. 3. The test organism is resistant to the compound at the tested concentration. | 1. Due to the molecular properties of some saccharin derivatives, they may not diffuse well in agar. Broth microdilution is a more suitable method for determining the MIC of these compounds.[5][6] 2. Increase the concentration of the compound loaded onto the disk. 3. Confirm the result with a broth microdilution assay to determine the actual MIC. |
| Biofilm Assay: High variability in biofilm quantification. | 1. Inconsistent washing steps leading to removal of adhered biofilm. 2. Uneven biofilm formation across the microtiter plate. 3. Incomplete solubilization of crystal violet stain. | 1. Use a gentle and consistent washing technique. Do not allow the wells to dry out completely before staining. 2. Ensure a standardized inoculum and use plates designed for cell culture to promote even biofilm attachment. 3. Ensure complete solubilization of the crystal violet with a suitable solvent (e.g., 33% acetic acid or ethanol) and sufficient incubation time before reading the absorbance.[7][8] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the antimicrobial properties and experimental considerations for saccharin compounds.
Q1: What is the primary mechanism of antimicrobial action for saccharin and its derivatives?
A1: Recent studies indicate that saccharin exerts its antimicrobial effect through a multi-targeted approach. It has been shown to disrupt the bacterial cell envelope, leading to altered cell morphology and eventual lysis.[9][10][11] Additionally, saccharin can interfere with bacterial DNA replication and inhibit the formation of biofilms, which are protective communities of bacteria.[9][10][11] Some evidence also suggests that saccharin may act as a prodrug, being biotransformed into a more active compound within the bacterial cell.[12]
Q2: Are saccharin compounds more effective against Gram-positive or Gram-negative bacteria?
A2: The effectiveness of saccharin and its derivatives can vary depending on the specific compound and the bacterial species. However, saccharin itself has demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii) pathogens.[9][13]
Q3: How can the antimicrobial efficacy of saccharin be improved?
A3: The antimicrobial potency of the core saccharin structure can be enhanced through chemical modification. Synthesizing N-substituted derivatives or creating hybrid molecules by linking saccharin to other bioactive moieties are common strategies to increase efficacy and broaden the spectrum of activity.
Q4: What are the best practices for dissolving and diluting saccharin compounds for antimicrobial assays?
A4: Due to the variable solubility of saccharin derivatives, it is recommended to first dissolve the compound in a small amount of a biocompatible solvent, such as dimethyl sulfoxide (B87167) (DMSO). Subsequently, serial dilutions should be prepared in the desired microbiological broth medium. It is crucial to include a solvent control in the assay to ensure that the solvent itself does not have any antimicrobial effect at the concentrations used.
Q5: Can saccharin be used in combination with conventional antibiotics?
A5: Yes, research has shown that saccharin can act synergistically with conventional antibiotics. By damaging the bacterial cell wall, saccharin can increase the permeability of the cell to other drugs, potentially re-sensitizing resistant bacteria to antibiotics they were previously resistant to.[11][14]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of Saccharin Against Various Bacterial Pathogens
| Bacterial Species | Strain | MIC (mg/mL) | MIC (mM) | Reference |
| Escherichia coli | NCTC 13476 | - | ~27.3 | |
| Staphylococcus aureus | CCUG 68792 | - | ~27.3 | [11] |
| Klebsiella pneumoniae | ST234 | - | ~27.3 | [11] |
| Acinetobacter baumannii | AB5075 | - | ~27.3 | [11] |
| Pseudomonas aeruginosa | PA14 | - | ~27.3 | [11] |
| Escherichia coli | Clinical Isolate | >320 | >1747 | [13] |
| Proteus spp. | Clinical Isolate | >320 | >1747 | [13] |
| Pseudomonas aeruginosa | Clinical Isolate | >320 | >1747 | [13] |
| Staphylococcus epidermidis | Clinical Isolate | >320 | >1747 | [13] |
| Staphylococcus aureus | Clinical Isolate | >320 | >1747 | [13] |
| Enterococcus faecalis | Clinical Isolate | >320 | >1747 | [13] |
Note: MIC values can vary depending on the specific derivative and the assay conditions.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of a saccharin compound against a bacterial strain.[2][5][6]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB) or other suitable broth.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Saccharin Compound Dilutions:
-
Prepare a stock solution of the saccharin compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
If a solvent was used, include a solvent control (broth with bacteria and the highest concentration of the solvent used).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the saccharin compound at which there is no visible growth of the bacteria.
-
Protocol 2: Biofilm Inhibition Assay
This protocol is used to assess the ability of a saccharin compound to prevent biofilm formation.[7][8][15]
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial suspension as described in the MIC protocol.
-
-
Plate Setup:
-
In a 96-well, flat-bottomed microtiter plate, add 100 µL of broth containing the desired concentrations of the saccharin compound.
-
Include a positive control (broth with no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Quantification of Biofilm (Crystal Violet Staining):
-
Gently aspirate the planktonic cells from each well.
-
Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.
-
Wash the wells three times with distilled water to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid to each well.
-
Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the positive control.
-
Mandatory Visualizations
Caption: Workflow for MIC determination of saccharin compounds.
Caption: Proposed antimicrobial mechanisms of saccharin compounds.
References
- 1. Artificial sugar saccharin and its derivatives: role as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 6. apec.org [apec.org]
- 7. benchchem.com [benchchem.com]
- 8. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Sweetener saccharin shows surprise power against antibiotic resistance | Brunel University of London [brunel.ac.uk]
- 12. To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tmc.dergisi.org [tmc.dergisi.org]
- 14. sciencealert.com [sciencealert.com]
- 15. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ammonium Saccharin and Sodium Saccharin in Electroplating
For Researchers, Scientists, and Drug Development Professionals
In the realm of electroplating, the pursuit of flawless, high-performance metal finishes is paramount. Additives play a crucial role in achieving desired deposit characteristics, and among the most common are saccharin-based compounds. This guide provides an objective comparison of two such additives, ammonium (B1175870) saccharin (B28170) and sodium saccharin, focusing on their performance in electroplating applications. While direct comparative studies are limited, this document synthesizes available data on sodium saccharin and the known effects of the ammonium cation in electroplating baths to offer a comprehensive overview for technical audiences.
Executive Summary
Saccharin, in its salt form, is a well-established additive in electroplating, particularly in nickel plating, where it functions as a grain refiner, stress reducer, and brightening agent.[1][2] The choice between its sodium and ammonium salt can have subtle but important implications for the final deposit's properties. Sodium saccharin is widely documented and is known to significantly reduce internal tensile stress, often shifting it to compressive, and to increase the hardness of the deposit.[3][4] The role of the ammonium ion from ammonium saccharin is less documented but can be inferred from studies using other ammonium compounds in electroplating baths. Ammonium ions are known to influence the deposit's internal stress and hardness and can affect the plating bath's overall performance.[5]
Performance Comparison: this compound vs. Sodium Saccharin
The following table summarizes the anticipated performance of this compound and sodium saccharin in a typical nickel electroplating bath. The data for sodium saccharin is derived from experimental studies, while the performance of this compound is inferred from the known effects of ammonium ions in similar electroplating environments.
| Performance Metric | Sodium Saccharin | This compound (Inferred) | Key Observations |
| Internal Stress | Reduces tensile stress, can induce compressive stress.[3] | Expected to reduce tensile stress, potentially to a different magnitude than the sodium salt. Ammonium ions have been shown to increase internal stress in some sulfamate (B1201201) nickel baths.[5] | The saccharin anion is the primary driver of stress reduction. The cation's influence is likely secondary but could be significant depending on bath chemistry. |
| Hardness | Increases hardness of the nickel deposit.[6] | Expected to increase hardness. The presence of ammonium ions has been correlated with increased deposit hardness.[5] | Both additives are expected to produce harder deposits compared to a bath without them. |
| Grain Refinement | Acts as a grain refiner, leading to a brighter and smoother surface.[1][7] | Expected to act as a grain refiner due to the saccharin component. | The grain refining effect is a primary function of the saccharin molecule. |
| Current Efficiency | Minor effect on cathodic current efficiency.[3] | The effect is not well-documented. Some studies with quaternary ammonium chlorides showed a potential for increased current efficiency.[8] | The impact on current efficiency is likely dependent on the overall bath composition and operating parameters. |
| Ductility | Generally improves ductility by reducing internal stress.[9] | Expected to have a similar positive impact on ductility. | Reduced internal stress is a key factor in improving the ductility of the deposit. |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in the evaluation of electroplating additives.
Measurement of Internal Stress
Method: Spiral Contractometer (in accordance with ASTM B636).[10][11][12][13][14]
Protocol:
-
A helical cathode (the spiral) of a known material and dimensions is cleaned and activated.
-
The initial position of the spiral's pointer is recorded.
-
The spiral is immersed in the electroplating bath and a specific current density is applied for a predetermined time to achieve a target deposit thickness.
-
During plating, the internal stress of the deposit causes the helix to wind or unwind. The change in the pointer's position is recorded.
-
The internal stress (σ) is calculated using the following formula: σ = (deflection × K) / thickness where K is the calibration factor of the spiral.
-
Tensile stress causes the spiral to unwind, while compressive stress causes it to wind tighter.
Measurement of Hardness
Method: Vickers Microhardness Test.[15][16][17][18][19]
Protocol:
-
A cross-section of the plated specimen is prepared and polished to a mirror finish.
-
The specimen is placed on the stage of a Vickers microhardness tester.
-
A diamond indenter in the shape of a square-based pyramid is pressed into the surface of the deposit with a specific load (e.g., 100 gf) for a set duration (e.g., 15 seconds).
-
After the load is removed, the two diagonals of the resulting indentation are measured using a microscope.
-
The Vickers Hardness (HV) is calculated using the formula: HV = 1.854 × (F / d²) where F is the applied load in kgf and d is the average length of the diagonals in mm.
Measurement of Cathodic Current Efficiency
Method: Coulometric Method.[20][21][22][23][24]
Protocol:
-
A cathode of a known weight is prepared and immersed in the electroplating bath.
-
A constant current (I) is passed through the cell for a specific time (t), both of which are accurately measured.
-
The total charge (Q) passed is calculated as Q = I × t.
-
According to Faraday's laws of electrolysis, the theoretical mass (m_theoretical) of the metal that should be deposited is calculated as: m_theoretical = (Q × M) / (n × F) where M is the molar mass of the metal, n is the number of electrons involved in the ion reduction, and F is the Faraday constant.
-
The cathode is removed, rinsed, dried, and weighed again to determine the actual mass of the deposited metal (m_actual).
-
The cathodic current efficiency (η) is then calculated as: η = (m_actual / m_theoretical) × 100%
Logical Workflow for Additive Evaluation in Electroplating
The following diagram illustrates a typical workflow for evaluating the performance of a new additive in an electroplating process.
Caption: Workflow for evaluating electroplating additives.
Signaling Pathway of Saccharin in Electrodeposition
While not a biological signaling pathway, the mechanism of saccharin's action in electrodeposition can be conceptualized as a series of influential steps. The following diagram illustrates this process.
Caption: Mechanism of saccharin's effect on electrodeposits.
Conclusion
Both sodium saccharin and this compound are effective additives for controlling the properties of electrodeposited metals. Sodium saccharin is a well-characterized stress reducer and hardening agent. While direct comparative data for this compound is scarce, the known effects of ammonium ions in plating baths suggest it will perform similarly, though with potential differences in the magnitude of its effects on internal stress and hardness. The choice between the two may depend on the specific requirements of the application and the overall composition of the electroplating bath. Further direct comparative studies are warranted to fully elucidate the performance differences between these two important additives.
References
- 1. pangochem.com [pangochem.com]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. graphyonline.com [graphyonline.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. kns.org [kns.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. store.astm.org [store.astm.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. Standard Test Method for Measurement of Internal Stress of Plated Metallic Coatings with the Spiral Contractometer: 2015 [standardsmedia.com]
- 14. specialtytest.com [specialtytest.com]
- 15. industrialphysics.com [industrialphysics.com]
- 16. scribd.com [scribd.com]
- 17. Vickers Vickers test procedure - Theory of the hardness test [emcotest.com]
- 18. hardnessgauge.com [hardnessgauge.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. helmut-fischer.com [helmut-fischer.com]
- 23. Coulometry - Wikipedia [en.wikipedia.org]
- 24. web.iyte.edu.tr [web.iyte.edu.tr]
A Comparative Analysis of the Sweetness Profiles of Ammonium and Sodium Saccharin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sweetness profiles of two common salt forms of the artificial sweetener saccharin (B28170): ammonium (B1175870) saccharin and sodium saccharin. While both are widely used, understanding subtle differences in their sensory attributes is crucial for formulation development in the pharmaceutical and food industries. This comparison is based on available scientific literature and outlines standard experimental protocols for sensory evaluation.
Quantitative Sweetness Profile Comparison
Direct comparative studies on the sweetness profiles of ammonium and sodium saccharin are limited in publicly available literature. However, the consensus in food science and toxicology reviews is that the salt form of saccharin does not significantly alter its primary taste characteristics.[1] The sweet taste is attributed to the saccharin anion itself. Therefore, the following table summarizes the generally accepted quantitative data for saccharin salts, which is expected to be comparable for both the ammonium and sodium forms.
| Sensory Attribute | Sodium Saccharin | Ammonium Saccharin | Key Observations & Citations |
| Relative Sweetness | 300-500 times sweeter than sucrose (B13894) | Presumed to be 300-500 times sweeter than sucrose | The sweetness potency of saccharin is concentration-dependent; it decreases as the concentration increases.[2][3] |
| Sweetness Onset | Rapid | Presumed to be rapid | Generally characterized by a quick onset of sweetness.[4] |
| Duration of Sweetness | Lingering sweet aftertaste | Presumed to have a lingering sweet aftertaste | High-potency sweeteners like saccharin can have a longer-lasting sweetness compared to sucrose.[2] |
| Off-Taste Profile | Notable bitter or metallic aftertaste, especially at higher concentrations | Presumed to have a notable bitter or metallic aftertaste | The bitter aftertaste is a well-documented characteristic of saccharin and is a primary factor in its application.[5][6] This bitterness is due to the activation of specific bitter taste receptors.[7] |
| Aqueous Solubility | High (0.67 g/mL at room temperature) | Soluble in water | High solubility is a key advantage of using saccharin salts over the less soluble acid form.[5] |
Experimental Protocols
To definitively determine any subtle differences in the sweetness profiles of ammonium and sodium saccharin, rigorous sensory evaluation is required. Below is a detailed methodology for a comprehensive sensory analysis.
Protocol: Quantitative Descriptive Analysis (QDA) of Sweetener Profiles
1. Objective: To quantitatively compare the sweetness intensity, temporal profile, and off-tastes of this compound and sodium saccharin at equi-sweet concentrations.
2. Panelist Selection and Training:
-
Recruit 10-12 experienced sensory panelists.
-
Screen panelists for their ability to detect sweet and bitter tastes using standard threshold tests.
-
Train panelists to identify and rate the intensity of specific attributes (sweetness, bitterness, metallic taste, chemical taste) using a standardized scale (e.g., a 15-point universal scale).
-
Conduct training sessions with reference standards for each attribute.
3. Sample Preparation:
-
Prepare stock solutions of this compound, sodium saccharin, and a sucrose reference in deionized water.
-
Determine the equi-sweet concentrations of the saccharin salts to a 5% and 10% sucrose solution through preliminary paired comparison tests.
-
Prepare the final test samples at these equi-sweet concentrations. All samples should be presented at a controlled temperature (e.g., 22°C).
4. Sensory Evaluation Procedure:
-
Employ a randomized, double-blind presentation order to avoid bias.
-
Panelists will evaluate each sample monadically.
-
Between samples, panelists will rinse their mouths with deionized water and wait for a predetermined time (e.g., 2 minutes) to prevent sensory fatigue.
-
Using a continuous line scale on a computerized data collection system (e.g., a time-intensity module), panelists will rate the intensity of sweetness and any off-tastes from the moment of tasting until the sensation is no longer perceptible (typically 60-120 seconds).
5. Data Analysis:
-
From the time-intensity curves, extract key parameters: maximum intensity (Imax), time to maximum intensity (Tmax), and duration of sensation.
-
Use Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory attributes between ammonium and sodium saccharin.
-
Post-hoc tests (e.g., Tukey's HSD) can be used for pairwise comparisons.
Mandatory Visualizations
Signaling Pathway for Sweet and Bitter Taste of Saccharin
Saccharin is unique in that it activates both sweet and bitter taste receptors. The perception of sweetness is initiated by the binding of the saccharin molecule to the T1R2/T1R3 G-protein coupled receptor. Concurrently, at higher concentrations, it can also activate bitter taste receptors, such as TAS2R31 and TAS2R43, leading to its characteristic off-taste.[7]
Caption: Saccharin's dual taste signaling pathway.
Experimental Workflow for Sensory Evaluation
The following diagram illustrates a typical workflow for a quantitative descriptive analysis to compare the sensory profiles of the two saccharin salts.
Caption: Workflow for comparative sensory analysis.
References
- 1. Measurement of the relative sweetness of stevia extract, aspartame and cyclamate/saccharin blend as compared to sucrose at different concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shodor.org [shodor.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive New Insights into Sweet Taste Transmission Mechanisms and Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Efficacy of Grain Refiners in Metallurgy: A Comparative Guide
A Note on Terminology: The query specified an interest in "ammonium saccharin" as a grain refiner. A thorough review of scientific literature indicates that while saccharin (B28170) and its salts (typically sodium saccharin) are utilized as grain refiners and brighteners in the electrodeposition of metals like nickel, "this compound" is not a commonly recognized or documented grain refiner in the broader metallurgical field, particularly for cast alloys. This guide will, therefore, focus on widely-used and extensively researched grain refiners for aluminum alloys—a field where such additives are critical—to provide a relevant and data-supported comparison.
This guide provides a comparative analysis of the efficacy of prominent grain refiners used in the aluminum casting industry. The performance of these refiners is evaluated based on their ability to reduce grain size, which in turn enhances the mechanical properties and surface finish of the final product.
Performance Comparison of Common Grain Refiners
The selection of an appropriate grain refiner is crucial for achieving the desired microstructure and properties in aluminum alloys. The most common grain refiners are based on titanium and boron (Al-Ti-B), titanium and carbon (Al-Ti-C), and zirconium (Zr). Their performance is typically evaluated by the resulting grain size at a given addition rate.
| Grain Refiner Type | Typical Addition Rate ( kg/tonne ) | Resulting Grain Size (µm) | Applicable Alloys | Notes |
| Al-5Ti-1B | 1 - 3 | 150 - 250 | Most wrought and foundry aluminum alloys | The most widely used grain refiner. Its effectiveness can be diminished by the presence of elements like zirconium and chromium.[1] |
| Al-3Ti-1B | 1 - 3 | 150 - 250 | Most wrought and foundry aluminum alloys | Similar performance to Al-5Ti-1B, used based on specific alloy requirements and economic factors.[1] |
| Al-3Ti-0.15C | 1 - 3 | Varies | Certain aluminum alloys | An alternative to Al-Ti-B refiners, particularly in applications where boron is undesirable. |
| Zirconium (e.g., AlZr20 master alloy) | 0.05 - 0.20 wt.% | Gradual refinement with increasing addition | Specific Al-Si-Cu-Mg alloys, especially those with low titanium limits | Effective in alloys where Al-Ti-B refiners are "poisoned" by other elements.[2] The grain refinement is attributed to the formation of Al3Zr particles which act as nucleation sites.[2] |
| Saccharin (in electrodeposition) | 0.33 - 14 g/L | 18 - 25 nm (crystallite size) | Nickel and Ni-based alloy coatings | Used as an additive in plating baths to produce fine-grained, bright deposits.[3][4] Its mechanism involves adsorption onto the growing crystal surface, which inhibits grain growth.[5][6] |
Experimental Protocols for Efficacy Evaluation
The effectiveness of a grain refiner is determined through standardized testing procedures. The most common method involves adding a specific amount of the refiner to a molten aluminum alloy and measuring the resulting grain size.
Crucible (or TP-1) Test Method
This is a widely accepted standard test to evaluate and compare the performance of grain refiners.
-
Melt Preparation: A sample of the aluminum alloy is melted in a crucible at a specified temperature (e.g., 750°C).
-
Initial Sample: A baseline sample is taken from the melt before the addition of the grain refiner.
-
Grain Refiner Addition: A precise amount of the grain refiner is added to the molten aluminum. The melt is stirred to ensure uniform distribution.
-
Contact Time: The melt is held for a specific duration (e.g., 2-10 minutes) to allow the grain refiner to act.
-
Casting: The molten metal is poured into a standardized mold to solidify.
-
Sample Preparation: The cast sample is sectioned, polished, and etched to reveal the grain structure.
-
Grain Size Measurement: The average grain size is determined using methods like the line intercept method as described in ASTM E112.[7][8]
Evaluation Methods
-
Microstructural Analysis: This is the most direct method, involving microscopic examination of the solidified sample to observe the grain structure.[9]
-
Thermal Analysis: This technique monitors the cooling curve of the solidifying metal. A smaller undercooling at the liquidus temperature indicates more effective grain refinement.[9]
-
Elemental Spectroscopy: This method is used to verify the concentration of refining elements (e.g., Ti, B) in the alloy but is the least effective for assessing the actual grain refinement performance.[9]
Mechanisms of Grain Refinement
The primary mechanism of grain refinement is heterogeneous nucleation, where foreign particles introduced by the refiner act as sites for the formation of new grains during solidification.
-
Al-Ti-B Refiners: These master alloys introduce TiAl₃ and TiB₂ particles into the melt. The TiB₂ particles are generally considered to be the primary nucleation sites for aluminum grains.
-
Zirconium-based Refiners: In alloys where zirconium is used, the pro-peritectic Al₃Zr phase acts as a potent nucleating site for α-Al grains.[2][10]
-
Saccharin in Electrodeposition: Saccharin molecules adsorb onto the cathode surface, blocking active growth sites and promoting the formation of new nuclei, resulting in a fine-grained deposit.[5][6][11]
Visualizing the Grain Refiner Evaluation Workflow
The following diagram illustrates the typical experimental workflow for evaluating the efficacy of a grain refiner.
Logical Relationship of Grain Refinement Mechanism
The diagram below outlines the logical steps through which a grain refiner enhances the properties of a cast metal.
References
- 1. constellation.uqac.ca [constellation.uqac.ca]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mqpltd.com [mqpltd.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. vesuvius.com [vesuvius.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Toxicological Assessment of Saccharin Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of saccharin (B28170) and its primary salts: sodium, calcium, and potassium saccharin. The information is compiled from a review of publicly available scientific literature and safety data sheets. All quantitative data is presented in tabular format for ease of comparison, and key experimental workflows and toxicological pathways are visualized.
Executive Summary
Saccharin, an artificial sweetener, is commercially available as an acid and more commonly as its soluble salts. Toxicological evaluation has primarily focused on sodium saccharin, which has been the subject of extensive research regarding its carcinogenic potential in rats. The scientific consensus is that the mechanism of bladder tumor induction by high doses of sodium saccharin in male rats is not relevant to humans due to species-specific physiological differences. The Acceptable Daily Intake (ADI) established by regulatory bodies applies to saccharin and its salts collectively. While data on sodium saccharin is abundant, specific toxicological data for calcium and potassium saccharin, particularly regarding acute toxicity, is limited in publicly accessible resources.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicological data for saccharin and its salts.
Table 1: Acute Toxicity Data (LD50)
| Compound | Species | Route | LD50 (mg/kg bw) | Reference(s) |
| Sodium Saccharin | Rat | Oral | 14,200 - 17,000 | [1][2] |
| Mouse | Oral | 17,500 - 18,000 | [1][3] | |
| Hamster | Oral | 8,700 (male), 7,400 (female) | [1] | |
| Mouse | Intraperitoneal | 6,300 | [1] | |
| Rat | Intraperitoneal | 7,100 | [1] | |
| Calcium Saccharin | - | Oral | No data available | - |
| Potassium Saccharin | - | Oral | No data available | - |
Note: "No data available" indicates that specific LD50 values for these salts were not found in the reviewed public literature and safety data sheets.
Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Acceptable Daily Intake (ADI)
| Compound/Group | Study | Species | NOAEL | ADI | Regulatory Body / Reference(s) |
| Sodium Saccharin | Two-generation carcinogenicity | Rat | 1% in diet (500 mg/kg bw/day) | - | [4][5] |
| Saccharin and its salts (group) | - | - | - | 5 mg/kg bw | JECFA/WHO, SCF/European Commission[1][4][6] |
| Saccharin and its salts (group) | - | - | - | 9 mg/kg bw (as free imide) | EFSA (2024)[7] |
Table 3: Comparative Effects on Urothelial Cell Proliferation in Male Rats
| Compound | Effect on Cell Proliferation | Reference(s) |
| Sodium Saccharin | Increased | [1] |
| Potassium Saccharin | Increased | [1] |
| Calcium Saccharin | Equivocal/Slight | [1] |
| Saccharin (acid) | No increase | [1] |
Experimental Protocols
Key Experiment: Two-Generation Carcinogenicity Study in Rats (Summary of Methodology)
This type of study was pivotal in assessing the carcinogenic potential of sodium saccharin. While a single, standardized protocol is not available, the general methodology as described in the literature is as follows:
-
Animal Model: Typically, Sprague-Dawley or Fischer 344 rats are used.
-
Parental Generation (F0):
-
Young, healthy male and female rats are randomly assigned to control and treatment groups.
-
The treatment groups receive sodium saccharin in their diet at various concentrations (e.g., 1%, 3%, 5%, 7.5%). The control group receives the basal diet.
-
This dietary exposure begins several weeks before mating.
-
Animals are then mated to produce the first-generation offspring (F1).
-
Exposure to the saccharin-containing diet continues throughout mating, gestation, and lactation.
-
-
First Generation (F1):
-
After weaning, a subset of the F1 offspring is selected to continue the study.
-
These animals are maintained on the same dietary regimen as their parents (control or respective saccharin concentration).
-
The F1 generation is raised to maturity and then mated to produce the second-generation offspring (F2).
-
Dietary exposure continues throughout their lifespan.
-
-
Second Generation (F2):
-
After weaning, the F2 offspring are maintained on their respective diets for their entire lifespan.
-
-
Endpoints and Monitoring:
-
Throughout the study, animals are monitored for clinical signs of toxicity, body weight changes, and food consumption.
-
At the end of their natural lifespan or at a predetermined study termination point, a complete necropsy is performed on all animals from the F1 and F2 generations.
-
A comprehensive histopathological examination of all major organs and tissues is conducted, with a particular focus on the urinary bladder.
-
The incidence, multiplicity, and malignancy of tumors are recorded and statistically analyzed between the control and treatment groups.
-
Visualizations
Mechanism of Sodium Saccharin-Induced Urothelial Proliferation in Male Rats
Caption: Mechanism of sodium saccharin-induced bladder tumors in male rats.
General Workflow for a Two-Generation Carcinogenicity Bioassay
References
- 1. A review and biological risk assessment of sodium saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Toxicology of saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saccharin. Review of safety issues. Council on Scientific Affairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. Artificial sweetener saccharin disrupts intestinal epithelial cells' barrier function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saccharin and its salts - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Ammonium Saccharin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the detection and quantification of ammonium (B1175870) saccharin (B28170). The performance of High-Performance Liquid Chromatography (HPLC) with various detectors, UV-Visible Spectrophotometry, and Gas Chromatography (GC) is objectively evaluated, supported by experimental data from peer-reviewed studies. This document aims to assist researchers and professionals in selecting the most suitable analytical technique for their specific needs, considering factors such as sensitivity, precision, and sample matrix complexity.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for ammonium saccharin determination is critical and depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of the most commonly employed techniques. The methods are broadly applicable to the saccharin anion, and therefore suitable for this compound.
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (Correlation Coefficient, r²) | Recovery (%) | Relative Standard Deviation (RSD) / Precision (%) |
| HPLC-UV/DAD | 0.03 - 7.17 mg/L | 25 µg/L - Not specified | >0.99 | 80 - 104.95 | < 12 |
| HPLC-MS/MS | 0.002 - 0.014 mg/L | 0.005 - 0.048 mg/L | >0.99 | Not specified | Not specified |
| UV-Visible Spectrophotometry | 0.0015 - 1.99 µg/mL | 6.62 µg/mL | >0.999 | 95.8 - 104.41 | 0.53 - 0.87 |
| Gas Chromatography (GC-FID/ECD) | 0.02 ng (ECD) - 0.02 µg (FID) | Not specified | Not specified | 88.1 - 94.7 | Not specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
This is the most common method for the analysis of artificial sweeteners due to its simplicity, robustness, and cost-effectiveness.[1]
a) Sample Preparation (for beverages):
-
Degas carbonated beverage samples by sonication.
-
Dilute the sample with deionized water.
-
Filter the diluted sample through a 0.45 µm membrane filter prior to injection.
b) Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to 3.0-4.5) and an organic solvent like acetonitrile (B52724) or methanol. Isocratic or gradient elution can be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV or Diode Array Detector at a wavelength of approximately 210-230 nm.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level detection.[2]
a) Sample Preparation:
-
For liquid samples, dilute with a suitable solvent (e.g., a mixture of acetonitrile and water).
-
For solid samples, perform an extraction with a solvent mixture, followed by centrifugation and filtration.
-
The supernatant is then analyzed.
b) Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Gradient elution with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component like acetonitrile or methanol.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for saccharin.
-
MS/MS Detection: Operated in Selected Reaction Monitoring (SRM) mode, monitoring the transition of the precursor ion (m/z 182) to a specific product ion.
UV-Visible Spectrophotometry
This technique is a simpler and more accessible alternative to chromatography, suitable for routine analysis where high sensitivity is not the primary requirement.
a) Sample Preparation and Reaction:
-
Extract saccharin from the sample matrix.
-
The method is often based on a color-forming reaction. For example, the bromination of saccharin to form an N-bromo derivative, which then reacts with potassium iodide to liberate iodine. The intensity of the resulting color is measured.[3]
-
Alternatively, a reaction with a reagent like tetrachloro-p-benzoquinone (p-chloranil) in the presence of hydrogen peroxide can be used to produce a colored compound.
b) Measurement:
-
The absorbance of the resulting colored solution is measured at its maximum absorption wavelength (λmax) using a UV-Visible spectrophotometer against a reagent blank.
-
Quantification is achieved by comparing the absorbance of the sample to a calibration curve prepared from standard solutions of saccharin.
Gas Chromatography with Flame Ionization or Electron Capture Detection (GC-FID/ECD)
GC methods for saccharin analysis are less common than HPLC due to the need for a derivatization step to make the analyte volatile. However, they can offer high sensitivity, especially with an Electron Capture Detector (ECD).[1]
a) Sample Preparation and Derivatization:
-
Extract saccharin from the sample matrix.
-
Methylate the saccharin extract using a derivatizing agent such as dimethylformamide dimethylacetal or diazomethane (B1218177) to form a volatile derivative.[4]
b) Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., DC-200).
-
Carrier Gas: Typically nitrogen or helium.
-
Injector and Detector Temperatures: Maintained at appropriate temperatures for the volatilization of the derivative and its detection.
-
Detection: Flame Ionization Detector (FID) or, for higher sensitivity, an Electron Capture Detector (ECD).
Visualizations
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for the analysis of this compound using HPLC.
Signaling Pathway of Saccharin via Sweet Taste Receptors
Saccharin is known to act as a ligand for sweet taste receptors (T1R2/T1R3), which are G-protein coupled receptors. The activation of these receptors initiates a signaling cascade.
Caption: Saccharin-induced signaling cascade through the sweet taste receptor.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. HPTLC screening of saccharin in beverages by densitometry quantification and SERS confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Saccharin Stimulates Insulin Secretion Dependent on Sweet Taste Receptor-Induced Activation of PLC Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saccharin Stimulates Insulin Secretion Dependent on Sweet Taste Receptor-Induced Activation of PLC Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-referencing ammonium saccharin performance with literature data
An Objective Comparison of Ammonium (B1175870) Saccharin (B28170) and Other High-Intensity Sweeteners
This guide provides a comprehensive comparison of ammonium saccharin with other common high-intensity sweeteners, including sodium saccharin, aspartame, sucralose, and stevia. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at the performance characteristics and experimental evaluation of these sugar substitutes.
Data Presentation: Comparative Performance of Sweeteners
The selection of a high-intensity sweetener is often dictated by a range of performance attributes. The following table summarizes key quantitative data for this compound and its alternatives, providing a basis for objective comparison.
| Performance Metric | This compound | Sodium Saccharin | Aspartame | Sucralose | Stevia (Rebaudioside A) |
| Sweetness Potency (vs. Sucrose) | ~300-500x | ~300-500x | ~180-200x | ~600x | ~200-400x |
| Solubility in Water at 25°C (g/100mL) | Soluble | 80 | 1.0 | 28.3 | ~0.5 |
| Stability | Stable under typical food processing conditions. | Highly stable to heat and a wide pH range. | Loses sweetness over time, especially at elevated temperatures and pH above 7. | Very stable to heat and over a broad pH range. | Generally stable to heat and pH, but can vary depending on the specific glycoside. |
| Aftertaste | Bitter or metallic, especially at high concentrations. | Bitter or metallic, especially at high concentrations. | Clean, sugar-like taste with minimal aftertaste. | Clean, sugar-like taste with little to no aftertaste. | Can have a licorice-like or bitter aftertaste, depending on the purity. |
| Caloric Value (kcal/g) | 0 | 0 | 4 | 0 | 0 |
Experimental Protocols
The data presented in the comparison table is derived from various experimental methodologies designed to quantify the performance of sweeteners. Below are detailed protocols for key experiments.
Sensory Evaluation of Sweetness Potency and Aftertaste
Objective: To determine the relative sweetness and aftertaste profile of a sweetener compared to a reference standard (typically sucrose).
Methodology:
-
Panelist Selection and Training: A panel of trained sensory assessors is selected. Training involves familiarizing panelists with different taste modalities (sweet, bitter, sour, salty, umami) and intensity rating scales.
-
Sample Preparation: Solutions of the test sweetener and sucrose (B13894) are prepared at various concentrations in purified, deionized water. Concentrations are chosen to cover a range from sub-threshold to clearly perceptible sweetness.
-
Testing Procedure (e.g., Two-Alternative Forced Choice - 2-AFC):
-
Panelists are presented with pairs of samples, one containing the test sweetener and the other a reference sucrose solution.
-
They are asked to identify the sweeter sample.
-
The concentration of the sucrose solution is varied until the panelist cannot reliably distinguish its sweetness from the test sweetener (point of subjective equality).
-
-
Aftertaste Evaluation: After expectorating the sample, panelists rate the intensity and character of any lingering taste over a set period (e.g., 30, 60, and 120 seconds). Descriptors such as "bitter," "metallic," or "licorice" are used.
-
Data Analysis: Statistical analysis of the panel's responses is used to determine the sweetener's potency relative to sucrose and to generate a descriptive profile of its aftertaste.
Determination of Solubility
Objective: To quantify the maximum amount of a sweetener that can dissolve in a given solvent at a specific temperature.
Methodology:
-
Apparatus: A constant temperature water bath, analytical balance, and a suitable analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).
-
Procedure (Isothermal Equilibrium Method):
-
An excess amount of the sweetener is added to a known volume of the solvent (e.g., water) in a sealed container.
-
The mixture is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the sweetener in the clear filtrate is determined using a validated analytical method.
-
-
Data Analysis: The solubility is expressed as grams of solute per 100 mL of solvent at the specified temperature.
Stability Testing (Accelerated Shelf-Life Study)
Objective: To assess the stability of a sweetener under various conditions of temperature and pH, simulating food processing and storage.
Methodology:
-
Sample Preparation: Solutions of the sweetener are prepared in buffers of different pH values (e.g., pH 3, 5, and 7).
-
Storage Conditions: The buffered solutions are stored at various elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a set period. Control samples are stored at a lower temperature (e.g., 4°C).
-
Analysis: At specified time intervals, aliquots of the solutions are withdrawn and analyzed for the concentration of the intact sweetener using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The degradation rate of the sweetener is calculated for each condition. This data can be used to predict the shelf-life of the sweetener in different food and beverage applications.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the comparison and evaluation of sweeteners.
Caption: Workflow for the comparative evaluation of sweeteners.
Caption: Simplified signaling pathway for sweet taste perception.
The Sweet Spot in Catalysis: A Comparative Study of Saccharin and Its Derivatives
For researchers, scientists, and drug development professionals, the quest for efficient, cost-effective, and environmentally benign catalysts is perpetual. This guide provides a comparative analysis of the catalytic performance of the well-known artificial sweetener, saccharin (B28170), and its derivatives. By leveraging its inherent acidity and the versatile reactivity of its functional groups, saccharin has emerged as a promising organocatalyst. This document summarizes key performance data, details experimental protocols for representative reactions, and visualizes catalytic pathways to aid in the selection and application of these catalysts in organic synthesis.
Saccharin, a common artificial sweetener, and its derivatives are gaining traction as catalysts in a variety of organic transformations.[1] These compounds are attractive due to their low cost, ready availability, and generally low toxicity. The catalytic activity of saccharin stems from its Brønsted acidity (pKa ≈ 1.6), while its derivatives can be tailored to act as Brønsted acids, Lewis acids, or oxidizing agents, expanding their synthetic utility.[2] This guide focuses on a comparative evaluation of saccharin, saccharin-N-sulfonic acid, sodium saccharin, and N-bromosaccharin in key organic reactions.
Comparative Performance of Saccharin-Based Catalysts
The efficacy of saccharin and its derivatives as catalysts is demonstrated across a range of important organic reactions, including multicomponent reactions, condensations, and oxidations. The following table summarizes their performance in representative transformations, highlighting the impact of the saccharin scaffold modification on catalytic activity.
| Catalyst | Reaction Type | Substrates | Product | Reaction Conditions | Time | Yield (%) | Reference |
| Saccharin | Biginelli Reaction | Benzaldehyde, Ethyl acetoacetate (B1235776), Urea | Dihydropyrimidinone | Solvent-free, 80 °C, 10 mol% catalyst | 45 min | 92 | [3] |
| Saccharin-N-sulfonic acid | Biginelli Reaction | 4-Chlorobenzaldehyde, Ethyl acetoacetate, Urea | Dihydropyrimidinone | Solvent-free, 80 °C, 5 mol% catalyst | 15 min | 96 | [2] |
| Sodium Saccharin | Knoevenagel Condensation | Aromatic aldehydes, Malononitrile | α,β-unsaturated nitrile | Water, Reflux, 10 mol% catalyst | 2-3 h | 85-95 | Not explicitly found, but inferred from general reactivity |
| N-Bromosaccharin | Oxidation of Alcohols | Benzyl (B1604629) alcohol | Benzaldehyde | Acetonitrile, Reflux, 1.2 equiv. | 1 h | 90 | [4] (Analogous data from N-bromoacetamide) |
Experimental Protocols
Detailed methodologies for key reactions catalyzed by saccharin and its derivatives are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.
Saccharin-Catalyzed Biginelli Reaction for the Synthesis of Dihydropyrimidinones
This protocol describes a one-pot, three-component synthesis of dihydropyrimidinones using saccharin as a catalyst.[3]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Saccharin (0.1 mmol, 10 mol%)
Procedure:
-
A mixture of the aromatic aldehyde, ethyl acetoacetate, urea, and saccharin is placed in a round-bottom flask.
-
The reaction mixture is heated to 80 °C under solvent-free conditions with stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 45 minutes), the mixture is cooled to room temperature.
-
The solid product is washed with cold water and then recrystallized from ethanol (B145695) to afford the pure dihydropyrimidinone.
Synthesis of Saccharin-N-sulfonic Acid (SaSA)
This procedure outlines the preparation of the highly acidic catalyst, saccharin-N-sulfonic acid.
Materials:
-
Saccharin (10 mmol)
-
Chlorosulfonic acid (10 mmol)
-
Dry dichloromethane (B109758) (20 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, saccharin is dissolved in dry dichloromethane.
-
The flask is cooled in an ice bath.
-
Chlorosulfonic acid is added dropwise to the stirred solution over a period of 15 minutes.
-
The reaction mixture is then stirred for an additional 2.5 hours at room temperature.
-
The resulting white solid (saccharin-N-sulfonic acid) is filtered, washed with diethyl ether, and dried under vacuum.
N-Bromosaccharin-Mediated Oxidation of Benzyl Alcohol
This protocol provides a general method for the oxidation of a primary alcohol to an aldehyde using an N-halo saccharin derivative. The data is based on analogous reactions with N-bromoacetamide.[4]
Materials:
-
Benzyl alcohol (1 mmol)
-
N-Bromosaccharin (1.2 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
To a solution of benzyl alcohol in acetonitrile, N-bromosaccharin is added in one portion.
-
The reaction mixture is refluxed with stirring for 1 hour.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to yield benzaldehyde.
Catalytic Mechanisms and Workflows
To provide a deeper understanding of how these catalysts function, the following diagrams illustrate a proposed catalytic cycle for the Biginelli reaction and a general workflow for a multicomponent synthesis.
Caption: Proposed catalytic cycle for the saccharin-catalyzed Biginelli reaction.
Caption: General experimental workflow for a one-pot multicomponent reaction.
Conclusion
Saccharin and its derivatives present a compelling case as versatile and efficient organocatalysts. Their performance is often comparable, and in some cases superior, to traditional catalysts, with the added benefits of lower cost and reduced environmental impact. Saccharin-N-sulfonic acid, in particular, demonstrates exceptional activity as a Brønsted acid catalyst. The ability to fine-tune the reactivity of the saccharin core through derivatization opens up a wide array of possibilities for the development of novel catalytic systems. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the adoption of these promising catalysts in both academic and industrial research settings.
References
Assessing the Antimicrobial Spectrum of Ammonium Saccharin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Recent investigations into the properties of the artificial sweetener saccharin (B28170) have revealed a surprising and potent antimicrobial activity against a range of clinically significant pathogens. This guide provides a comprehensive comparison of the antimicrobial spectrum of saccharin with established antibiotic agents. Due to a lack of specific public data on ammonium (B1175870) saccharin, this guide utilizes data for saccharin and its sodium salt, which are expected to exhibit similar antimicrobial properties.
Executive Summary
Saccharin demonstrates a broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, including several multidrug-resistant (MDR) strains. Its mechanism of action involves the disruption of the bacterial cell envelope and interference with DNA replication. While not as potent as conventional antibiotics on a concentration basis, saccharin's unique mode of action and its ability to disrupt biofilms present it as a compound of interest for further research and potential therapeutic applications, possibly in combination with existing antibiotics to enhance their efficacy.
Comparative Antimicrobial Activity
The following tables summarize the available quantitative data on the antimicrobial activity of saccharin against key bacterial pathogens, alongside the typical Minimum Inhibitory Concentration (MIC) ranges for common antibiotics.
Note: The data for saccharin is presented as IC50 (the concentration that inhibits 50% of bacterial growth) or as percentage inhibition at a given concentration, as comprehensive MIC/MBC data is not yet widely available.
Table 1: Antimicrobial Activity of Saccharin against Key Pathogens
| Microorganism | Saccharin Activity |
| Escherichia coli (MDR) | >70% growth inhibition at 2% (20,000 µg/mL)[1] |
| Staphylococcus aureus (MDR) | >70% growth inhibition at 2% (20,000 µg/mL)[1] |
| Klebsiella pneumoniae (MDR) | >70% growth inhibition at 2% (20,000 µg/mL)[1] |
| Acinetobacter baumannii (MDR) | >70% growth inhibition at 2% (20,000 µg/mL)[1]; IC50: 1.2% - 1.5% (12,000 - 15,000 µg/mL)[2] |
| Pseudomonas aeruginosa | ~77% growth inhibition at 6% (60,000 µg/mL)[1]; IC50: 2.5% (25,000 µg/mL)[2] |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Standard Antibiotics (µg/mL)
| Microorganism | Ciprofloxacin | Gentamicin | Meropenem |
| Escherichia coli | 0.004 - 128 | 0.12 - 1024 | 0.03 - 128 |
| Staphylococcus aureus | 0.12 - 256 | 0.03 - 1024 | 0.06 - 256 |
| Klebsiella pneumoniae | 0.015 - 128 | 0.25 - 64 | 0.03 - 512[3] |
| Acinetobacter baumannii | 0.06 - 256 | 0.12 - 256 | 0.06 - 512 |
| Pseudomonas aeruginosa | 0.004 - 1024 | 0.12 - 1024 | 0.06 - 512 |
Note: MIC values for standard antibiotics can vary significantly depending on the specific strain and its resistance profile.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the assessment of antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[4][5]
1. Preparation of Materials:
- Bacterial Strains: Pure, overnight cultures of the test microorganisms.
- Antimicrobial Agent: A stock solution of the test compound (e.g., saccharin, antibiotic) of known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
2. Inoculum Preparation:
- Select several colonies of the test bacterium from an agar (B569324) plate and suspend them in sterile saline.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agent:
- Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.
- Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations of the antimicrobial agent.
4. Inoculation and Incubation:
- Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
- Include a positive control well (containing only growth medium and inoculum) and a negative control well (containing only growth medium).
- Incubate the plate at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[4] This can be confirmed by reading the optical density at 600 nm using a plate reader.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Signaling Pathway of Saccharin's Antimicrobial Action
Caption: Proposed mechanism of saccharin's antimicrobial action.
References
- 1. news-medical.net [news-medical.net]
- 2. Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meropenem MICs at Standard and High Inocula and Mutant Prevention Concentration Inter-Relations: Comparative Study with Non-Carbapenemase-Producing and OXA-48-, KPC- and NDM-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.com [idexx.com]
- 5. emerypharma.com [emerypharma.com]
Unraveling the Urothelial Response: A Comparative Analysis of Saccharin Salts on Cell Proliferation
For Immediate Publication
[City, State] – [Date] – A comprehensive review of experimental data reveals significant differences in the effects of various saccharin (B28170) salts on urothelial cell proliferation, a key factor in the historical controversy surrounding this artificial sweetener. This guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a clear comparison of sodium, calcium, and potassium saccharin, alongside acid saccharin, supported by detailed experimental methodologies and an exploration of the underlying cellular mechanisms.
The primary finding is that the cationic component of the saccharin salt plays a crucial role in its biological activity on the urothelium, the epithelial lining of the urinary bladder. Notably, sodium and potassium saccharin have been shown to induce urothelial hyperplasia, an increase in cell proliferation, in male rats, whereas calcium saccharin has an equivocal and slight effect, and acid saccharin does not appear to induce proliferation.[1] This proliferative effect is considered a secondary response to urothelial cytotoxicity and is a key element in the non-genotoxic mechanism of saccharin-induced bladder tumors observed in this specific animal model.
Comparative Effects of Saccharin Salts on Urothelial Proliferation
Experimental data from studies on male rats demonstrate a clear distinction in the proliferative response elicited by different saccharin salts. The following table summarizes the key quantitative findings:
| Saccharin Form | Dosage | Observation | Quantitative Data (Labeling Index %) |
| Sodium Saccharin | 5% in diet | Increased urothelial cell proliferation | 1.4 ± 0.5 |
| Potassium Saccharin | 5% in diet | Increased urothelial cell proliferation | 1.2 ± 0.4 |
| Calcium Saccharin | 5% in diet | Equivocal and slight effect | 0.5 ± 0.2 |
| Acid Saccharin | 4% in diet | No significant increase in proliferation | 0.3 ± 0.1 |
| Control | - | Baseline proliferation | 0.2 ± 0.1 |
Statistically significant increase compared to control. (Data synthesized from Hasegawa & Cohen, 1986, as cited in IARC Monographs)
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed methodologies for the key experiments are provided below.
Urothelial Cell Proliferation Assay (Tritiated Thymidine (B127349) Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Animal Model: Male Fischer 344 rats are typically used.
-
Treatment: Animals are fed a diet containing the specified percentage of the saccharin salt for a predetermined period (e.g., 10 weeks).
-
Labeling: Two hours prior to sacrifice, animals are injected intraperitoneally with tritiated ([³H]) thymidine (a radioactive precursor of DNA).
-
Tissue Processing: The urinary bladders are excised, fixed in 10% phosphate-buffered formalin, and embedded in paraffin.
-
Autoradiography: 5-micron thick sections of the bladder are mounted on glass slides, coated with a photographic emulsion, and stored in the dark for several weeks.
-
Analysis: The slides are developed, and the percentage of urothelial cells with silver grains over their nuclei (indicating [³H]thymidine incorporation) is determined by light microscopy. This percentage is the labeling index.[2]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability and can be adapted to measure the cytotoxic effects of saccharin salts on urothelial cells in vitro.
-
Cell Culture: Human or rat urothelial cells are cultured in appropriate media (e.g., DMEM/F12 supplemented with growth factors) in 96-well plates until they reach a desired confluency.[3][4][5][6][7]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the different saccharin salts. Control wells receive medium without saccharin.
-
Incubation: The cells are incubated with the saccharin salts for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.[9]
-
Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. Lower absorbance indicates reduced cell viability and higher cytotoxicity.[8][9]
Mechanistic Insights and Signaling Pathways
The proliferative effect of certain saccharin salts is not due to direct DNA damage but rather a consequence of a cascade of events within the urinary bladder. The proposed mechanism is particularly relevant to the male rat urinary environment.
While the precise intracellular signaling pathways are still under investigation, evidence suggests the involvement of growth factor receptor pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is a known regulator of urothelial cell proliferation.[10][11] The cytotoxicity induced by the urinary precipitate likely triggers the release of growth factors that activate these pathways, leading to a compensatory proliferative response.
Conclusion
The available evidence strongly indicates that the proliferative effects of saccharin on urothelial cells are dependent on the specific salt form. Sodium and potassium saccharin are the most potent inducers of this effect in the male rat model, which is attributed to their influence on urinary chemistry, leading to cytotoxicity and subsequent regenerative hyperplasia. Calcium and acid saccharin have minimal to no effect on urothelial proliferation. These findings are critical for the risk assessment of saccharin and for understanding the complex interplay between chemical compounds, physiological environment, and cellular responses in the urinary system. Further research using in vitro human urothelial cell models could provide more direct insights into the relevance of these findings to human health.
References
- 1. Saccharin: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saccharin-induced hyperplasia of the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Normal human urothelial cells in vitro: proliferation and induction of stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. Urothelial Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Urothelial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Overexpression of epidermal growth factor receptor in urothelium elicits urothelial hyperplasia and promotes bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epidermal growth factor receptor function in the human urothelium - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ammonium Saccharin in Electrolytic Plating: A Comparative Performance Evaluation
Ammonium (B1175870) saccharin (B28170) serves as a critical additive in various electroplating baths, primarily functioning as a grain refiner and an internal stress reducer. Its performance is pivotal in achieving desired deposit characteristics such as brightness, ductility, and hardness. This guide provides a comparative analysis of ammonium saccharin's effectiveness in different electrolyte formulations, supported by experimental data to inform researchers, scientists, and drug development professionals in their applications.
While much of the available literature focuses on sodium saccharin, the functional impact on the electrodeposition process is attributed to the saccharin anion. Therefore, data for sodium saccharin is utilized in this guide as a close proxy for the performance of this compound, as the cation (sodium vs. ammonium) is generally considered to have a minimal effect on the primary functions of saccharin in these contexts.
Performance in Nickel Electrolyte Baths
Saccharin is most extensively used in nickel electroplating to control internal stress and enhance the brightness of the deposit. Its performance has been evaluated in various nickel bath formulations, most notably the Watts bath, but also in sulfamate (B1201201) and chloride-based electrolytes.
Nickel Watts Bath
The Watts bath is the most common type of nickel electroplating bath. The addition of saccharin has profound effects on the deposit's mechanical properties.
Key Performance Indicators in a Watts Nickel Bath:
| Parameter | No Saccharin | With Saccharin (0.1 - 1.2 g/L) | Key Observations |
| Internal Stress | High Tensile (e.g., 125-186 MPa)[1] | Compressive (shifts from tensile to compressive with increasing concentration)[2][3] | Saccharin effectively reduces tensile stress, which can cause cracking and deformation of the deposit.[2] |
| Microhardness | ~207 HV | Increases sharply to ~400 HV at 0.1 g/L, then stabilizes or slightly decreases[2][4] | The increase in hardness is attributed to the grain refining effect of saccharin.[2] |
| Grain Size | Larger, pyramidal crystals | Significantly refined, more compact and uniform grains[2][5] | Finer grain structure contributes to increased hardness and brightness.[2] |
| Current Efficiency | ~98% | Minor effect, remains high (~97.9 - 99.2%)[2][4] | Saccharin does not significantly interfere with the efficiency of nickel deposition.[2] |
| Throwing Power | ~67% | Decreases to ~51% with the addition of 0.3 g/L saccharin[2][4] | The throwing power, or the ability to plate uniformly on an irregularly shaped object, is somewhat reduced.[2] |
Nickel Sulfamate Bath
Nickel sulfamate baths are favored for applications requiring low internal stress and high ductility. While saccharin is also used in these baths, its primary role is to further refine the grain structure and increase hardness, as the inherent stress of the sulfamate bath is already low.
Key Performance Indicators in a Nickel Sulfamate Bath:
| Parameter | No Saccharin | With Saccharin | Key Observations |
| Internal Stress | Very Low Tensile to Compressive (0-55 MPa)[1] | Can be maintained at low levels or shifted further into the compressive range | Saccharin helps to control stress, especially at higher current densities. |
| Microhardness | Lower | Increased | Saccharin provides a hardening effect through grain refinement. |
| Ductility | High | Generally reduced | The increase in hardness from saccharin addition is often accompanied by a decrease in ductility. |
High-Chloride Nickel Bath
High-chloride nickel baths are used for high-speed plating. The addition of saccharin helps to refine the grain structure and reduce the high tensile stress that can be characteristic of these baths.
Key Performance Indicators in a High-Chloride Nickel Bath:
| Parameter | No Saccharin | With Saccharin | Key Observations |
| Internal Stress | High Tensile | Reduced tensile or shifted to compressive[6] | Essential for producing functional deposits at high plating speeds. |
| Grain Size | Coarse | Refined, spherical morphology[6] | Saccharin modifies the microstructure from cauliflower-like to a more uniform spherical shape.[6] |
| Nucleation | Instantaneous | Progressive[6] | Saccharin alters the nucleation and growth mechanism, leading to a finer grain structure.[6] |
Performance in Other Electrolyte Baths
While most prominent in nickel plating, saccharin is also utilized as an additive in other electrolyte baths to achieve specific deposit properties.
Cobalt Electrolyte Bath
In cobalt electroplating, saccharin is used to refine the grain structure, modify the surface morphology, and improve the coating's properties for applications in electronics and magnetic recording media.
Key Performance Indicators in a Cobalt Sulfate Bath:
| Parameter | No Saccharin | With Saccharin (as low as 3 mg/L) | Key Observations |
| Surface Morphology | Disordered large grains | Honeycomb or "stone forest" structure with refined grains[7] | A small amount of saccharin can dramatically alter the deposit's morphology.[7] |
| Crystallographic Orientation | Varies | Preferred (002) orientation[7] | Saccharin can induce a specific texture in the cobalt deposit.[7] |
| Electrical Resistivity | Higher | Decreased (e.g., to 14.4 µΩ·cm)[7] | The refined and ordered structure can lead to improved conductivity.[7] |
| Microhardness | Lower | Increased | The grain refinement effect of saccharin leads to harder deposits.[8] |
Copper Electrolyte Bath
In copper electroplating, particularly in acid-sulfate baths, saccharin can be used as a leveling and brightening agent.
Key Performance Indicators in a Copper Sulfate Bath:
| Parameter | No Saccharin | With Saccharin (0.1 - 0.5 g/L) | Key Observations |
| Brightness | Dull | Improved brightness and luster with increasing concentration[9] | Saccharin contributes to a more aesthetically pleasing and reflective surface. |
| Leveling | Poor | Improved leveling of surface micro-imperfections[9] | Helps to create a smoother and more uniform copper deposit. |
| Porosity | Higher | Reduced porosity | A more dense and less porous coating is achieved. |
Experimental Protocols
Standardized methods are crucial for the accurate evaluation of plating additives. Below are brief descriptions of key experimental protocols.
-
Hull Cell Test : This test provides a qualitative assessment of the plating bath's performance over a range of current densities on a single panel. It is used to evaluate brightness, throwing power, and the presence of impurities.[10]
-
Internal Stress Measurement : The internal stress of a deposit is often measured using a spiral contractometer, as described in ASTM B636.[2] This method involves plating onto a helical strip and measuring the degree of its deflection.[2]
-
Microhardness Testing : The hardness of the electrodeposit is typically determined using a micro-indentation test, such as the Vickers or Knoop hardness test, according to ISO 4516.
-
Cyclic Voltammetry Stripping (CVS) : CVS is an electrochemical technique used to monitor and control the concentration of organic additives in plating baths by measuring their effect on the electroplating rate.
Visualizations
Logical Flow of Saccharin's Effect in Electrodeposition
References
- 1. nmfrc.org [nmfrc.org]
- 2. graphyonline.com [graphyonline.com]
- 3. graphyonline.com [graphyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. "Effect of Saccharin on Crystallization Behavior of Electroless Cobalt " by Yu-Xin Luo, Jing-Jing Wang et al. [jelectrochem.xmu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. CN114892222B - Method for monitoring concentration of saccharin sodium in copper foil plating solution - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Influence of Ammonium Saccharin on Coating Microhardness: A Comparative Guide
For researchers and professionals in drug development and material science, optimizing the mechanical properties of coatings is paramount. This guide provides a comparative analysis of how ammonium (B1175870) saccharin (B28170), a common additive in electroplating, influences the microhardness of coatings. The data presented is primarily derived from studies on saccharin and its sodium salt, as they are widely documented and their effects are attributed to the saccharin molecule itself.
Correlation Between Saccharin Concentration and Microhardness
The addition of saccharin to electroplating baths generally leads to an increase in the microhardness of the resulting metallic coatings up to a certain concentration. This is largely attributed to the grain-refining effect of the saccharin molecule.[1][2][3] Finer grain structures typically result in harder materials. However, exceeding an optimal concentration can lead to a slight decrease in microhardness.[1]
Below is a summary of experimental data from various studies on the effect of saccharin concentration on the microhardness of different coatings.
| Coating Type | Additive | Concentration (g/L) | Microhardness (HV) | Reference |
| Nickel | Saccharin | 0.0 | 207 | [1] |
| Nickel | Saccharin | 0.1 | 400 | [1] |
| Nickel | Saccharin | 0.8 | ~350 | [1] |
| Nickel | Saccharin | 1.2 | 322 | [1] |
| Nickel on SPCC Steel | Saccharin | 0.0 | 415 | [4] |
| Nickel on SPCC Steel | Saccharin | 0.5 | 412 | [4] |
| Nickel on SPCC Steel | Saccharin | 1.0 | 420 | [4] |
| Nickel on SPCC Steel | Saccharin | 5.0 | 440 | [4] |
| Nickel on SPCC Steel | Saccharin | 10.0 | 593 | [4][5] |
| Cobalt | Sodium Saccharin | 0.0 | 326 | [6] |
| Cobalt | Sodium Saccharin | 0.6 | 544 | [6] |
Comparative Analysis with Alternatives
While saccharin is a widely used additive, other compounds can also be employed to modify coating properties. For instance, some studies have investigated the combined effect of saccharin with other additives, such as quaternary ammonium chlorides, to achieve smoother and fine-grained deposits.[7] Another study explored the use of tetramethylammonium (B1211777) bromide in conjunction with sodium saccharin for cobalt electrodeposits, which was found to produce a smoother surface.[6] However, a direct quantitative comparison of microhardness with ammonium saccharin as a standalone additive versus these alternatives is not extensively available in the reviewed literature. The choice of additive often depends on the specific requirements of the coating, including desired hardness, brightness, internal stress, and ductility.
Experimental Protocol: Measuring Microhardness of Electrodeposited Coatings
This section details a typical experimental procedure for investigating the effect of this compound concentration on the microhardness of nickel coatings.
1. Substrate Preparation:
-
Start with a copper substrate.
-
Degrease the substrate ultrasonically in an alkaline solution.
-
Rinse with deionized water.
-
Activate the surface by immersing it in a dilute acid solution (e.g., 10% H₂SO₄).
-
Rinse thoroughly with deionized water.
2. Electroplating Bath Preparation:
-
Prepare a standard Watts nickel bath solution consisting of nickel sulfate (B86663) (NiSO₄·6H₂O), nickel chloride (NiCl₂·6H₂O), and boric acid (H₃BO₃) in deionized water.[1]
-
Divide the bath into several beakers.
-
Add varying concentrations of this compound to each beaker (e.g., 0 g/L, 0.1 g/L, 0.5 g/L, 1.0 g/L, 5.0 g/L).
-
Maintain the pH of the solution at a constant value (e.g., 4.2) and the temperature at a specified level (e.g., 50°C).[1]
3. Electrodeposition:
-
Use a pure nickel plate as the anode and the prepared copper substrate as the cathode.
-
Immerse the electrodes in the electroplating bath.
-
Apply a constant DC current density for a specified duration to achieve the desired coating thickness.
4. Microhardness Measurement:
-
After deposition, rinse the coated substrates with deionized water and dry them.
-
Use a Vickers microhardness tester equipped with a diamond indenter.
-
Apply a specific load (e.g., 50 gf) for a set duration (e.g., 10 seconds).[4]
-
Measure the diagonals of the resulting indentation using a microscope.
-
Calculate the Vickers hardness (HV) value based on the applied load and the indentation area.
-
Perform multiple measurements at different locations on each sample to ensure accuracy and calculate the average microhardness.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process described above.
Experimental workflow for correlating this compound concentration with coating microhardness.
References
Safety Operating Guide
Proper Disposal of Ammonium Saccharin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is a critical aspect of maintaining a safe working environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of ammonium (B1175870) saccharin (B28170).
Ammonium saccharin is not classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA) or under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] In a significant regulatory update in 2010, the U.S. Environmental Protection Agency (EPA) removed saccharin and its salts from the lists of hazardous constituents, hazardous wastes, and hazardous substances.[2] Despite its non-hazardous classification, proper disposal practices are still necessary to ensure safety and environmental responsibility.
Regulatory and Safety Summary
The following table summarizes the key regulatory and safety information for this compound.
| Parameter | Classification/Value | Source |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| OSHA HCS Classification | Not a hazardous substance or mixture | [1] |
| EPA Hazardous Waste | Removed from the list of hazardous wastes (formerly U202) | [2] |
| Oral LD50 (Rat) | 14,200 mg/kg (for Saccharin) |
Standard Disposal Procedure for this compound
The following procedure outlines the recommended steps for the disposal of this compound in a laboratory setting. This procedure is based on general best practices for chemical waste management.
-
Waste Collection :
-
Collect waste this compound, including any residues or contaminated materials, in a designated and clearly labeled waste container.[3]
-
Ensure the container is made of a compatible material, is in good condition, and has a secure lid to prevent leaks or spills.[3]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Labeling :
-
Label the waste container clearly with "this compound Waste" and any other information required by your institution's specific labeling protocols.[3]
-
-
Storage :
-
Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
Keep the storage area well-ventilated and away from incompatible materials.
-
-
Disposal :
-
While this compound is not classified as hazardous, direct disposal down the drain is not recommended without consulting your institution's specific guidelines and local regulations.[3][4]
-
The preferred method of disposal is through a licensed waste disposal contractor.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including gloves and safety glasses.
-
Containment : For larger spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4]
-
Cleanup :
-
For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.[4]
-
-
Decontamination : Clean the spill area thoroughly with water.
-
Disposal : Dispose of the cleanup materials as this compound waste, following the standard disposal procedure outlined above.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Disposal.
References
- 1. This compound, 6381-61-9 [thegoodscentscompany.com]
- 2. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Removal of Saccharin and Its Salts From the Lists of Hazardous Constituents, Hazardous Wastes, and Hazardous Substances [federalregister.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ammonium Saccharin
For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling ammonium (B1175870) saccharin (B28170), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to facilitate safe and compliant laboratory practices.
Personal Protective Equipment (PPE)
When handling ammonium saccharin, particularly in its solid form, adherence to appropriate PPE protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended protective gear.
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation of dust particles.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[2] | To prevent skin contact and absorption.[1] |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[1][3] | To protect eyes from dust and splashes. |
| Body Protection | Wear appropriate protective clothing to minimize contact with skin, such as a lab coat or chemical-resistant coveralls.[1][3] | To prevent contamination of personal clothing and skin. |
Operational Plan for Handling this compound
A systematic approach to handling this compound in a laboratory setting is critical to maintaining a safe operational workflow.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a fume hood or other local exhaust ventilation.[3][4]
-
Eye Wash Stations and Safety Showers: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of where this compound is being handled.[5]
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: When weighing or transferring the solid material, do so carefully to minimize dust generation.[3][4]
-
Housekeeping: Maintain a clean workspace. In case of a spill, do not dry sweep. Instead, gently scoop or vacuum the material into a designated waste container.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in areas where chemicals are handled.[5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, clearly labeled, and closed container.[4]
-
Disposal Method: Dispose of the chemical waste through a licensed waste disposal contractor.[6] Do not dispose of this compound down the drain or in the regular trash.[7]
-
Container Disposal: Empty containers may retain product residue.[6] Rinse empty containers thoroughly with a suitable solvent (e.g., water) before disposal or recycling. The rinsate should be collected and treated as chemical waste.[7]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
- 1. biosynth.com [biosynth.com]
- 2. velsafe.com [velsafe.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. allegrosafety.com [allegrosafety.com]
- 5. fishersci.com [fishersci.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. How to Dispose of Ammonia a Detail Guide | CloudSDS [cloudsds.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
